molecular formula C6H10O3 B1317527 (S)-2-(Tetrahydrofuran-3-YL)acetic acid CAS No. 146255-26-7

(S)-2-(Tetrahydrofuran-3-YL)acetic acid

Cat. No.: B1317527
CAS No.: 146255-26-7
M. Wt: 130.14 g/mol
InChI Key: JSWKBJIKVSXWDJ-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(Tetrahydrofuran-3-yl)acetic acid is a chiral organic compound with the molecular formula C6H10O3 . It is characterized by a tetrahydrofuran ring, a saturated oxygen-containing heterocycle, linked to an acetic acid group via the 3-position . This structure makes it a valuable chiral synthon and intermediate in organic synthesis, medicinal chemistry, and natural product research for constructing more complex molecules. The specific (S)-enantiomer is of particular interest for developing stereoselective syntheses and for studying enantiomer-dependent biological activity or molecular recognition. While the exact research profile for this specific enantiomer is still being characterized, structurally related tetrahydrofuran-yl acetic acid derivatives have been identified as long-range pollinator attractants in sexually deceptive orchids, highlighting the significance of this class of compounds in semiochemical research . The mechanism of action for such compounds involves their interaction with specific biological receptors, where the three-dimensional structure and chirality are often critical for activity. This product is intended for research applications such as method development, chemical synthesis, and biological studies. It is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[(3S)-oxolan-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-6(8)3-5-1-2-9-4-5/h5H,1-4H2,(H,7,8)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWKBJIKVSXWDJ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566148
Record name [(3S)-Oxolan-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146255-26-7
Record name (3S)-Tetrahydro-3-furanacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146255-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(3S)-Oxolan-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Analytical Imperative for Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-2-(Tetrahydrofuran-3-YL)acetic acid

(S)-2-(Tetrahydrofuran-3-YL)acetic acid (C₆H₁₀O₃, MW: 130.14) is a chiral carboxylic acid featuring a substituted tetrahydrofuran ring.[1] Molecules of this class are valuable as building blocks in medicinal chemistry and drug development, where specific stereochemistry is often crucial for biological activity and therapeutic efficacy.[2][3] The inherent chirality of such compounds necessitates rigorous analytical characterization to confirm not only the chemical structure but also the stereochemical integrity.

This guide provides a comprehensive framework for the spectroscopic elucidation of (S)-2-(Tetrahydrofuran-3-YL)acetic acid. As a Senior Application Scientist, my approach moves beyond a simple recitation of data. Instead, this document is structured to provide a practical, field-proven methodology, explaining the causality behind experimental choices and the logic of spectral interpretation. We will explore the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting them as an integrated, self-validating system for unambiguous structural confirmation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each atom, and the connectivity between them. For a chiral molecule like (S)-2-(Tetrahydrofuran-3-YL)acetic acid, NMR is indispensable for confirming the constitution before proceeding to more specialized chiral analyses.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is directly dependent on a meticulous experimental setup. The following protocol ensures high-resolution spectra suitable for detailed interpretation.

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative, though it can make solvent removal more difficult.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS, 0 ppm) to the CDCl₃ solution as an internal reference for chemical shifts.

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal signal dispersion and resolution, which is critical for interpreting the complex spin systems in the tetrahydrofuran ring.[4]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a signal-to-noise ratio >100:1.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, more scans are required. A typical acquisition may involve 1024 scans with a 5-second relaxation delay.

Workflow for NMR-Based Structure Elucidation

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Confirmation H_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H_NMR->COSY Assign neighbors C_NMR ¹³C NMR (Carbon Skeleton) HSQC HSQC (¹H-¹³C Direct Correlation) C_NMR->HSQC Link C to H COSY->HSQC Cross-reference Final_Structure Confirm Structure HSQC->Final_Structure Definitive Assignment

Caption: Integrated workflow for structural confirmation using 1D and 2D NMR.

Interpreting the Spectra: Predicted Data for (S)-2-(Tetrahydrofuran-3-YL)acetic acid

The structure of (S)-2-(Tetrahydrofuran-3-YL)acetic acid features several distinct proton environments. The presence of a stereocenter at C3 renders the two protons of the adjacent CH₂ group (Cα) diastereotopic, meaning they are chemically non-equivalent and will likely exhibit different chemical shifts and couplings.

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale & Key Insights
H-COOH 10.0 - 12.0Broad Singlet (br s)1HThe acidic proton of a carboxylic acid is characteristically deshielded and often exchanges, leading to a broad signal. Its chemical shift is highly dependent on concentration and solvent.[5]
H-2, H-5 3.6 - 4.0Multiplet (m)4HThese four protons are on carbons adjacent to the electron-withdrawing ether oxygen, shifting them downfield relative to other aliphatic protons.[6]
2.4 - 2.7Multiplet (m) or Doublet of Doublets (dd)2HThese are the diastereotopic protons of the acetic acid methylene group. Their complex splitting pattern arises from coupling to each other (geminal coupling) and to the H-3 proton (vicinal coupling).
H-3 2.2 - 2.5Multiplet (m)1HThis proton is on the chiral center and is coupled to protons at C2, C4, and Cα, resulting in a complex multiplet.
H-4 1.8 - 2.2Multiplet (m)2HThese are standard aliphatic protons on the tetrahydrofuran ring, expected to be the most upfield of the ring protons.

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale & Key Insights
C=O 175 - 180The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule.[5][7]
C-2, C-5 67 - 72Carbons directly bonded to the ether oxygen are significantly downfield compared to other sp³ carbons.
40 - 45The methylene carbon of the acetic acid group.
C-3 35 - 40The methine carbon at the chiral center.
C-4 28 - 33A standard aliphatic carbon within the ring, expected to be the most upfield carbon.

Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its bond vibrations.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred method for acquiring IR spectra of liquid or solid samples due to its simplicity and minimal sample preparation.

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically diamond or germanium). This spectrum is automatically subtracted from the sample spectrum.

  • Sample Application: Place a small drop of the liquid or a few milligrams of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over the mid-IR range (4000-400 cm⁻¹).[4]

Predicted IR Absorption Bands

The IR spectrum of (S)-2-(Tetrahydrofuran-3-YL)acetic acid is expected to be dominated by the characteristic absorptions of its two main functional groups: the carboxylic acid and the cyclic ether.

Wavenumber (cm⁻¹)Vibration TypeIntensityInterpretation
2500-3300 O-H stretch (Carboxylic Acid)Strong, Very BroadThis is the hallmark of a hydrogen-bonded carboxylic acid dimer. Its extreme broadness is unmistakable and often overlaps with C-H stretches.[5][8]
2850-2960 C-H stretch (Aliphatic)MediumCorresponds to the stretching vibrations of the C-H bonds in the tetrahydrofuran and acetic acid moieties.
~1710 C=O stretch (Carboxylic Acid)Strong, SharpThe intense absorption of the carbonyl group is a key diagnostic peak. Its position indicates a saturated carboxylic acid.[5]
~1100 C-O stretch (Ether)StrongRepresents the asymmetric stretching of the C-O-C bond within the tetrahydrofuran ring.[9][10]
~1250 C-O stretch (Carboxylic Acid)MediumAssociated with the C-O single bond of the carboxylic acid functional group.

Part 3: Mass Spectrometry (MS) - Determining Mass and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers clues about the molecule's structure. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can confirm the elemental composition.[11]

Experimental Protocol: ESI-HRMS

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids, as it typically keeps the molecule intact.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the spectrum in both positive and negative ion modes. A Time-of-Flight (TOF) or Orbitrap analyzer is used to achieve high mass accuracy.

Predicted Mass Spectrum Data
Ionization ModePredicted IonExact Mass (m/z)Interpretation
Negative ESI [M-H]⁻ 129.0557 In negative mode, the acidic proton is easily lost, forming the deprotonated molecule (carboxylate). This is often the most abundant ion.
Positive ESI [M+H]⁺ 131.0703 Protonation of the carbonyl or ether oxygen can occur in positive mode.
Positive ESI [M+Na]⁺ 153.0522 Adducts with sodium ions are very common in ESI-MS and serve as a reliable indicator of the molecular weight.

Under harsher ionization conditions like Electron Ionization (EI), predictable fragmentation would occur. Key fragments would likely include the loss of the carboxyl group (M-45 ) and various cleavages of the tetrahydrofuran ring, providing further structural confirmation.[5]

Part 4: The Challenge of Chirality

It is critical to understand that the standard spectroscopic techniques discussed above (NMR, IR, MS) are achiral. They cannot distinguish between the (S) and (R) enantiomers of 2-(tetrahydrofuran-3-yl)acetic acid, as enantiomers have identical physical properties in a non-chiral environment.[4]

To confirm the absolute configuration or determine the enantiomeric excess, specialized chiral analysis techniques are required. These methods work by creating a diastereomeric interaction, which can be differentiated spectroscopically or chromatographically. Key approaches include:

  • Chiral NMR: Using chiral solvating agents or chiral derivatizing agents (like Mosher's acid) to induce separate signals for the two enantiomers in the NMR spectrum.[12][13][14]

  • Chiral Chromatography: Separating the enantiomers on a chiral stationary phase (CSP) using HPLC or GC.

Conclusion: An Integrated Analytical Approach

The comprehensive characterization of (S)-2-(Tetrahydrofuran-3-YL)acetic acid is a multi-faceted process that relies on the synergistic use of several spectroscopic techniques. NMR spectroscopy provides the detailed structural map, IR spectroscopy rapidly confirms the presence of key functional groups, and high-resolution mass spectrometry validates the elemental composition and molecular weight. Together, these methods form a robust, self-validating system for confirming the identity and purity of this important chiral building block, paving the way for its confident use in research and development.

References

  • PubMed. (2025). Recent advances in spectroscopic chiral analysis of carboxylic acids.
  • ResearchGate. (n.d.). Recent Advances in Spectroscopic Chiral Analysis of Carboxylic Acids.
  • ACS Publications. (2000). Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy. The Journal of Organic Chemistry.
  • International Union of Crystallography. (n.d.).
  • Oregon State University. (2020). Spectroscopy of Carboxylic Acids.
  • BenchChem. (2025). (S)-2-(Tetrahydrofuran-2-yl)
  • BenchChem. (2025). Spectroscopic analysis for the structural elucidation of 2-(Tetrahydrofuran-2-yl)acetic acid isomers.
  • ChemicalBook. (n.d.). (S)-2-(tetrahydrofuran-3-yl)acetic acid CAS#: 146255-26-7.
  • Sigma-Aldrich. (n.d.). (S)-2-(Tetrahydrofuran-3-yl)acetic acid.
  • ResearchGate. (n.d.). The upfield part of the 1 H NMR spectrum of THF (1a) (a) and THF-2-13 C (1b) (b).
  • ChemicalBook. (n.d.). Acetic acid(64-19-7) 13C NMR spectrum.
  • PMC - NIH. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.
  • NIST. (n.d.). Acetic acid - IR Spectrum. NIST Chemistry WebBook.
  • ResearchGate. (n.d.). Experimental IR spectra of tetrahydrofuran.
  • NIST. (n.d.). Tetrahydrofuran - IR Spectrum. NIST Chemistry WebBook.

Sources

The Tetrahydrofuran Nucleus: A Privileged Scaffold in Drug Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Pharmacological Significance and Evaluation of Tetrahydrofuran Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The tetrahydrofuran (THF) ring, a five-membered saturated cyclic ether, is a cornerstone structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its unique stereochemical and electronic properties, including its ability to form key hydrogen bonds and its conformational flexibility, render it a privileged scaffold in medicinal chemistry.[4][5][6] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the diverse biological activities exhibited by tetrahydrofuran derivatives. We will explore their significance in antimicrobial, antiviral, anticancer, and neuropharmacological applications, supported by mechanistic insights, detailed experimental protocols for activity evaluation, and structure-activity relationship (SAR) analyses of exemplary compounds.

The Tetrahydrofuran Moiety: A Chemist's Versatile Ally

The prevalence of the tetrahydrofuran ring in biologically active molecules is not coincidental. Its inherent chemical features make it an attractive component for drug design:

  • Hydrogen Bonding Capability: The oxygen atom in the THF ring can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets such as enzymes and receptors.[4][6]

  • Conformational Flexibility: The non-planar, puckered conformation of the THF ring allows for precise spatial orientation of its substituents, enabling optimal fitting into the binding pockets of target proteins.

  • Metabolic Stability: The cyclic ether structure often imparts a degree of metabolic stability to the parent molecule, a desirable property in drug candidates.

  • Chiral Centers: The THF ring can possess multiple stereocenters, providing a scaffold for the development of highly specific and potent stereoisomers.

The following diagram illustrates the general structure of a substituted tetrahydrofuran, highlighting its key features.

Caption: General structure of a substituted tetrahydrofuran ring.

Antimicrobial Activity of Tetrahydrofuran Derivatives

The search for novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Tetrahydrofuran derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties.

Mechanism of Action

The antimicrobial mechanisms of THF derivatives are diverse and depend on the specific structural features of the molecule. Some derivatives are known to disrupt cell membrane integrity, while others interfere with essential metabolic pathways or inhibit key enzymes. For instance, certain furobenzopyrans isolated from Ammi visnaga have demonstrated potent antibacterial activity against Escherichia coli.[7]

Representative Antimicrobial Tetrahydrofuran Derivatives
Compound ClassOrganismActivity (MIC)Reference
FurobenzopyransEscherichia coli10 µg/µl[7]
AspericacidsCandida albicans50 µg/mL[8]
AspericacidsCryptococcus neoformans50 µg/mL[8]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard method for determining the MIC of a novel tetrahydrofuran derivative against a bacterial strain.[8][9][10][11][12]

Materials:

  • 96-well microtiter plates

  • Test compound (tetrahydrofuran derivative)

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Positive control antibiotic (e.g., Gentamicin)

  • Negative control (broth only)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Compound Dilutions:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform serial two-fold dilutions of the stock solution in the broth medium across the wells of the 96-well plate to achieve a range of concentrations.

  • Prepare Bacterial Inoculum:

    • Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted inoculum in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no compound). A sterility control (broth only) should also be included.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

G start Start prep_compound Prepare Serial Dilutions of THF Derivative start->prep_compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Determine MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Caption: Workflow for MIC determination by broth microdilution.

Antiviral Activity: Targeting HIV Protease

Tetrahydrofuran derivatives have played a pivotal role in the development of potent antiviral agents, particularly as inhibitors of the human immunodeficiency virus type 1 (HIV-1) protease.[3][4][5][6][13][14][15]

Mechanism of Action: HIV-1 Protease Inhibition

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional proteins required for the maturation of new, infectious virions.[16] THF-containing inhibitors, such as the FDA-approved drug Darunavir, are designed to bind to the active site of the protease, preventing this cleavage and thus halting viral replication.[6] The bis-tetrahydrofuran (bis-THF) moiety in Darunavir is crucial for its high potency and its ability to overcome drug resistance, as it forms extensive hydrogen bonds with the backbone of the protease enzyme.[6]

G cluster_HIV HIV Life Cycle cluster_Protease HIV-1 Protease Action cluster_Inhibition Inhibition by THF Derivative Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Integration Integration Reverse Transcription->Integration Transcription & Translation Transcription & Translation Integration->Transcription & Translation Polyprotein Synthesis Polyprotein Synthesis Transcription & Translation->Polyprotein Synthesis Protease Cleavage Protease Cleavage Polyprotein Synthesis->Protease Cleavage HIV-1 Protease Mature Viral Proteins Mature Viral Proteins Protease Cleavage->Mature Viral Proteins Virion Assembly & Budding Virion Assembly & Budding Mature Viral Proteins->Virion Assembly & Budding THF Derivative\n(e.g., Darunavir) THF Derivative (e.g., Darunavir) THF Derivative\n(e.g., Darunavir)->Protease Cleavage Inhibits

Caption: Inhibition of HIV-1 protease by a THF derivative.

Structure-Activity Relationship (SAR) of THF-based HIV Protease Inhibitors

The potency of THF-containing HIV protease inhibitors is highly dependent on their stereochemistry and the nature of the substituents on the THF ring.[3][5][15]

CompoundP2 LigandKᵢ (pM)Antiviral IC₅₀ (nM)Reference
Darunavir (3R,3aS,6aR)-bis-THF164.1[6]
Inhibitor 4l C2(S)-tetrahydrofuranyl-THF44>1000[3]
Inhibitor 4k C2(R)-tetrahydrofuranyl-THF>1000>1000[3]
Inhibitor 4a Chf-THF838[15]
Inhibitor 5a Enantiomeric Chf-THF3472[15]

Kᵢ: Inhibitory constant; IC₅₀: Half-maximal inhibitory concentration

Experimental Protocol: HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol describes a common in vitro assay to screen for HIV-1 protease inhibitors using a fluorogenic substrate.[16][17][18][19]

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic peptide substrate (e.g., containing a fluorophore and a quencher)

  • Assay buffer

  • Test compound (tetrahydrofuran derivative)

  • Positive control inhibitor (e.g., Pepstatin A)

  • 96-well black microtiter plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of HIV-1 Protease in assay buffer.

    • Prepare a working solution of the fluorogenic substrate in assay buffer.

    • Prepare serial dilutions of the test compound and the positive control inhibitor.

  • Assay Setup:

    • To the wells of the microtiter plate, add the assay buffer, the test compound dilutions (or positive control), and the HIV-1 Protease solution.

    • Include wells for enzyme control (no inhibitor) and blank (no enzyme).

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

  • Incubation and Measurement:

    • Immediately place the plate in a fluorescence microplate reader set to the appropriate excitation and emission wavelengths for the fluorophore.

    • Measure the fluorescence intensity kinetically over a period of 1-3 hours at 37°C.

  • Data Analysis:

    • The rate of increase in fluorescence is proportional to the protease activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Anticancer Activity of Tetrahydrofuran Derivatives

A significant number of natural and synthetic tetrahydrofuran derivatives have demonstrated potent anticancer activity.[20][21][22]

Annonaceous Acetogenins: Potent Cytotoxic Agents

Annonaceous acetogenins are a class of polyketides found in plants of the Annonaceae family, characterized by the presence of one or two THF rings.[2][4][21][23] They are potent inhibitors of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[2][4][24] This inhibition leads to a decrease in ATP production, ultimately inducing apoptosis in cancer cells, which have a high energy demand.[23][24]

G cluster_Mitochondria Mitochondrial Electron Transport Chain cluster_Inhibition Inhibition by Acetogenin Complex I Complex I Complex II Complex II Complex I->Complex II Complex III Complex III Complex II->Complex III Complex IV Complex IV Complex III->Complex IV ATP Synthase ATP Synthase Complex IV->ATP Synthase ATP Production ATP Production ATP Synthase->ATP Production Cell Viability Cell Viability ATP Production->Cell Viability Acetogenin\n(THF-containing) Acetogenin (THF-containing) Acetogenin\n(THF-containing)->Complex I Inhibits

Caption: Mechanism of action of annonaceous acetogenins.

FR901464 and its Analogs: Spliceosome Inhibitors

The natural product FR901464, which contains a tetrahydropyran-spiroepoxide moiety, exhibits potent antiproliferative activity by covalently binding to the spliceosome, a key cellular machinery involved in RNA processing.[20][21] A synthetic analog containing a tetrahydrofuran ring instead of the tetrahydropyran was found to be significantly less potent, highlighting the importance of the specific cyclic ether structure for biological activity.[20][21]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][20][25][26]

Materials:

  • Cancer cell line (e.g., HCT-116, A549)

  • Complete cell culture medium

  • Test compound (tetrahydrofuran derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the solvent used to dissolve the compound).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization of Formazan:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Neuropharmacological Activities of Tetrahydrofuran Derivatives

Tetrahydrofuran and its derivatives have also been investigated for their effects on the central nervous system (CNS).[16][24]

GABAergic System Modulation

Some studies suggest that tetrahydrofuran may exert its neuropharmacological effects, at least in part, through interactions with the GABAergic system, specifically GABA(B) receptors.[24] The effects of THF on motor function in mice were antagonized by a GABA(B) receptor antagonist.[24]

Psychotropic Potential

Novel tetracyclic tetrahydrofuran derivatives have been synthesized and evaluated for their potential as broad-spectrum psychotropic agents, showing affinities for dopaminergic, serotonergic, and adrenergic receptors.[16]

Experimental Protocol: GABA Receptor Binding Assay

This protocol describes a radioligand binding assay to assess the affinity of a test compound for GABA(A) receptors in rat brain membranes.[1][27][28][29][30]

Materials:

  • Rat brain tissue

  • Homogenization buffer (e.g., 0.32 M sucrose)

  • Binding buffer (e.g., 50 mM Tris-HCl)

  • Radioligand (e.g., [³H]muscimol)

  • Non-specific binding agent (e.g., GABA)

  • Test compound (tetrahydrofuran derivative)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brains in homogenization buffer.

    • Perform a series of centrifugation steps to isolate the cell membranes.

    • Resuspend the final membrane pellet in binding buffer.

  • Binding Assay:

    • In test tubes, combine the membrane preparation, binding buffer, and either:

      • Radioligand only (for total binding)

      • Radioligand and a high concentration of the non-specific binding agent (for non-specific binding)

      • Radioligand and various concentrations of the test compound.

    • Incubate the tubes at 4°C for a specified time (e.g., 45 minutes).

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound and free radioligand.

    • Wash the filters with ice-cold wash buffer.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the affinity (Kᵢ) of the test compound for the GABA(A) receptor by analyzing the competition binding data.

Conclusion

The tetrahydrofuran scaffold is a remarkably versatile and valuable structural motif in the realm of medicinal chemistry and drug discovery. Its presence in a wide range of natural products with potent biological activities has inspired the synthesis of numerous derivatives with therapeutic potential across diverse disease areas. The continued exploration of the chemical space around the THF nucleus, coupled with a deeper understanding of its interactions with biological targets, will undoubtedly lead to the development of novel and improved therapeutic agents in the future.

References

  • Adapted by Peterson S. GABAA Receptor Binding Assay Protocol. PDSP. [Link]

  • A Review on the in vitro Anticancer Potentials of Acetogenins from Annona muricata Linn. a Potential Inducer of Bax. (2024-08-01). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025-12-24). CLYTE Technologies. [Link]

  • Selective Acetogenins and Their Potential as Anticancer Agents. (2019-07-18). Frontiers in Pharmacology. [Link]

  • Selective Acetogenins and Their Potential as Anticancer Agents. (2019-07-17). Frontiers in Pharmacology. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • MTT (Assay protocol). Community of Medical Science. [Link]

  • Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Organic & Biomolecular Chemistry. [Link]

  • Annonaceous Acetogenins as a new anticancer agent. Der Pharma Chemica. [Link]

  • Design, Synthesis, Biological Evaluation and X-ray Structural Studies of HIV-1 Protease Inhibitors Containing Substituted Fused-Tetrahydropyranyl Tetrahydrofuran as P2-Ligands. Journal of Medicinal Chemistry. [Link]

  • Characterization of GABA Receptors. Current Protocols in Neuroscience. [Link]

  • Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Organic & Biomolecular Chemistry. [Link]

  • Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Structure-Based Design of Highly Potent HIV-1 Protease Inhibitors Containing New Tricyclic Ring P2-Ligands. Journal of Medicinal Chemistry. [Link]

  • Bioinspired total synthesis of tetrahydrofuran lignans by tandem nucleophilic addition/redox isomerization/oxidative coupling and cycloetherification reactions as key steps. Organic & Biomolecular Chemistry. [Link]

  • A bio-inspired total synthesis of tetrahydrofuran lignans. Angewandte Chemie International Edition. [Link]

  • Review of HIV-1 Protease Inhibitor Assay Methods. Current Pharmaceutical Analysis. [Link]

  • Biosynthesis of tetrahydrofuran lignans in Virola surinamensis. Brazilian Journal of Pharmacognosy. [Link]

  • An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells. PLoS ONE. [Link]

  • Advances in the Synthesis of Lignan Natural Products. Molecules. [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. [Link]

  • Synthesis of novel 2, 5-dihydrofuran derivatives and evaluation of their anticancer activity. Journal of the Chinese Chemical Society. [Link]

  • Bioinspired total synthesis of tetrahydrofuran lignans by tandem nucleophilic addition/redox isomerization/oxidative coupling an. Organic & Biomolecular Chemistry. [Link]

  • Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay. Journal of Visualized Experiments. [Link]

  • Antimicrobial Susceptibility Testing Protocols. Routledge. [Link]

  • Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of Visualized Experiments. [Link]

  • A Quantitative High-Throughput In Vitro Splicing Assay Identifies Inhibitors of Spliceosome Catalysis. Molecular and Cellular Biology. [Link]

  • A cell-free enzymatic activity assay for the evaluation of HIV-1 drug resistance to protease inhibitors. Frontiers in Microbiology. [Link]

  • Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of Visualized Experiments. [Link]

  • Single Molecule Approaches for Studying Spliceosome Assembly and Catalysis. Methods in Molecular Biology. [Link]

  • ELLA for Influenza Neuraminidase Inhibition Antibody Titers Assessment | Protocol Preview. Journal of Visualized Experiments. [Link]

  • Mapping the Agonist Binding Site of the GABA A Receptor: Evidence for a β-Strand. The Journal of Neuroscience. [Link]

  • Biochemistry and binding assay a, FSEC of GABAA receptor with and... ResearchGate. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Antimicrobial Susceptibility Testing Protocols. Semantic Scholar. [Link]

  • Spliceosomal Pre-mRNA Splicing : Methods and Protocols. Frederick National Lab for Cancer Research. [Link]

  • Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules. [Link]

Sources

Safety and Handling of (S)-2-(Tetrahydrofuran-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Research & Development

Executive Summary

(S)-2-(Tetrahydrofuran-3-yl)acetic acid (CAS: 146255-26-7) is a critical chiral building block employed in the synthesis of advanced antiretrovirals (specifically HIV protease inhibitors) and novel kinase inhibitors.[1] Its value lies in its stereochemical purity; the (S)-configuration at the tetrahydrofuran-3-position often dictates the binding affinity of the final pharmaceutical agent.

This guide moves beyond standard Safety Data Sheet (SDS) parameters to provide a comprehensive operational framework. It addresses the specific challenges of handling low-molecular-weight chiral acids—namely, maintaining enantiomeric excess (ee), preventing moisture-induced degradation, and mitigating exposure risks associated with its irritant/harmful profile.

Chemical Identity & Physicochemical Profile[2][3][4][5]

Effective handling requires a precise understanding of the material's physical state. While often predicted as a high-boiling liquid, commercial samples may present as viscous oils or low-melting solids depending on purity and ambient temperature.

PropertySpecificationOperational Implication
CAS Number 146255-26-7Unique identifier for inventory tracking.
Formula C₆H₁₀O₃Molecular Weight: 130.14 g/mol .[2][3]
Physical State Viscous Liquid / Low-melting SolidMay require gentle warming for dispensing; high viscosity affects pipetting accuracy.
Boiling Point ~271°C (Predicted)Low volatility at RT, but aerosols are hazardous.
Chirality (S)-EnantiomerCritical: Avoid conditions promoting racemization (e.g., strong bases at high T).
Solubility Soluble in MeOH, DCM, DMSOCompatible with standard organic synthesis workflows.

Hazard Identification & Risk Assessment

Unlike simple mineral acids, (S)-2-(Tetrahydrofuran-3-yl)acetic acid possesses lipophilic character due to the THF ring, facilitating dermal absorption.

GHS Classification (H-Codes)[9]
  • H302: Harmful if swallowed.[4][5]

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

  • H315/H319: Causes skin and serious eye irritation (Standard for organic acids).

Specific Operational Risks[9][10]
  • Dermal Absorption: The THF moiety increases lipid solubility, making skin contact more dangerous than with hydrophilic acids like acetic acid.

  • Aerosolization: When heated or stirred vigorously, micro-droplets can form. Inhalation can cause respiratory tract irritation and systemic toxicity.

  • Corrosion: While technically an irritant, prolonged contact with metal spatulas or needles can cause pitting. Use stainless steel (316L) or glass/PTFE tools.

Operational Safety & Handling Protocols

Engineering Controls
  • Primary Containment: All weighing and dispensing must occur within a certified Chemical Fume Hood.

  • Airflow: Maintain face velocity at 100 fpm (0.5 m/s).

  • Surface Protection: Use disposable absorbent bench liners to manage the viscous "drip" risk common with this compound.

Personal Protective Equipment (PPE)
  • Hand Protection: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5 mil) or Neoprene. Rationale: Organic acids can permeate thin nitrile over time; the THF ring enhances permeation.

  • Eye Protection: Chemical splash goggles. Face shield required if handling volumes >100 mL.

  • Respiratory: If fume hood is unavailable (not recommended), use a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

Handling Workflow: Preserving Stereochemistry

The following workflow is designed to minimize moisture uptake (which alters weight/stoichiometry) and prevent contamination.

HandlingWorkflow cluster_precaution Critical Control Points Receipt Receipt & QC (Check Optical Rotation) Storage Storage (2-8°C, Desiccated) Receipt->Storage Log CAS Equilibration Thermal Equilibration (Warm to RT in Desiccator) Storage->Equilibration Prevent Condensation Dispensing Dispensing (Glass/PTFE Tools) Equilibration->Dispensing Viscous Liquid Handling Dispensing->Storage Reseal & Purge N2 Reaction Reaction Entry (Inert Atmosphere) Dispensing->Reaction Immediate Use

Figure 1: Handling workflow emphasizing thermal equilibration to prevent moisture condensation, which compromises stoichiometry and purity.

Protocol Steps:

  • Thermal Equilibration: Remove container from 2-8°C storage and place in a desiccator at room temperature for 30 minutes before opening. Why? Opening a cold bottle introduces atmospheric moisture, which condenses and hydrolyzes the acid or alters the mass.

  • Dispensing: Use a positive-displacement pipette for viscous liquid forms to ensure accurate dosing. If solid, use a PTFE-coated spatula.

  • Inerting: After use, backfill the headspace with Nitrogen or Argon before resealing to prevent oxidation or moisture uptake.

Storage & Stability

  • Temperature: 2-8°C (Refrigerated).

  • Environment: Keep under inert gas (Argon preferred due to density).

  • Segregation: Store away from strong bases (e.g., NaOH, amines) and strong oxidizers. Segregate from non-chiral acids to prevent picking errors.

  • Shelf Life: Re-test optical rotation annually. A shift in rotation indicates racemization or degradation.

Emergency Response

In the event of exposure, immediate action is required to mitigate the "Harmful" effects.[6][7]

EmergencyResponse Start Exposure Incident Type Identify Contact Type Start->Type Skin Skin Contact (Lipophilic Absorption Risk) Type->Skin Eye Eye Contact (Acid Burn Risk) Type->Eye Inhal Inhalation (Resp. Irritation) Type->Inhal ActionSkin Wash w/ Soap & Water (15 mins) - NO Solvents Skin->ActionSkin ActionEye Eyewash Station (15 mins, lift lids) Eye->ActionEye ActionInhal Fresh Air + Oxygen (If breathing difficult) Inhal->ActionInhal Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 2: Emergency response logic. Note: Do NOT use solvents (ethanol/acetone) to wash skin, as they accelerate absorption of the THF moiety.

Synthesis & Application Context

Why the (S)-Enantiomer? In drug development, the (S)-2-(tetrahydrofuran-3-yl)acetic acid scaffold is often used to introduce a chiral ether or heterocyclic motif into a target molecule. For example, in the synthesis of HIV protease inhibitors (like Darunavir analogs), the stereochemistry of the THF ring is essential for fitting into the enzyme's S2 subsite. Using the wrong enantiomer or a racemate can reduce potency by orders of magnitude (IC50 shifts).

Reaction Safety: When coupling this acid (e.g., amide coupling using HATU/EDC), ensure the reaction pH does not exceed 10. High pH can lead to racemization at the alpha-position relative to the carbonyl, although the beta-position (ring chiral center) is more robust.

References

  • University of Washington. (n.d.). Organic Acid Standard Operating Procedure. Retrieved from [Link]

Sources

Commercial availability of (S)-2-(Tetrahydrofuran-3-YL)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Commercial Availability and Application of (S)-2-(Tetrahydrofuran-3-YL)acetic acid

Introduction

(S)-2-(Tetrahydrofuran-3-YL)acetic acid is a valuable chiral building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a stereodefined C3-substituted tetrahydrofuran (THF) ring linked to an acetic acid moiety, presents a unique combination of hydrophilicity, conformational constraint, and versatile chemical functionality. The THF motif is a privileged scaffold found in numerous natural products and pharmacologically active molecules, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] This guide provides an in-depth analysis of the commercial landscape, synthetic considerations, and practical applications of this specific enantiomer, designed for researchers, chemists, and drug development professionals aiming to incorporate this reagent into their synthetic programs.

Physicochemical and Structural Properties

A precise understanding of the molecule's fundamental properties is critical for its effective use. (S)-2-(Tetrahydrofuran-3-YL)acetic acid is a chiral carboxylic acid, and its key identifiers and computed properties are summarized below.[2]

PropertyValueSource(s)
IUPAC Name 2-[(3S)-oxolan-3-yl]acetic acid[2]
CAS Number 146255-26-7[2][3]
Molecular Formula C₆H₁₀O₃[2][3]
Molecular Weight 130.14 g/mol [2][3]
Appearance Typically a yellow liquid or oil
Predicted pKa 4.58 ± 0.10[1]
Predicted Boiling Point 271.4 ± 13.0 °C[1]
SMILES C1COC[C@@H]1CC(=O)O[2]

Commercial Availability and Procurement

(S)-2-(Tetrahydrofuran-3-YL)acetic acid is available from several specialized chemical suppliers, primarily for research and development purposes. It is not typically stocked in bulk quantities, reflecting its use as a specialty reagent.

Table of Representative Suppliers:

SupplierProduct NumberTypical Quantities OfferedPurity/Notes
BiosynthWFA2552650 mg, 0.5 gResearch grade, for pharmaceutical testing.[3]
Sigma-AldrichChemSceneVaries (via partners)Research grade.
Alichem1462552561 g, 5 gResearch grade.

Procurement Considerations for the Scientist:

  • Enantiomeric Purity: The most critical parameter for this reagent is its enantiomeric excess (e.e.). Always request a Certificate of Analysis (CoA) that specifies the e.e., typically determined by chiral HPLC or GC. For applications in asymmetric synthesis, an e.e. of >98% is generally required.

  • Chemical Purity: The CoA should also detail the chemical purity, usually assessed by HPLC/UPLC and ¹H NMR. Common impurities may include the opposite (R)-enantiomer, residual solvents from synthesis, or starting materials.

  • Lead Times: As a non-stock item for many vendors, lead times can be several weeks.[3] Plan procurement well in advance of scheduled synthetic work.

  • Racemic vs. Enantiopure: Be aware that the racemic mixture, 2-(Tetrahydrofuran-3-yl)acetic acid (CAS 138498-97-2), is also commercially available and may be significantly cheaper.[4] Ensure you are ordering the correct stereoisomer (CAS 146255-26-7) for your needs.

Synthesis and Manufacturing Landscape

The commercial synthesis of enantiopure 3-substituted tetrahydrofurans is a non-trivial process that dictates the cost and availability of the final product. While specific proprietary routes are not public, the synthesis invariably relies on principles of asymmetric synthesis. A plausible strategy involves the stereoselective reduction of a precursor lactone, which can be derived from chiral pool materials or through an asymmetric catalytic reaction.

One conceptual pathway begins with a suitable prochiral starting material, such as a substituted succinic acid derivative. Asymmetric hydrogenation or enzymatic resolution can establish the key stereocenter early in the synthesis. Subsequent reduction of both the ester and the lactone functionalities yields the final tetrahydrofuran derivative.

Caption: A plausible synthetic pathway to the target molecule.

This multi-step, stereocontrolled process explains why (S)-2-(Tetrahydrofuran-3-YL)acetic acid is a high-value building block. Potential impurities could include diastereomers if additional stereocenters are present in the starting materials, or the (R)-enantiomer if the asymmetric step is not perfectly selective.

Applications in Research and Drug Development

The primary value of (S)-2-(Tetrahydrofuran-3-YL)acetic acid lies in its utility as a chiral scaffold and spacer . In drug design, chemists often need to connect two key pharmacophores with a linker that controls the spatial orientation and maintains favorable physical properties. The defined stereochemistry of this molecule rigidly orients the acetic acid side chain relative to the tetrahydrofuran ring, which can be crucial for precise binding to a biological target.

Logical Application Workflow: Synthesis of a Hypothetical Kinase Inhibitor

Many kinase inhibitors feature a heterocyclic core (the "hinge-binder") connected via a linker to a moiety that occupies a hydrophobic pocket. (S)-2-(Tetrahydrofuran-3-YL)acetic acid is an ideal linker for such an application. The carboxylic acid provides a handle for amide bond formation, a robust and common reaction in pharmaceutical synthesis.

cluster_workflow Use as a Chiral Linker in Drug Synthesis reagent (S)-2-(THF-3-yl)acetic acid Chiral Linker coupling Amide Coupling (EDC, HOBt) reagent:f1->coupling amine Hinge-Binding Amine (e.g., Aminopyrazole) amine:f1->coupling intermediate Amide Intermediate THF-Linker-HingeBinder coupling->intermediate:f0 final_step Further Functionalization (e.g., Suzuki Coupling) intermediate:f1->final_step api { Final API | Target Molecule} final_step->api:f0

Caption: Workflow for using the title compound as a linker.

In this workflow, the tetrahydrofuran ring serves to:

  • Introduce a specific 3D conformation, potentially improving binding affinity.

  • Increase polarity and aqueous solubility compared to a simple alkyl chain, which is a desirable feature for many drug candidates.

  • Provide a metabolically stable scaffold, as the C-O bonds of the ether are generally more resistant to enzymatic degradation than a comparable ester or amide linker.

Quality Control and Analytical Methodologies

Upon receiving a shipment of (S)-2-(Tetrahydrofuran-3-YL)acetic acid, it is imperative to perform in-house quality control to verify its identity, purity, and enantiomeric integrity.

cluster_qc In-House QC Workflow start Receive Sample nmr ¹H & ¹³C NMR (Structural Confirmation) start->nmr hplc RP-HPLC/UPLC (Purity Assessment) start->hplc chiral_hplc Chiral HPLC (Enantiomeric Excess) start->chiral_hplc pass Release to Synthesis nmr->pass Structure OK? fail Reject Lot nmr->fail No hplc->pass Purity >98%? hplc->fail No chiral_hplc->pass e.e. >98%? chiral_hplc->fail No

Caption: Recommended internal quality control workflow.

Protocol 1: Structural Confirmation by NMR Spectroscopy

Objective: To confirm the chemical structure and identify any major organic impurities.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum on a 400 MHz or higher spectrometer.

    • Expected Resonances: Look for characteristic signals: a broad singlet for the carboxylic acid proton (δ 10-12 ppm, may exchange with D₂O), multiplets for the THF ring protons (δ 3.5-4.2 ppm for protons adjacent to oxygen, δ 1.8-2.8 ppm for others), and a multiplet for the diastereotopic protons of the acetic acid methylene group (δ 2.4-2.7 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Resonances: Look for 6 distinct carbon signals, including the carboxyl carbon (δ ~175-180 ppm), carbons adjacent to the ether oxygen (δ ~65-75 ppm), and the remaining aliphatic carbons.

  • Analysis: Compare the obtained spectra with reference data or predicted spectra. The absence of significant unassigned signals provides confidence in the structural identity.

Protocol 2: Enantiomeric Excess (e.e.) Determination by Chiral HPLC

Objective: To quantify the ratio of the (S)- to (R)-enantiomers.

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP) is recommended. Columns such as Daicel Chiralpak AD-H or similar are often effective for separating chiral acids.

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol) and a small amount of an acidic additive (e.g., 0.1% trifluoroacetic acid or acetic acid) to ensure proper peak shape for the carboxylic acid.

  • Sample Preparation: Prepare a dilute solution of the sample (~0.5 mg/mL) in the mobile phase.

  • Chromatographic Conditions (Example):

    • Column: Daicel Chiralpak AD-H, 4.6 x 250 mm, 5 µm

    • Mobile Phase: Hexane:Isopropanol:TFA (90:10:0.1)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Temperature: 25 °C

  • Analysis:

    • Inject a sample of the racemic material first (if available) to identify the retention times of both enantiomers.

    • Inject the (S)-enantiomer sample.

    • Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers: e.e. (%) = [(A_S - A_R) / (A_S + A_R)] * 100

Conclusion

(S)-2-(Tetrahydrofuran-3-YL)acetic acid is a commercially available, albeit specialized, chiral building block with significant potential in pharmaceutical and fine chemical synthesis. Its value is derived from the stereodefined tetrahydrofuran ring, which acts as a conformationally constrained, metabolically stable, and hydrophilic linker. While procurement requires careful planning due to lead times and the critical need for enantiopurity verification, its unique structural attributes make it an excellent tool for medicinal chemists seeking to optimize the spatial and physicochemical properties of their lead compounds. The analytical protocols provided herein offer a robust framework for ensuring the quality and integrity of this reagent, enabling its confident application in complex synthetic endeavors.

References

  • ChemBK. (2024). 2-(Tetrahydrofuran-3-yl)acetic acid - Reference Information. Retrieved from [Link]

  • Nagamalla, S., et al. (2025). 2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate: Single Crystal X-Ray Diffraction Analysis. ChemRxiv. Retrieved from [Link]

  • PubChem. (S)-2-(Tetrahydrofuran-3-YL)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. 2-(Tetrahydrofuran-3-yl)acetic acid, CasNo.138498-97-2. Retrieved from [Link]

  • Google Patents. Process for the manufacture of 3-oxo-tetrahydrofuran.

Sources

A Technical Guide to (S)-2-(Tetrahydrofuran-3-YL)acetic Acid: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(Tetrahydrofuran-3-yl)acetic acid is a chiral carboxylic acid featuring a five-membered tetrahydrofuran (THF) ring. This heterocyclic motif is a prevalent structural feature in a vast number of biologically active natural products and synthetic pharmaceuticals.[1] The defined stereochemistry at the C3 position of the THF ring makes this compound a valuable and highly sought-after chiral building block for the synthesis of complex molecular targets. Its utility lies in its bifunctional nature: the carboxylic acid handle allows for a wide range of chemical transformations, such as amide bond formation, while the THF core provides a stable, polar, and stereochemically defined scaffold. This guide provides a comprehensive overview of the nomenclature, stereoselective synthesis, analytical characterization, and applications of this important pharmaceutical intermediate.

Nomenclature and Physicochemical Properties

The unambiguous identification of a chemical entity is critical for research and development. The compound is systematically named according to IUPAC nomenclature, though several synonyms are commonly used in literature and commercial listings.

  • IUPAC Name: 2-[(3S)-oxolan-3-yl]acetic acid[2]

  • Common Synonyms: (S)-2-(Tetrahydrofuran-3-yl)acetic acid, (3S)-Tetrahydro-3-furanacetic acid[2]

  • CAS Number: 146255-26-7[2][3]

Physicochemical Data Summary

The physical and chemical properties of (S)-2-(Tetrahydrofuran-3-yl)acetic acid are summarized in the table below. It should be noted that several of these values are predicted based on computational models due to the limited availability of experimentally determined data in public literature.

PropertyValueSource
Molecular Formula C₆H₁₀O₃[2][3]
Molecular Weight 130.14 g/mol [2]
Appearance White to off-white solid or oilAssumed
Boiling Point 271.4 ± 13.0 °C (Predicted)[4]
Density 1.162 ± 0.06 g/cm³ (Predicted)[4]
pKa 4.58 ± 0.10 (Predicted)[4]
SMILES C1COC[C@@H]1CC(=O)O[2]

Stereoselective Synthesis: A Chiral Pool Approach

The primary challenge in synthesizing this molecule is the establishment of the single stereocenter in the (S) configuration. The most logical and industrially scalable approach is a chiral pool synthesis, which utilizes a readily available, inexpensive, and enantiomerically pure natural product as the starting material. L-Malic acid is an ideal candidate for this purpose.

The overarching strategy involves the transformation of L-malic acid into (S)-1,2,4-butanetriol, which is then cyclized to form the key intermediate, (S)-3-hydroxytetrahydrofuran. This chiral alcohol is subsequently converted to the target acetic acid derivative.

Synthesis Pathway Overview

The multi-step synthesis is outlined below. The key transformation relies on preserving the stereochemistry of the hydroxyl group derived from L-malic acid throughout the sequence.

Synthesis_Pathway A L-Malic Acid B L-Dimethyl Malate A->B  Esterification  (SOCl₂, MeOH) C (S)-1,2,4-Butanetriol B->C  Reduction  (NaBH₄, LiCl) D (S)-3-Hydroxytetrahydrofuran C->D  Cyclization (Dehydration)  (Acid Catalyst, Heat) E Mesylate or Tosylate Ester D->E  Activation  (MsCl or TsCl, Base) F (S)-3-(Cyanomethyl)tetrahydrofuran E->F  Nucleophilic Substitution  (NaCN, DMSO) G (S)-2-(Tetrahydrofuran-3-yl)acetic acid F->G  Hydrolysis  (aq. HCl or NaOH)

Caption: Chiral pool synthesis of the target molecule from L-Malic Acid.

Rationale and Experimental Protocol

Step 1: Esterification of L-Malic Acid

  • Causality: The carboxylic acid groups of L-malic acid must be protected to prevent them from reacting with the reducing agents in the subsequent step. A simple methyl esterification is efficient and cost-effective. Thionyl chloride (SOCl₂) in methanol is a classic and effective method for this transformation, proceeding through an acid chloride intermediate in situ.

  • Protocol:

    • To a flask containing methanol (MeOH) cooled to -15 to 0 °C, add thionyl chloride dropwise.

    • Add solid L-malic acid portion-wise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until the solid dissolves completely.

    • Heat the mixture to reflux for 1-2 hours to drive the reaction to completion.

    • Cool the reaction and neutralize by adding a base (e.g., NaHCO₃ solution) until the pH is 7-8.

    • Extract the product, L-dimethyl malate, with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.[5]

Step 2: Reduction to (S)-1,2,4-Butanetriol

  • Causality: Both ester groups must be reduced to primary alcohols. While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, its high reactivity, cost, and the need for strictly anhydrous conditions make it less suitable for large-scale industrial production. A safer and more practical alternative is the use of sodium borohydride (NaBH₄) in combination with a Lewis acid like lithium chloride (LiCl). The LiCl coordinates to the carbonyl oxygen, increasing its electrophilicity and facilitating reduction by the milder NaBH₄.[5]

  • Protocol:

    • Dissolve the L-dimethyl malate from Step 1 in a suitable alcohol solvent (e.g., ethanol).

    • Add LiCl to the solution.

    • Cool the mixture and add NaBH₄ portion-wise, maintaining a low temperature.

    • Stir the reaction until completion (monitored by TLC or HPLC).

    • Carefully quench the reaction with acid, which also precipitates inorganic salts.

    • Filter the solids and concentrate the filtrate to obtain crude (S)-1,2,4-butanetriol.

Step 3: Acid-Catalyzed Cyclization to (S)-3-Hydroxytetrahydrofuran

  • Causality: This step forms the core tetrahydrofuran ring via an intramolecular dehydration (Sₙ2-type reaction). The primary hydroxyl at C4 attacks the protonated secondary hydroxyl at C2, displacing water. A strong acid catalyst like p-toluenesulfonic acid (PTSA) is used, and the reaction is typically driven to completion by heating to remove the water formed.[5]

  • Protocol:

    • Combine the crude (S)-1,2,4-butanetriol with a catalytic amount of PTSA.

    • Heat the mixture to a high temperature (180-220 °C) and distill the product, (S)-3-hydroxytetrahydrofuran, as it forms.

    • The resulting product can be further purified by fractional distillation.

Step 4 & 5: Conversion of Alcohol to the Acetic Acid Side Chain

  • Causality: This two-step sequence is a standard method for converting an alcohol to a homologous carboxylic acid. First, the hydroxyl group is converted into a good leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution. Second, displacement with a cyanide anion (CN⁻), a classic C1 synthon, followed by hydrolysis of the resulting nitrile, yields the desired carboxylic acid.

  • Protocol (General Procedure):

    • (Activation): Dissolve (S)-3-hydroxytetrahydrofuran in a suitable solvent (e.g., dichloromethane) with a base (e.g., triethylamine). Cool the solution and add methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) dropwise. Stir until the reaction is complete.

    • (Displacement): Dissolve the resulting mesylate/tosylate in a polar aprotic solvent like DMSO. Add sodium cyanide (NaCN) and heat the mixture to drive the Sₙ2 reaction.

    • (Hydrolysis): The resulting (S)-3-(cyanomethyl)tetrahydrofuran is then subjected to vigorous hydrolysis under either acidic (conc. HCl) or basic (aq. NaOH) conditions, followed by acidification, to yield the final product, (S)-2-(tetrahydrofuran-3-yl)acetic acid.

Analytical and Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final compound.

Chromatographic and Purity Analysis
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a standard method to assess the chemical purity of the final product.

  • Chiral HPLC: To determine the enantiomeric excess (e.e.), a specialized chiral stationary phase is required. This is the most critical analysis to validate the success of the stereoselective synthesis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the more volatile intermediates, such as the corresponding methyl or ethyl ester, GC-MS can be used to confirm identity and purity.

Analytical_Workflow Start Final Product Sample Structure Structural Confirmation Start->Structure Purity Purity Assessment Start->Purity Stereochem Stereochemical Integrity Start->Stereochem NMR 1H & 13C NMR Structure->NMR IR FTIR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS HPLC Reversed-Phase HPLC Purity->HPLC Chiral_HPLC Chiral HPLC Stereochem->Chiral_HPLC

Caption: Standard analytical workflow for product validation.

Expected Spectroscopic Data

While experimental spectra are not widely published, the expected ¹H and ¹³C NMR and IR data can be reliably predicted based on the structure and data from analogous compounds.[6]

¹H NMR Spectroscopy (Predicted)

Proton AssignmentExpected δ (ppm)MultiplicityRationale
COOH10.0 - 12.0Broad SingletAcidic proton, chemical shift is concentration and solvent dependent.
H2, H5 (THF Ring)3.6 - 4.0MultipletProtons adjacent to the ether oxygen are deshielded.
H3 (THF Ring)2.5 - 2.9MultipletMethine proton, coupled to adjacent CH₂ groups.
CH₂ (Acetic Acid)2.3 - 2.6DoubletMethylene protons adjacent to the carbonyl group.
H4 (THF Ring)1.8 - 2.2MultipletMethylene protons on the THF ring.

¹³C NMR Spectroscopy (Predicted)

Carbon AssignmentExpected δ (ppm)Rationale
C=O (Carboxyl)175 - 180Carbonyl carbon of the carboxylic acid.
C2, C5 (THF Ring)67 - 72Carbons adjacent to the ether oxygen.
C3 (THF Ring)35 - 40Methine carbon bearing the side chain.
CH₂ (Acetic Acid)38 - 43Methylene carbon of the acetic acid side chain.
C4 (THF Ring)30 - 35The remaining methylene carbon of the THF ring.

Infrared (IR) Spectroscopy (Predicted)

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (Carboxyl)2500 - 3300 (broad)Characteristic broad stretch for a carboxylic acid.
C=O (Carboxyl)1700 - 1725Strong carbonyl stretch.
C-O-C (Ether)1050 - 1150Strong C-O ether stretch.

Applications in Drug Development

(S)-2-(Tetrahydrofuran-3-yl)acetic acid is classified as a pharmaceutical intermediate, meaning it serves as a key building block in the synthesis of active pharmaceutical ingredients (APIs).[4] The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, appearing in numerous drugs due to its favorable properties, including metabolic stability and its ability to engage in hydrogen bonding.

Conclusion

(S)-2-(Tetrahydrofuran-3-yl)acetic acid is a significant chiral building block with direct relevance to the pharmaceutical industry. Its stereoselective synthesis can be efficiently achieved from the chiral pool, with L-malic acid representing a logical and scalable starting point. The well-defined structure and bifunctional nature of the molecule allow for its incorporation into complex drug candidates where precise three-dimensional architecture is critical for biological activity. The synthetic and analytical methodologies detailed in this guide provide a framework for the production and quality control of this valuable intermediate, enabling its application in the discovery and development of next-generation therapeutics.

References

  • Preparation method of (S)-3-hydroxytetrahydrofuran. Eureka | Patsnap. Available at: [Link]

  • Synthesis of S-(3)-hydroxy tetrahydrofuran. Google Patents.
  • Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran. Google Patents.
  • Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives. Google Patents.
  • Tetrahydrofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. MDPI. Available at: [Link]

  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Google Patents.
  • Synthesis and NMR spectra of tetrahydrofuran-2-13C. ResearchGate. Available at: [Link]

  • 2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate: Single Crystal X- Ray Diffraction Analysis. ChemRxiv. Available at: [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. Available at: [Link]

  • (S)-2-(Tetrahydrofuran-3-YL)acetic acid. PubChem. Available at: [Link]

  • 2-(Tetrahydrofuran-3-yl)acetic acid. ChemBK. Available at: [Link]

Sources

Physical properties of (S)-2-(Tetrahydrofuran-3-YL)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of (S)-2-(Tetrahydrofuran-3-YL)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the physical properties of (S)-2-(Tetrahydrofuran-3-YL)acetic acid, a key building block in contemporary organic synthesis and pharmaceutical development. As a Senior Application Scientist, my objective is to present not just the data, but the underlying scientific principles and experimental considerations essential for its practical application. The structure of this document is designed to logically flow from fundamental identifiers to complex experimental characterizations, providing actionable insights for laboratory work.

Chemical Identity and Core Structure

(S)-2-(Tetrahydrofuran-3-YL)acetic acid, with the CAS Number 146255-26-7, is a chiral carboxylic acid featuring a saturated five-membered heterocyclic ether (tetrahydrofuran) ring.[1][2] The stereochemistry at the C3 position of the tetrahydrofuran ring is crucial for its application in stereospecific syntheses.

The fundamental structure dictates its physical behavior. The tetrahydrofuran moiety, a polar aprotic group, and the carboxylic acid group, a polar protic group capable of hydrogen bonding, combine to create a molecule with significant polarity and a propensity for intermolecular interactions.

Caption: 2D structure of (S)-2-(Tetrahydrofuran-3-YL)acetic acid.

Summary of Physicochemical Properties

The following table summarizes the known and predicted physical properties of (S)-2-(Tetrahydrofuran-3-YL)acetic acid. It is critical to note that many of these values are computationally predicted for the racemic mixture and should be confirmed experimentally for the specific (S)-enantiomer.[3]

PropertyValueSource TypeCitation
Molecular Formula C₆H₁₀O₃---[1][3]
Molecular Weight 130.14 g/mol ---[1][3]
CAS Number 146255-26-7---[1]
Predicted Boiling Point 271.4 ± 13.0 °CPredicted[3]
Predicted Density 1.162 ± 0.06 g/cm³Predicted[3]
Predicted pKa 4.58 ± 0.10Predicted[3]
Predicted Flash Point 117.5 °CPredicted[3]
XLogP3 0Computed[1]
Hydrogen Bond Donor Count 1Computed[1]
Hydrogen Bond Acceptor Count 3Computed[1]
Topological Polar Surface Area 46.5 ŲComputed[1]

Thermal Properties: Melting and Boiling Points

Melting Point Analysis

No experimental melting point data for (S)-2-(Tetrahydrofuran-3-YL)acetic acid is currently published. Organic compounds of this nature, particularly those with non-planar, kinked structures, are often isolated as oils or low-melting solids.[4] The syn substitution pattern on a tetrahydrofuran ring can inhibit efficient crystal lattice packing, similar to how cis double bonds in fatty acids lower their melting points.[4] It is plausible that this compound exhibits complex thermal behavior, such as supercooling or vitrification (forming a glass).[4]

Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

DSC is the preferred method over traditional melting point apparatus due to its ability to detect subtle thermal events like glass transitions, which are common for compounds that crystallize poorly.

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Interpretation prep1 Accurately weigh 1-5 mg of sample into an aluminum DSC pan. prep2 Hermetically seal the pan to ensure a closed system. prep1->prep2 dsc1 Place sample and reference pans into the DSC cell. prep2->dsc1 dsc2 Equilibrate at a low temperature (e.g., -50 °C). dsc3 Ramp temperature at a controlled rate (e.g., 10 °C/min) to well above expected melt. dsc2->dsc3 dsc4 Record heat flow vs. temperature. dsc3->dsc4 ana1 Identify endothermic peak: Onset = Melting Point Peak = Peak Melting Temp dsc4->ana1 ana2 Observe for baseline shift: Indicates Glass Transition (Tg) ana1->ana2

Caption: Workflow for Melting Point and Glass Transition Analysis using DSC.

Causality Behind Choices:

  • Hermetic Sealing: Prevents volatilization of the sample, which would cause mass loss and an inaccurate endotherm.

  • Controlled Ramp Rate: A rate of 10 °C/min is standard for initial screening. Slower rates (e.g., 2-5 °C/min) can be used to resolve overlapping thermal events.

  • Inclusion of Tg: For molecules that may be amorphous or semi-crystalline, identifying the glass transition temperature (Tg) is as important as the melting point (Tm) for understanding its solid-state properties.

Boiling Point Considerations

The predicted boiling point is high (271.4 °C), suggesting that the compound may be susceptible to decomposition at atmospheric pressure.[3] Therefore, experimental determination should be approached with caution. Kugelrohr distillation under high vacuum would be a more appropriate technique for purification than atmospheric distillation, which would likely lead to degradation.

Solubility Profile

The molecule's structure, containing both a polar ether and a carboxylic acid, suggests a nuanced solubility profile.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Expected to be soluble due to hydrogen bonding with the carboxylic acid group. The parent tetrahydrofuran ring system is water-miscible.[5][6]

  • Polar Aprotic Solvents (e.g., THF, Acetone, Acetonitrile): High solubility is anticipated due to dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Hexanes, Toluene): Low solubility is expected due to the molecule's high overall polarity.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

This is a standard, reliable method for quantifying solubility.

  • System Preparation: Add an excess amount of (S)-2-(Tetrahydrofuran-3-YL)acetic acid to a known volume of the chosen solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) in a shaker bath for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential.

  • Sample Extraction: Allow the solid to settle. Carefully extract an aliquot of the supernatant using a syringe fitted with a fine filter (e.g., 0.22 µm) to remove any suspended particles.

  • Quantification: Accurately dilute the filtered aliquot and determine the concentration of the solute using a suitable analytical technique (e.g., HPLC-UV, or titration if the solvent system allows).

  • Calculation: Calculate the solubility in units of mg/mL or mol/L.

Trustworthiness: The inclusion of a filtration step is critical to prevent suspended solids from artificially inflating the measured concentration, ensuring the result reflects true thermodynamic solubility.

Acidity (pKa)

The predicted pKa of 4.58 places this compound in the range of typical carboxylic acids.[3] This value is fundamental for predicting its ionization state at a given pH, which is critical for applications in drug development (e.g., absorption, distribution) and for designing extraction and purification protocols.

Experimental Protocol: Potentiometric Titration for pKa Determination

This method directly measures the change in pH upon addition of a titrant to determine the acid dissociation constant.

G A Dissolve a precise mass of the acid in deionized water or a suitable co-solvent (e.g., water/methanol). C Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments. A->C B Calibrate a pH electrode with standard buffers (pH 4, 7, 10). B->C D Record pH after each addition of titrant. C->D E Plot pH vs. Volume of Titrant. D->E F Determine the volume at the half-equivalence point (V½). E->F G The pH at the half-equivalence point is equal to the pKa. F->G

Caption: Experimental workflow for pKa determination via potentiometric titration.

Expertise & Experience: The choice of a co-solvent may be necessary if aqueous solubility is limited. However, this will yield an apparent pKa (pKaapp), as the solvent composition affects the dissociation constant. It is crucial to report the exact solvent system used.

Expected Spectroscopic Signature

¹H NMR Spectroscopy
  • -COOH (Carboxylic Acid Proton): A very broad singlet, typically downfield between 10.0-12.0 ppm. Its chemical shift is highly sensitive to concentration and solvent.[7]

  • -CH- (C3 Proton of THF ring): A multiplet, expected around 2.5-3.0 ppm. This proton is coupled to the adjacent protons on C2, C4, and the methylene group of the acetic acid side chain.

  • -CH₂-O- (C5 Protons of THF ring): A multiplet, typically the most downfield of the ring protons (excluding C2 if it were substituted), around 3.7-4.0 ppm, due to the deshielding effect of the adjacent oxygen atom.[7]

  • -O-CH₂- (C2 Protons of THF ring): A multiplet, also deshielded by the ether oxygen, expected around 3.6-3.9 ppm.

  • -CH₂- (C4 Protons of THF ring): A multiplet further upfield, likely in the 1.8-2.2 ppm range.[7]

  • -CH₂-COOH (Acetic Acid Methylene Protons): A multiplet (likely a doublet of doublets) around 2.5-2.8 ppm. These protons are diastereotopic due to the adjacent chiral center, meaning they are chemically non-equivalent and will likely show distinct signals and couplings.[7]

¹³C NMR Spectroscopy
  • -C=O (Carbonyl Carbon): Expected in the 170-180 ppm range.

  • -CH₂-O- and -O-CH₂- (C5 and C2 of THF ring): Deshielded by the oxygen, expected around 65-75 ppm.

  • -CH- (C3 of THF ring): Expected around 35-45 ppm.

  • -CH₂- (C4 of THF ring): The most upfield ring carbon, expected around 25-35 ppm.

  • -CH₂-COOH (Acetic Acid Methylene Carbon): Expected around 38-45 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad and strong band from approximately 2500 to 3300 cm⁻¹.

  • C=O Stretch (Carbonyl): A very strong, sharp band around 1700-1725 cm⁻¹.

  • C-O Stretch (Ether and Acid): Strong bands in the 1050-1300 cm⁻¹ region.

References

  • 2-(Tetrahydrofuran-3-yl)acetic acid - Physico-chemical Properties. (2024). ChemBK. [Link]

  • Tetrahydrofuran. (n.d.). Wikipedia. [Link]

  • 2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate: Single Crystal X-Ray Diffraction Analysis. (2025). ChemRxiv. [Link]

  • (S)-2-(Tetrahydrofuran-3-YL)acetic acid. (n.d.). PubChem. [Link]

  • Tetrahydrofuran (THF). (n.d.). Common Organic Chemistry. [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (2025). Chair of Analytical Chemistry, University of Tartu. [Link]

  • Solubilities of Terephthalic Acid, Phthalic Acid, and Isophthalic Acid in Tetrahydrofuran, etc. (2025). ResearchGate. [Link]

  • Synthesis and NMR spectra of tetrahydrofuran-2-13C. (2025). ResearchGate. [Link]

  • Tetrahydrofuran. (n.d.). NIST WebBook. [Link]

  • Synthesis of Avenanthramide C and Its Analogs. (2026). American Chemical Society. [Link]

Sources

Methodological & Application

Enantioselective synthesis of (S)-2-(Tetrahydrofuran-3-YL)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Synthesis of (S)-2-(Tetrahydrofuran-3-yl)acetic Acid

Executive Summary

This application note details the enantioselective synthesis of (S)-2-(tetrahydrofuran-3-yl)acetic acid (CAS 146255-26-7) , a critical chiral building block in the development of pharmaceutical intermediates (e.g., for protease inhibitors and metabolic disease targets). While chiral pool methods starting from malic acid are historically significant, this guide prioritizes a scalable, Catalytic Asymmetric Hydrogenation route. This approach offers superior atom economy, scalability, and avoids the stereochemical inversion complexities associated with nucleophilic displacements on chiral tetrahydrofuranols.

Retrosynthetic Analysis & Strategy

The target molecule contains a stereocenter at the C3 position of the tetrahydrofuran ring. Two primary strategies are evaluated:

  • Strategy A (Recommended): Asymmetric Hydrogenation of an exocyclic alkene precursor. This method utilizes a chiral Ruthenium or Rhodium catalyst to set the stereocenter in a single step from an achiral precursor.

  • Strategy B (Alternative): Chiral Pool Synthesis starting from (L)-Malic Acid. This route involves the synthesis of (S)-3-hydroxytetrahydrofuran, followed by activation and displacement. Note: Direct displacement of the hydroxyl group typically proceeds with Walden inversion, requiring the use of (R)-3-hydroxytetrahydrofuran (from expensive D-Malic acid) to achieve the (S)-product, or a double-inversion strategy.

Selected Route: Strategy A is selected for this protocol due to its industrial relevance and direct access to the (S)-enantiomer using commercially available ligands.

Retrosynthesis Target (S)-2-(Tetrahydrofuran-3-yl)acetic acid (Target) Precursor Ethyl 2-(dihydrofuran-3(2H)-ylidene)acetate (Achiral Precursor) Target->Precursor Asymmetric Hydrogenation (H2, Ru-BINAP) Start 3-Oxotetrahydrofuran Precursor->Start Horner-Wadsworth-Emmons Olefination

Figure 1: Retrosynthetic pathway focusing on the asymmetric hydrogenation strategy.

Detailed Experimental Protocol

Step 1: Synthesis of Substrate (Ethyl 2-(dihydrofuran-3(2H)-ylidene)acetate)

Before hydrogenation, the exocyclic alkene substrate must be prepared from 3-oxotetrahydrofuran.

  • Reagents: 3-Oxotetrahydrofuran, Triethyl phosphonoacetate, Sodium hydride (NaH), THF (anhydrous).

  • Mechanism: Horner-Wadsworth-Emmons (HWE) reaction.

Procedure:

  • Activation: In a flame-dried 2L round-bottom flask under Nitrogen, suspend NaH (60% dispersion, 1.1 equiv) in anhydrous THF (10 mL/g substrate) at 0°C.

  • Addition: Dropwise add triethyl phosphonoacetate (1.1 equiv). Stir for 30 min until gas evolution ceases and the solution becomes clear.

  • Coupling: Add 3-oxotetrahydrofuran (1.0 equiv) dropwise at 0°C. Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Workup: Quench with saturated NH4Cl solution. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Purification: Purify via silica gel flash chromatography (Hexanes:EtOAc 9:1) to isolate the product as a mixture of E/Z isomers (typically oil).

    • Note: The E/Z ratio is generally inconsequential for the subsequent hydrogenation step as dynamic kinetic resolution or rapid isomerization often occurs, but characterizing the ratio is good practice.

Step 2: Enantioselective Asymmetric Hydrogenation

This is the stereodefining step. The choice of ligand is critical. (S)-BINAP or (S)-SEGPHOS complexed with Ruthenium is typically employed to yield the (S)-enantiomer (subject to specific ligand-substrate interaction verification).

  • Catalyst: [RuCl(p-cymene)((S)-BINAP)]Cl or Ru(OAc)2((S)-BINAP).

  • Substrate: Ethyl 2-(dihydrofuran-3(2H)-ylidene)acetate.

  • Solvent: Methanol (degassed).

Protocol:

  • Preparation: In a nitrogen-filled glovebox, dissolve the substrate (1.0 mmol) and the Ru-catalyst (0.5–1.0 mol%) in degassed Methanol (5 mL).

  • Hydrogenation: Transfer the solution to a stainless steel autoclave.

  • Purge: Purge the vessel 3 times with Hydrogen gas (10 bar).

  • Reaction: Pressurize to 30–50 bar H2 and stir at 25–40°C for 12–24 hours.

    • Optimization: If conversion is low, increase temperature to 50°C. If ee is low, lower temperature to 25°C or screen alternative ligands (e.g., (S)-DM-SEGPHOS).

  • Completion: Vent H2 carefully. Concentrate the solvent to yield the crude chiral ester: Ethyl (S)-2-(tetrahydrofuran-3-yl)acetate .

  • Analysis: Determine enantiomeric excess (ee) via Chiral GC (e.g., Cyclodex-B column) or Chiral HPLC (Chiralcel OD-H). Target ee > 95%.

Step 3: Hydrolysis to (S)-2-(Tetrahydrofuran-3-yl)acetic acid

Standard saponification converts the ester to the final acid without racemization.

Procedure:

  • Dissolve the chiral ester in THF:Water (2:1).

  • Add LiOH·H2O (2.0 equiv). Stir at room temperature for 2 hours.

  • Acidify to pH 2 with 1M HCl.

  • Extract with Ethyl Acetate, dry over Na2SO4, and concentrate.

  • Recrystallization: If the solid is amenable, recrystallize from Hexane/Ether to upgrade ee > 99%.

Process Data & Troubleshooting

Table 1: Troubleshooting the Hydrogenation Step

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning (O2/H2O)Ensure strict degassing of MeOH; use high-purity H2 (>99.999%).
Low H2 pressureIncrease pressure to 50-60 bar.
Low Enantioselectivity High TemperatureLower reaction temperature to 20°C or 10°C.
Wrong Ligand MatchScreen bulky ligands (e.g., (S)-DTBM-SEGPHOS).
Racemization Acidic/Basic impuritiesEnsure substrate is neutral before hydrogenation.

Experimental Workflow Diagram

Workflow Figure 2: Step-by-step experimental workflow for the synthesis. Step1 Step 1: HWE Olefination (Formation of C=C) Step2 Step 2: Asymmetric Hydrogenation (Ru-(S)-BINAP, 50 bar H2) Step1->Step2 Purified Alkene Step3 Step 3: Saponification (LiOH, Hydrolysis) Step2->Step3 Chiral Ester QC QC: Chiral HPLC (Target >98% ee) Step3->QC Final Acid

Figure 2: Sequential workflow for the enantioselective synthesis.

References

  • Asymmetric Hydrogenation of Exocyclic Alkenes

    • Noyori, R., et al. "Asymmetric Hydrogenation of Alkenes." Angewandte Chemie International Edition, 2001.
    • Takasago International Corporation.[2][3][4][5] "Takasago Ligands and Catalysts: SEGPHOS and BINAP Series." .

  • Synthesis of Tetrahydrofuran Derivatives

    • Lopp, M., et al. "Synthesis of chiral enantioenriched tetrahydrofuran derivatives." Arkivoc, 2009 (xiv), 39-52. Link

  • Chiral Pool Precursors (Alternative Route)

    • "Process for the efficient preparation of 3-hydroxytetrahydrofuran."[6] Patent WO2008093955A1. (Describes the Malic acid route).

  • Enzymatic Resolution (Alternative Route)

    • BenchChem Technical Support. "Application Notes and Protocols for the Enzymatic Kinetic Resolution in the Synthesis of (Tetrahydrofuran-2-yl)acetates."

Sources

Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from (S)-2-(Tetrahydrofuran-3-YL)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Tetrahydrofuran Moiety in Medicinal Chemistry

(S)-2-(Tetrahydrofuran-3-YL)acetic acid is a chiral building block of significant interest in the pharmaceutical industry. Its utility stems from the incorporation of a tetrahydrofuran (THF) ring, a privileged scaffold in modern drug design. The THF moiety is not merely an inert spacer; its oxygen atom can act as a hydrogen bond acceptor, and its stereochemically defined, non-planar structure allows for precise three-dimensional positioning of pharmacophoric elements. This structural feature is particularly effective for optimizing interactions within the binding pockets of biological targets such as enzymes.

This guide provides an in-depth exploration of the synthetic transformations of (S)-2-(tetrahydrofuran-3-yl)acetic acid, with a primary focus on its conversion into high-value pharmaceutical intermediates. We will delve into the mechanistic rationale behind key synthetic choices, present detailed, field-proven protocols, and contextualize these syntheses within a real-world drug discovery application—the development of potent HIV protease inhibitors.[1][2][3]

Core Synthetic Strategy: Amide Bond Formation

The most prevalent and critical transformation of (S)-2-(tetrahydrofuran-3-yl)acetic acid in pharmaceutical synthesis is its coupling with various amines to form amide bonds. The direct reaction between a carboxylic acid and an amine is generally unfavorable as it results in a non-productive acid-base salt formation.[4] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that readily reacts with the amine nucleophile.

The choice of activation method is paramount and depends on factors such as the steric hindrance of the substrates, the presence of sensitive functional groups, and the need to preserve the stereochemical integrity of the chiral center.

Causality Behind Experimental Choices: A Survey of Amidation Methods

Several classes of reagents have been developed for efficient amide bond formation, each with distinct mechanistic pathways and practical considerations.

  • Carbodiimide-Mediated Coupling: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are workhorses in organic synthesis. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] However, this intermediate is unstable and prone to racemization and side reactions.

    • The Role of Additives: To mitigate these issues, additives such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are almost universally employed. These additives intercept the O-acylisourea to form a more stable, yet still highly reactive, active ester. This two-stage activation significantly suppresses racemization and improves coupling efficiency.[5]

  • Acyl Halide Formation: A classic and robust method involves the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[4] The resulting acyl chloride is highly electrophilic and reacts rapidly with amines, often in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct. This is often referred to as the Schotten-Baumann reaction.[4] While effective, this method's harsh conditions can be incompatible with sensitive substrates.

  • Phosphonium and Uronium Salt Reagents: Reagents developed primarily for peptide synthesis, such as Benzotriazol-1-yl-N-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) and HATU, offer high efficiency and low racemization rates.[5] These reagents generate active esters in situ and are particularly useful for coupling sterically hindered or electron-deficient amines where other methods may fail.[6]

Data Summary: Comparison of Amide Coupling Conditions
Coupling MethodActivating Reagent(s)Typical SolventBaseTemperature (°C)Key Advantages & Considerations
Carbodiimide EDC or DCC, HOBt/HOAtDMF, DCM, THFDIPEA, NMM0 to RTWidely applicable, cost-effective. Byproduct removal can be challenging (DCU).[4]
Acyl Halide SOCl₂, (COCl)₂DCM, THFEt₃N, Pyridine0 to RTHighly reactive, good for unreactive amines. Requires a separate activation step.[4]
Phosphonium Salt PyBOPDMF, NMPDIPEA0 to RTHigh yields, low racemization, good for difficult couplings. Higher cost.[5]
Propylphosphonic Anhydride T3P®EtOAc, MeCNPyridine, Et₃NRT to 50Low racemization, easy workup (water-soluble byproducts).[7]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible. Adherence to the specified conditions is critical for achieving the desired outcome.

Protocol 1: Synthesis of an Amide Intermediate via EDC/HOBt Coupling

This protocol describes a general procedure for coupling (S)-2-(tetrahydrofuran-3-yl)acetic acid with a representative primary amine.

Workflow Visualization

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve (S)-THF-3-acetic acid & Amine in DMF B Add HOBt & DIPEA A->B C Cool to 0°C B->C D Add EDC (portion-wise) C->D E Warm to RT Stir 12-18h D->E F Quench with H₂O Extract with EtOAc E->F G Wash Organic Layer (aq. HCl, aq. NaHCO₃, Brine) F->G H Dry (Na₂SO₄), Filter, Concentrate G->H I Purify via Silica Gel Chromatography H->I

Figure 1. General workflow for EDC/HOBt mediated amide coupling.

Materials & Reagents:

  • (S)-2-(Tetrahydrofuran-3-yl)acetic acid (1.0 eq)

  • Target Amine (e.g., Benzylamine) (1.05 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-2-(tetrahydrofuran-3-yl)acetic acid (1.0 eq) and the desired amine (1.05 eq).

  • Dissolution: Dissolve the starting materials in anhydrous DMF (approx. 0.1 M concentration relative to the acid).

  • Base and Additive Addition: Add HOBt (1.2 eq) followed by the dropwise addition of DIPEA (3.0 eq). Stir the solution for 10 minutes at room temperature.

  • Activation: Cool the reaction mixture to 0°C using an ice-water bath. Add EDC·HCl (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5°C.

    • Causality Insight: Portion-wise addition of EDC at low temperature controls the initial exothermic reaction and minimizes the formation of the unstable O-acylisourea, favoring its immediate capture by HOBt.[4][5]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.

  • Work-up: Dilute the reaction mixture with water and transfer it to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Self-Validation: The acid wash removes residual DIPEA and unreacted amine. The base wash removes unreacted HOBt and any remaining starting acid. This ensures a cleaner crude product for purification.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude amide by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Safety Precautions:

  • EDC and HOBt are sensitizers and irritants. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • DMF is a reproductive toxin. Work in a well-ventilated fume hood.

  • DIPEA is corrosive and flammable. Handle with care.

Application Case Study: HIV Protease Inhibitors

The tetrahydrofuran scaffold is a cornerstone in the design of highly potent HIV protease inhibitors.[1] The HIV-1 protease enzyme is a key target in antiretroviral therapy, and inhibitors prevent the maturation of new viral particles.[8]

Mechanism of Action & Structural Role:

Inhibitors like Darunavir and Amprenavir feature a bis-tetrahydrofuran (bis-THF) or a single THF moiety that serves as the P2 ligand.[1][8] This ligand is designed to fit into the S2 subsite of the enzyme's active site. The oxygen atom of the THF ring forms critical hydrogen bonds with backbone water molecules and amino acid residues (e.g., Asp-29, Asp-30) in the active site, while the hydrophobic alkyl portions of the ring engage in favorable van der Waals interactions.[1][2][3] The specific stereochemistry of the THF derivative is crucial for achieving this optimal binding orientation.

Synthetic Connection:

The amide coupling protocols described above are directly applicable to the synthesis of these complex inhibitors. (S)-2-(Tetrahydrofuran-3-yl)acetic acid or its derivatives can be coupled to a chiral amine core, which constitutes the rest of the inhibitor's structure, to build the final drug molecule.[9][10]

Mechanism Visualization: Carbodiimide Activation

G Acid (S)-THF-3-Acetic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Acid->O_Acylisourea Activation EDC EDC EDC->O_Acylisourea Activation EDC_Urea EDC Byproduct (Urea) EDC->EDC_Urea HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester Interception O_Acylisourea->EDC_Urea Side-reaction (without HOBt) HOBt HOBt HOBt->HOBt_Ester Interception HOBt_Ester->HOBt Regenerated Amide Target Amide (R-CONHR') HOBt_Ester->Amide Coupling Amine Amine (R'-NH₂) Amine->Amide Coupling

Figure 2. Mechanism of EDC/HOBt mediated amide bond formation.

Conclusion

(S)-2-(Tetrahydrofuran-3-yl)acetic acid is a versatile and valuable chiral synthon. Its effective utilization hinges on the rational selection and execution of robust synthetic protocols, particularly for amide bond formation. By understanding the underlying mechanisms of coupling reagents and employing carefully designed experimental procedures, researchers can efficiently synthesize complex pharmaceutical intermediates. The successful application of THF-containing molecules as HIV protease inhibitors underscores the power of this building block in creating drugs with high potency and specificity, demonstrating a clear link between fundamental organic synthesis and impactful therapeutic outcomes.

References

  • Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Chemical Co., Ltd. [Link]

  • 2-(Tetrahydrofuran-3-yl)acetic acid - ChemBK. ChemBK. [Link]

  • Amide Synthesis - Fisher Scientific. Fisher Scientific. [Link]

  • Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy. ResearchGate. [Link]

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central (PMC). [Link]

  • An improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. Thieme Connect. [Link]

  • WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PubMed Central (PMC). [Link]

  • Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. National Institutes of Health (NIH). [Link]

  • Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Evolution of amide bond formation | Request PDF. ResearchGate. [Link]

  • Photocatalytic hydrogenation of furan to tetrahydrofuran in alcoholic suspensions of metal-loaded titanium(iv) oxide without addition of hydrogen gas. RSC Publishing. [Link]

  • Developments in peptide and amide synthesis. Luxembourg Bio Technologies. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. [Link]

  • Catalytic Transfer Hydrogenation of Furfural to 2-Methylfuran and 2-Methyltetrahydrofuran over Bimetallic Copper-Palladium Catalysts. PubMed. [Link]

  • (PDF) Synthesis of chiral tetrahydrofuran derivatives. ResearchGate. [Link]

  • Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Recent Advances in Catalytic Hydrogenation of Furfural. MDPI. [Link]

  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. The Royal Society of Chemistry. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. [Link]

  • Photocatalytic hydrogenation of furan to tetrahydrofuran in alcoholic suspensions of metal-loaded titanium(IV) oxide without addition of hydrogen gas. ResearchGate. [Link]

  • Discovery and development of HIV-protease inhibitors. Wikipedia. [Link]

  • Supplementary information Photocatalytic hydrogenation of furan to tetrahydrofuran in alcoholic suspensions of metal-loaded tita. The Royal Society of Chemistry. [Link]

  • 2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate: Single Crystal X-Ray Diffraction Analysis. ChemRxiv. [Link]

Sources

Application Note: Oxidation of 3-Hydroxytetrahydrofuran to 3-Tetrahydrofuranone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the experimental protocols for the oxidation of 3-hydroxytetrahydrofuran (3-OH-THF) to dihydrofuran-3(2H)-one (3-tetrahydrofuranone). While 3-OH-THF is a critical chiral building block for SGLT2 inhibitors (e.g., Empagliflozin) and antiretrovirals (e.g., Amprenavir), its oxidized ketone form is a versatile intermediate for reductive aminations and spirocyclic scaffold synthesis. We present two validated methodologies: a scalable, "green" TEMPO/NaOCl (Anelli) oxidation and a high-fidelity Swern Oxidation for small-scale, anhydrous applications. Special emphasis is placed on the isolation strategy due to the high water solubility of the product.

Introduction & Mechanistic Insight

The oxidation of cyclic ethers containing a hydroxyl group presents unique challenges. The proximity of the ether oxygen to the reaction center increases the polarity of the molecule, making isolation from aqueous co-solvents difficult. Furthermore, the resulting ketone (3-tetrahydrofuranone) possesses acidic


-protons, making it susceptible to aldol condensation or polymerization under harsh acidic or basic conditions.
The TEMPO Catalytic Cycle

For scale-up and general laboratory synthesis, we utilize the TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) radical catalyst. This method operates under mild aqueous conditions (pH 8.6–9.5), minimizing the risk of racemization or ring-opening.

The mechanism relies on the formation of an N-oxoammonium species , which acts as the primary oxidant. Sodium hypochlorite (bleach) serves as the stoichiometric terminal oxidant, regenerating the catalyst. Bromide ions (KBr) act as a co-catalyst, accelerating the formation of the active oxidant.

TEMPO_Cycle TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium (Active Oxidant) TEMPO->Oxoammonium NaOCl / KBr Oxidation Hydroxylamine Hydroxylamine (Reduced Form) Oxoammonium->Hydroxylamine Alcohol -> Ketone Hydroxylamine->Oxoammonium Regeneration by NaOCl Substrate 3-OH-THF (Alcohol) Product 3-Tetrahydrofuranone (Ketone) Substrate->Product Transfer via Oxoammonium NaOCl NaOCl (Bleach)

Figure 1: The catalytic cycle of TEMPO-mediated oxidation.[1] The N-oxoammonium ion oxidizes the alcohol and is reduced to hydroxylamine, which is instantly re-oxidized by NaOCl.

Primary Protocol: TEMPO/NaOCl Oxidation

Best for: Scale-up (>10g), Green Chemistry, Cost-Efficiency.

Reagents & Equipment
  • Substrate: 3-Hydroxytetrahydrofuran (1.0 equiv)

  • Catalyst: TEMPO (0.01 equiv / 1 mol%)[2]

  • Co-Catalyst: KBr (0.1 equiv / 10 mol%)

  • Oxidant: NaOCl (Commercial Bleach, ~10-13% w/v), titrated to 1.1 equiv.

  • Buffer: NaHCO₃ (saturated aq. solution) to maintain pH 8.6–9.5.

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1][2]

  • Quench: Sodium Thiosulfate (Na₂S₂O₃).

Step-by-Step Procedure
  • Preparation: In a 3-neck round-bottom flask equipped with an overhead stirrer and internal thermometer, dissolve 3-OH-THF (10.0 g, 113 mmol) in DCM (100 mL).

  • Catalyst Addition: Add a solution of KBr (1.35 g, 11.3 mmol) in water (5 mL) and TEMPO (176 mg, 1.13 mmol). Cool the mixture to 0°C using an ice/brine bath.

  • Oxidation (The Critical Step):

    • Slowly add the NaOCl solution dropwise via an addition funnel over 30–45 minutes.

    • Control: Maintain internal temperature <5°C. Exotherms can decompose the hypochlorite.

    • pH Regulation: Simultaneously add saturated NaHCO₃ to maintain pH between 8.6 and 9.5. Note: If pH drops <8, HOCl forms, which can cause side reactions. If pH >10, oxidation stalls.

  • Reaction Monitoring: Stir vigorously at 0°C. Monitor by TLC (stain with KMnO₄, as UV is weak) or GC-MS. Conversion is typically complete within 1–2 hours.

  • Quenching: Once complete, add aqueous Na₂S₂O₃ (10%) until the yellow/orange color of the excess hypochlorite/TEMPO fades.

  • Workup (Salting Out):

    • Separate the organic layer.

    • Crucial: The aqueous layer must be saturated with solid NaCl. The product is highly water-soluble. Extract the saturated aqueous layer with DCM (3 x 50 mL).

    • Combine organic phases, dry over anhydrous MgSO₄, and filter.

  • Purification:

    • Concentrate the solvent at mild vacuum (do not heat >40°C during concentration to avoid product loss; Product BP is ~138°C).

    • Perform vacuum distillation (approx. 40–45°C at 20 mmHg) to isolate the pure ketone as a colorless liquid.

Secondary Protocol: Swern Oxidation

Best for: Small scale (<1g), strictly anhydrous needs, or when product volatility makes solvent removal difficult (using high-boiling solvents).

Reagents[2][3][4]
  • Oxalyl Chloride (1.1 equiv)

  • DMSO (2.2 equiv)

  • Triethylamine (Et₃N) (5.0 equiv)

  • Solvent: Dry DCM.

Procedure
  • Activation: In a flame-dried flask under N₂, dissolve oxalyl chloride in dry DCM at -78°C (dry ice/acetone). Add DMSO dropwise. Gas evolution (CO/CO₂) will occur. Stir for 15 min.

  • Addition: Add 3-OH-THF (dissolved in min. DCM) dropwise to the activated DMSO mixture at -78°C. Stir for 30–45 min.

  • Termination: Add Et₃N dropwise. The mixture will become a thick white slurry (Et₃N·HCl salts). Allow to warm to room temperature over 1 hour.

  • Workup: Quench with water. Extract with DCM.[1] Wash with 1M HCl (to remove excess amine) and brine. Dry and concentrate.

Comparative Analysis & Data

ParameterTEMPO/NaOCl (Bleach)Swern OxidationTEMPO/TCCA (Alternative)
Yield 85–92%80–88%90–95%
Atom Economy High (Water/NaCl byproducts)Low (DMS/CO byproduct)Moderate (Cyanuric acid byproduct)
Safety High (Aqueous, 0°C)Low (CO evolution, -78°C)Moderate (Exothermic)
Scalability Excellent (Kg scale)Poor (Cooling costs)Good
Odor Mild (Bleach)Severe (DMS - "Rotten Cabbage")Mild (Chlorine-like)

Experimental Workflow & Quality Control

The following diagram illustrates the critical decision points and flow for the primary TEMPO protocol.

Workflow Start Start: 3-OH-THF in DCM/EtOAc Cool Cool to 0°C Add TEMPO/KBr Start->Cool Oxidize Add NaOCl + NaHCO3 (Maintain pH 8.6-9.5) Cool->Oxidize Check QC: TLC/GC Complete? Oxidize->Check Check->Oxidize No Quench Quench: Na2S2O3 Check->Quench Yes Salt CRITICAL: Saturate Aqueous Layer with NaCl Quench->Salt Extract Extract (3x DCM) Dry (MgSO4) Salt->Extract Distill Vacuum Distillation (Target: 3-Tetrahydrofuranone) Extract->Distill

Figure 2: Operational workflow for the oxidation of 3-OH-THF. Note the critical salting-out step to prevent yield loss.

Quality Control (QC) Specifications
  • Appearance: Clear, colorless liquid.[3][4]

  • Boiling Point: 138–139°C (atm); ~40°C (20 mmHg).

  • 1H NMR (CDCl₃, 400 MHz):

    • Disappearance of multiplet at

      
       4.5 ppm (CH-OH).
      
    • Key Signals:

      
       4.25 (s, 2H, O-CH₂-C=O), 
      
      
      
      3.85 (t, 2H, O-CH₂-CH₂),
      
      
      2.50 (t, 2H, CH₂-C=O).
  • GC-MS: Molecular ion [M]+ = 86 m/z.

Safety & Hazards

  • TEMPO: While generally safe, dry TEMPO salts can be shock-sensitive. Handle in solution when possible.

  • Sodium Hypochlorite: Corrosive and releases toxic chlorine gas if acidified. Never mix with the Swern waste stream (Ammonia/Amines + Bleach = Chloramines/Explosion risk).

  • Swern Oxidation: Generates Carbon Monoxide (CO) and Dimethyl Sulfide (DMS). Must be performed in a high-efficiency fume hood.

References

  • Anelli, P. L., et al. (1987). "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions." The Journal of Organic Chemistry.

  • Cirillo, P., et al. (2011). "Process for the preparation of 3-tetrahydrofuranone." World Intellectual Property Organization (Patent WO2011039352).

  • Eckert, M., et al. (2016). "Process for the manufacture of 3-oxo-tetrahydrofuran." U.S. Patent 9,399,629.[1]

  • PubChem. (n.d.). "Dihydrofuran-3(2H)-one Compound Summary." National Library of Medicine.

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer.

Sources

Application Notes & Protocols: Asymmetric Hydrogenation for the Synthesis of Chiral Tetrahydrofurans

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Tetrahydrofurans

The tetrahydrofuran (THF) scaffold is a privileged structural motif found in a vast array of natural products and pharmaceuticals.[1] Chiral substituted tetrahydrofurans, in particular, are crucial building blocks in drug discovery, forming the core of molecules with significant biological activity, including cytotoxic, anti-inflammatory, and neuroprotective agents.[2] The stereochemistry of the substituents on the THF ring is often critical for target binding and pharmacological efficacy, making enantioselective synthesis a paramount objective for medicinal and process chemists.[2][3]

Among the various synthetic strategies, the direct asymmetric hydrogenation of substituted furans stands out as one of the most atom-economical and efficient methods to access these chiral heterocycles.[4][5] This approach transforms readily available, planar aromatic precursors into complex, three-dimensional chiral products in a single step. However, the high aromatic stabilization energy of the furan ring and potential catalyst poisoning have historically made this transformation a significant challenge.[4][6]

Recent advancements in catalyst design, particularly involving iridium, ruthenium, and rhodium complexes with sophisticated chiral ligands, have overcome these barriers.[1][7][8] These modern catalytic systems now offer high conversions and excellent enantioselectivities for a broad range of furan and benzofuran derivatives.[1][9] This guide provides a detailed overview of the leading catalytic systems, explains the rationale behind experimental design, and offers robust protocols for researchers in the field.

Catalytic Systems: A Comparative Overview

The choice of metal and ligand is the most critical factor in achieving a successful asymmetric hydrogenation of furans. The catalyst's role is to create a chiral environment that forces the hydrogen molecule to add to one face of the furan ring preferentially. Iridium and Ruthenium-based catalysts have proven to be the most effective and are often complementary in their substrate scope.[1]

Iridium-Based Catalysts

Iridium complexes are particularly effective for the hydrogenation of monosubstituted furans.[1][6]

  • Expert Insight: The success of Iridium catalysts, especially those bearing N,P-ligands like pyridine-phosphinites (Py-Phos), stems from their ability to activate the relatively inert furan ring without requiring strong substrate coordination.[1][10] This makes them well-suited for substrates that lack additional coordinating functional groups.

  • Substrate Scope:

    • 3-Substituted Furans: Excellent enantioselectivities and high conversions are consistently achieved for furans bearing both alkyl and aryl groups at the 3-position.[1][6]

    • 2-Substituted Furans: These substrates have proven more challenging. However, good results (e.g., 65-82% ee) can be obtained with specific Ir-catalyst systems.[1][6]

    • Benzofurans: Alkyl-substituted benzofurans at the 2- or 3-position also undergo hydrogenation with high conversion and enantioselectivity.[1][6] Aryl-substituted benzofurans, however, typically show very low reactivity with these catalysts.[1]

Ruthenium-Based Catalysts

Ruthenium catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, have carved out a distinct and complementary niche.

  • Expert Insight: Ruthenium-NHC catalysts developed by Glorius and co-workers are superior for more substituted systems, such as disubstituted furans and 2-arylbenzofurans, which are poor substrates for the leading Iridium systems.[1] This highlights a key principle in catalyst selection: the electronic and steric properties of the substrate must be matched with the properties of the catalyst.

  • Substrate Scope:

    • Disubstituted Furans: Ruthenium complexes are generally the catalysts of choice for this substrate class.[1]

    • Benzofurans: Highly effective for 2-alkyl and 2-aryl substituted benzofurans.[1] In some cases, these catalysts can achieve complete hydrogenation of both the furan and the benzene ring to yield chiral octahydrobenzofurans.[7]

Rhodium-Based Catalysts

While less common for simple furans, rhodium catalysts ligated by chiral diphosphines are effective for specific substrates, such as 2,5-disubstituted furans, which are precursors to dideoxynucleoside analogues.[8] The mechanism of Rh-catalyzed hydrogenation is well-studied and often proceeds through the Halpern-Brown "unsaturated" pathway.[11]

Chiral Ligands: The Key to Enantiocontrol

The enantioselectivity of the hydrogenation is dictated by the chiral ligand coordinated to the metal center. These ligands create a rigid chiral pocket that controls the facial selectivity of the C=C bond coordination and subsequent hydrogen delivery.

  • P-Chiral Phosphines: Ligands with a stereogenic phosphorus atom, such as DIPAMP, TangPhos, and ZhangPhos, are highly electron-rich and conformationally rigid, leading to high enantioselectivities.[12]

  • N,P-Ligands: Ligands containing both a nitrogen and a phosphorus donor atom, such as Pyridine-Phosphinites (used with Iridium) and PHOX (phosphine-oxazoline) ligands, have proven exceptionally effective.[1][13]

  • N-Heterocyclic Carbenes (NHCs): Chiral NHC ligands have been instrumental in the success of Ruthenium-catalyzed hydrogenations of furans.[1]

Data Summary: Catalyst Performance

The following table summarizes representative results for the asymmetric hydrogenation of various furan derivatives, highlighting the complementary nature of Iridium and Ruthenium catalysts.

SubstrateCatalyst SystemConditionsConversion (%)ee (%)Reference
3-Phenylfuran [Ir(COD)Cl]₂ / Py-Phos Ligand50 bar H₂, CH₂Cl₂, 60°C, 24h>9990[1]
2-Methylfuran [Ir(COD)Cl]₂ / Py-Phos Ligand100 bar H₂, CH₂Cl₂, 60°C, 24h9782[1]
2,5-Dimethylfuran Ru-NHC Complex50 bar H₂, t-Amyl-OH, 80°C, 12h>9996[1]
3-Methylbenzofuran [Ir(COD)Cl]₂ / Py-Phos Ligand100 bar H₂, CH₂Cl₂, 60°C, 24h>9992[1]
2-Methylbenzofuran [Ir(COD)Cl]₂ / Py-Phos Ligand50 bar H₂, CH₂Cl₂, 60°C, 24h>9996[1]
2-Phenylbenzofuran Ru-NHC Complex50 bar H₂, t-Amyl-OH, 80°C, 12h>9995[1]

Visualization of Key Processes

Catalytic Cycle

The diagram below illustrates a simplified, generally accepted mechanism for the Iridium-catalyzed asymmetric hydrogenation of a furan substrate. The cycle involves the activation of molecular hydrogen, coordination of the furan, and stereoselective insertion steps.

Catalytic Cycle A [Ir(L)]+ B [Ir(H)₂(L)]+ A->B + H₂ Oxidative Addition C Ir-Furan Complex B->C + Furan - Solvent D Hydrido-Alkyl Ir Complex C->D Migratory Insertion D->A Reductive Elimination + Chiral THF

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

Experimental Workflow

This workflow outlines the key stages of performing a typical asymmetric hydrogenation experiment, from initial setup to final analysis.

Experimental Workflow prep 1. Catalyst Preparation (In-situ or pre-formed) setup 2. Reaction Setup (Substrate, Solvent, Catalyst in Autoclave) prep->setup reaction 3. Hydrogenation (Pressurize with H₂, Heat, Stir) setup->reaction workup 4. Workup (Vent, Concentrate, Purify) reaction->workup analysis 5. Analysis (NMR for Conversion, Chiral HPLC/GC for ee) workup->analysis

Caption: General experimental workflow for asymmetric hydrogenation.

Detailed Experimental Protocol

This protocol provides a representative procedure for the Iridium-catalyzed asymmetric hydrogenation of a 3-substituted furan.

Disclaimer: This is a general protocol. Reaction conditions such as temperature, pressure, and time may require optimization for different substrates. All operations should be performed in a well-ventilated fume hood, and high-pressure reactions must be conducted behind a blast shield.

Materials and Equipment
  • Catalyst Precursor: [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

  • Chiral Ligand: A suitable chiral N,P-ligand (e.g., a pyridine-phosphinite derivative)

  • Substrate: 3-substituted furan (e.g., 3-phenylfuran)

  • Solvent: Dichloromethane (CH₂Cl₂), anhydrous

  • Hydrogen Source: High-purity H₂ gas (≥99.999%)

  • Equipment:

    • High-pressure autoclave equipped with a magnetic stir bar, pressure gauge, and temperature control.

    • Schlenk line or glovebox for inert atmosphere manipulations.

    • Standard laboratory glassware.

    • Rotary evaporator.

    • Silica gel for column chromatography.

    • NMR spectrometer.

    • Chiral HPLC or GC system.

In-Situ Catalyst Preparation
  • Rationale: Preparing the catalyst in situ from the precursor and ligand is often convenient and avoids the need to isolate the air-sensitive active catalyst.

  • In a glovebox or under an inert atmosphere (Argon or Nitrogen), add [Ir(COD)Cl]₂ (e.g., 2.5 µmol, 1 mol%) and the chiral ligand (e.g., 5.5 µmol, 2.2 mol%) to a vial.

  • Add anhydrous CH₂Cl₂ (1.0 mL) and stir the mixture at room temperature for 30 minutes. The solution should become homogeneous.

Hydrogenation Procedure
  • Place the substrate (e.g., 3-phenylfuran, 0.25 mmol, 1.0 equiv) and a magnetic stir bar into the glass liner of the autoclave.

  • Under an inert atmosphere, transfer the freshly prepared catalyst solution to the autoclave liner containing the substrate using a syringe.

  • Seal the autoclave securely.

  • Remove the autoclave from the glovebox and place it in its heating mantle behind a blast shield.

  • Purge the autoclave by pressurizing with H₂ (approx. 10 bar) and venting three times to remove any residual air.

  • Pressurize the autoclave to the desired pressure (e.g., 50-100 bar) with H₂.[1]

  • Begin stirring and heat the reaction to the target temperature (e.g., 60 °C).[1]

  • Maintain the reaction under these conditions for the specified time (e.g., 24 hours). Monitor the pressure; a drop in pressure indicates hydrogen consumption.

Workup and Purification
  • Cool the autoclave to room temperature.

  • CAREFULLY and slowly vent the excess hydrogen pressure in a fume hood.

  • Open the autoclave and remove the glass liner.

  • Determine the conversion by taking a small aliquot of the crude reaction mixture and analyzing it by ¹H NMR or GC.

  • Concentrate the remaining reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the residue by flash column chromatography on silica gel to isolate the chiral tetrahydrofuran product.

Enantiomeric Excess (ee) Determination
  • Dissolve a small sample of the purified product in an appropriate solvent (e.g., hexane/isopropanol mixture).

  • Analyze the sample using a chiral stationary phase HPLC or GC column.

  • The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen exposure); Insufficient pressure/temperature; Substrate is unreactive with the chosen system.Ensure all steps are performed under a strictly inert atmosphere. Increase H₂ pressure, temperature, or reaction time. Screen different catalyst systems (e.g., switch from Ir to Ru).
Low Enantioselectivity Suboptimal ligand choice; Reaction temperature too high; Incorrect solvent.Screen a library of chiral ligands. Lower the reaction temperature (this may require longer reaction times). Screen different solvents; solvent polarity can influence selectivity.
Side Reactions/Decomposition Reaction temperature too high; Substrate instability under hydrogenation conditions.Lower the reaction temperature. Consider a different catalyst that operates under milder conditions.
Poor Reproducibility Inconsistent catalyst preparation; Impurities in substrate or solvent (especially water or oxygen).Use a pre-formed catalyst if possible. Ensure all reagents and solvents are pure and anhydrous.

References

  • Pauli, L., et al. (2015). Asymmetric Hydrogenation of Furans and Benzofurans with Iridium–Pyridine–Phosphinite Catalysts. Chemistry – A European Journal, 21(4), 1482-1487. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2010). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. NIH Public Access, 2010(2), 1-40. [Link]

  • Rackl, D., et al. (2017). Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible-Light-Mediated Deoxygenation. Chemistry – A European Journal, 23(35), 8494-8499. [Link]

  • Ge, Y., et al. (2020). Iridium-Catalyzed Enantioselective Hydrogenation of Indole and Benzofuran Derivatives. Chemistry – A European Journal, 26(67), 15482-15486. [Link]

  • ResearchGate. (n.d.). Asymmetric Hydrogenation of Furans and Benzofurans with Iridium–Pyridine–Phosphinite Catalysts | Request PDF. ResearchGate. Retrieved February 11, 2026, from [Link]

  • SONAR. (n.d.). Asymmetric hydrogenation of furans and benzofurans with iridium-pyridine-phosphinite catalysts. SONAR. Retrieved February 11, 2026, from [Link]

  • Pauli, L., et al. (2015). Asymmetric hydrogenation of furans and benzofurans with iridium-pyridine-phosphinite catalysts. PubMed. [Link]

  • Royal Society of Chemistry. (2021). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Catalysis Science & Technology. [Link]

  • Imamoto, T. (2012). Synthesis and applications of high-performance P-chiral phosphine ligands. PMC. [Link]

  • Lin, L., et al. (2016). Synthesis of Chiral Tetrahydrofurans via Catalytic Asymmetric [3 + 2] Cycloaddition of Heterosubstituted Alkenes with Oxiranes. PubMed. [Link]

  • Roseblade, S. J., & Pfaltz, A. (2007). Iridium-catalyzed asymmetric hydrogenation of olefins. PubMed. [Link]

  • Gladiali, S., & Alberico, E. (2000). Chiral Monophosphines as Ligands for Asymmetric Organometallic Catalysis. Chemical & Pharmaceutical Bulletin, 48(3), 145-156. [Link]

  • Wang, T., et al. (2013). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. PMC. [Link]

  • MDPI. (2023). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. MDPI. [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed asymmetric hydrogenation of furan carboxylic acids | Request PDF. ResearchGate. Retrieved February 11, 2026, from [Link]

  • Landert, H., et al. (2006). Asymmetric Homogeneous Hydrogenation of 2,5-Disubstituted Furans. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Organic Chemistry Portal. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (2021). Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. ResearchGate. [Link]

  • Shi, L., & Zhou, Y.-G. (2018). Catalytic, Enantioselective Hydrogenation of Heteroaromatic Compounds. Wiley Online Library. [Link]

  • Wang, Y., et al. (2024). Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. ACS Publications. [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. ACS Publications. Retrieved February 11, 2026, from [Link]

  • Imamoto, T. (2019). Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. [Link]

  • Senkuttuvan, N., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing. [Link]

  • Wang, D.-S., et al. (2012). Asymmetric Hydrogenation of Heteroarenes and Arenes. Chemical Reviews, 112(4), 2557-2590. [Link]

  • Szymański, W. (2015). Asymmetric Hydrogenation. University of Groningen. [Link]

  • ACS Publications. (2020). Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phases. ACS Catalysis. [Link]

  • Zhou, Y.-G. (2011). Asymmetric Hydrogenation of Heteroaromatic Compounds. Accounts of Chemical Research, 44(1), 48-58. [Link]

  • ResearchGate. (2024). Chiral 1‐Phosphabarrelene‐Pyridines as Suitable Ligands for the Rh/Ir‐Catalyzed Asymmetric Hydrogenation of Olefins. ResearchGate. [Link]

  • ACS Publications. (2021). Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. ACS Publications. [Link]

  • The Davies Group. (2013). 240. Rhodium-Catalyzed Conversion of Furans to Highly Functionalized Pyrroles. The Davies Group. [Link]

  • Ghosh, A. K., & Osswald, H. L. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC. [Link]

  • Song, G., & Li, X. (2017). Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. PubMed. [Link]

  • PubMed. (2024). Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of 1,3-Dipolar Nitrones. PubMed. [Link]

  • Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC. [Link]

  • MDPI. (2018). The Tetrahydrofuran Motif in Polyketide Marine Drugs. MDPI. [Link]

  • ResearchGate. (n.d.). The Significance of Chirality in Drug Design and Development. ResearchGate. Retrieved February 11, 2026, from [Link]

Sources

Application Note: Strategic Protection of (S)-2-(Tetrahydrofuran-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Importance

(S)-2-(Tetrahydrofuran-3-yl)acetic acid is a high-value chiral building block, frequently employed in the synthesis of peptidomimetics, kinase inhibitors, and complex antiretroviral agents. Its structural core—a chiral tetrahydrofuran (THF) ring substituted at the C3 position—presents unique challenges in multi-step synthesis.

Unlike simple aliphatic acids, this scaffold requires a protection strategy that safeguards two critical features:

  • The Chiral Center (C3): While not at the

    
    -position relative to the carbonyl (which reduces enolization-based racemization risks), the stereocenter is susceptible to epimerization under harsh Lewis acidic conditions or radical processes that can affect the ether ring.
    
  • The Cyclic Ether (THF Ring): Although generally robust, the THF ring can undergo ring-opening or polymerization in the presence of superacids or specific Lewis acids (e.g., strong boron or aluminum halides) often used in deprotection sequences for other functional groups.

This guide details two orthogonal protection strategies: tert-Butyl esterification (acid-labile) and Benzyl esterification (hydrogenolysis-labile), selected for their high yield, mild conditions, and preservation of the (S)-enantiomer integrity.

Strategic Analysis: Selecting the Right Group

The choice of protecting group (PG) depends heavily on the downstream chemistry.

Featuretert-Butyl Ester (OtBu) Benzyl Ester (OBn) Methyl/Ethyl Ester (OMe/OEt)
Installation Mild (Isobutylene or coupling)Mild (Alkylation)Harsh (Acid/Heat) or Mild (TMSCHN2)
Stability Bases, Nucleophiles, HydrogenolysisAcids, Bases (moderate), OxidizersAcids, Oxidizers
Deprotection Acid (TFA, HCl)Hydrogenolysis (H₂/Pd)Base Hydrolysis (LiOH, NaOH)
Risk Profile Low. THF ring is stable in TFA/DCM.Medium. Pd catalyst poisoning by THF oxygen is possible but rare.High. Aqueous base hydrolysis can be slow due to steric bulk; prolonged exposure may degrade sensitive linkers.
Recommendation Primary Choice for peptide/amide coupling routes.Secondary Choice when acid-sensitive groups (e.g., Boc) are present.Not Recommended for late-stage intermediates.
Decision Matrix (DOT Visualization)

ProtectionStrategy Start Start: (S)-2-(Tetrahydrofuran-3-yl)acetic acid Q1 Downstream Chemistry Requires Strong Base? Start->Q1 Q2 Is the Target Molecule Acid Sensitive (e.g., Boc amines)? Q1->Q2 No PathA Strategy A: tert-Butyl Ester (Acid Cleavage) Q1->PathA Yes (Base Stable PG needed) Q2->PathA No (TFA is acceptable) PathB Strategy B: Benzyl Ester (Hydrogenolysis) Q2->PathB Yes (Avoid Acid Deprotection) Note Note: THF ring is stable in TFA/DCM (Path A) PathA->Note PathC Strategy C: Silyl Ester (Hydrolysis)

Figure 1: Decision matrix for selecting the optimal protecting group based on downstream chemical compatibility.

Detailed Protocols

Protocol A: tert-Butyl Ester Formation (The Isoourea Method)

Rationale: This method avoids strong mineral acids and heat, preventing any risk of ring degradation or thermodynamic epimerization. It utilizes O-tert-butyl-N,N′-diisopropylisourea, generated in situ or commercially available, to transfer the t-butyl group under neutral conditions.

Materials:

  • (S)-2-(Tetrahydrofuran-3-yl)acetic acid (1.0 equiv)

  • tert-Butyl 2,2,2-trichloroacetimidate (TBTA) (2.0 equiv) [Alternative to isourea for higher reactivity]

  • Boron trifluoride etherate (BF₃·OEt₂) (catalytic, 0.1 equiv) OR un-catalyzed reflux in DCM/Cyclohexane for Isourea.

  • Solvent: Anhydrous Dichloromethane (DCM) or Cyclohexane.

Step-by-Step:

  • Preparation: Dissolve (S)-2-(Tetrahydrofuran-3-yl)acetic acid (10 mmol) in anhydrous Cyclohexane/DCM (2:1, 50 mL) under nitrogen atmosphere.

  • Addition: Add tert-Butyl 2,2,2-trichloroacetimidate (20 mmol) slowly via syringe.

  • Catalysis: Add BF₃·OEt₂ (1 mmol) dropwise at 0°C. Note: The THF ring is stable to catalytic Lewis acids at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 16 hours. Monitor by TLC (stain with KMnO₄ or PMA; THF moiety is not UV active).

  • Quench: Add solid NaHCO₃ to neutralize the catalyst. Filter the mixture through a pad of Celite.

  • Purification: Concentrate the filtrate. The byproduct is trichloroacetamide (solid). Triturate with hexanes/cold ether to precipitate the amide, filter, and concentrate the supernatant. Flash chromatography (Hexanes/EtOAc) yields the pure ester.

Validation:

  • ¹H NMR (CDCl₃): Look for the diagnostic t-butyl singlet (~1.44 ppm, 9H).

  • Chiral HPLC: Verify enantiomeric excess (ee) >99%.

Protocol B: Benzyl Ester Formation (The Mild Alkylation)

Rationale: Ideal when the final deprotection must occur under neutral conditions (hydrogenolysis), preserving acid-sensitive groups like Boc-amines elsewhere in the molecule.

Materials:

  • (S)-2-(Tetrahydrofuran-3-yl)acetic acid (1.0 equiv)

  • Benzyl bromide (BnBr) (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the acid (10 mmol) in anhydrous DMF (30 mL).

  • Base Addition: Add Cs₂CO₃ (15 mmol). The mixture will become a suspension. Stir for 15 minutes at room temperature.

  • Alkylation: Add Benzyl bromide (12 mmol) dropwise.

  • Reaction: Stir at room temperature for 4-6 hours. (Cesium effect accelerates this compared to K₂CO₃).

  • Workup: Dilute with EtOAc (100 mL). Wash with water (3 x 30 mL) to remove DMF, then brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (SiO₂, Hexanes/EtOAc gradient).

Protocol C: Deprotection (TFA Method for t-Butyl)

Rationale: The THF ring is stable to Trifluoroacetic acid (TFA) at room temperature. This protocol efficiently removes the t-butyl group.

Step-by-Step:

  • Setup: Dissolve the protected intermediate in DCM (0.1 M concentration).

  • Acidification: Add TFA (volume ratio 1:4 TFA:DCM).

  • Scavenger (Optional): If the molecule contains electron-rich aromatics (e.g., Trp, Tyr), add triisopropylsilane (TIPS, 2.5% v/v) to prevent t-butyl cation alkylation.

  • Reaction: Stir at room temperature for 1-2 hours.

  • Workup: Concentrate in vacuo. Co-evaporate with Toluene (3x) to remove residual TFA.

Experimental Workflow & Mechanism

The following diagram illustrates the chemical workflow for the recommended Protocol A (TBTA method), highlighting the critical control points for stereochemical preservation.

ExperimentalWorkflow Input Starting Material: (S)-THF-acetic acid Intermediate Reaction: 0°C -> RT, 16h (N2 Atmosphere) Input->Intermediate Dissolve in DCM Reagent Reagent: TBTA + cat. BF3·OEt2 Reagent->Intermediate Dropwise Addn Workup Workup: NaHCO3 Quench Celite Filtration Intermediate->Workup Complete Conversion Product Product: (S)-t-Butyl Ester (>99% ee) Workup->Product Purification

Figure 2: Step-by-step workflow for the mild synthesis of the tert-butyl ester using TBTA.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Foundational text on ester stability and cleavage conditions).

  • Patrick, G. L. (2015). An Introduction to Drug Synthesis. Oxford University Press. (Discusses orthogonality of esters in drug design).

  • BenchChem Technical Support. (2025). Minimizing Thermal Decomposition in Tetrahydrofuran Derivative Synthesis. (Highlights stability limits of THF rings).

  • Organic Chemistry Portal. (2024).[5] Acetic Acid Esters - Protecting Groups. (General reactivity profiles for acetic acid derivatives).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-2-(Tetrahydrofuran-3-YL)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis and yield optimization of (S)-2-(Tetrahydrofuran-3-YL)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis.

(S)-2-(Tetrahydrofuran-3-YL)acetic acid is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Achieving high yield and enantiomeric purity is critical for its successful application. This guide provides practical, field-tested insights to help you overcome common challenges in its synthesis.

Synthesis Overview: A Common Approach

A prevalent strategy for synthesizing substituted tetrahydrofurans involves the stereoselective construction of the tetrahydrofuran ring.[1] Due to the importance of these molecules, considerable effort has been devoted to developing methods for their stereoselective synthesis.[1] One common route to a precursor of the target molecule, (S)-3-hydroxytetrahydrofuran, starts from L-malic acid. This involves esterification, reduction to a triol, and subsequent cyclization.[2] The acetic acid side chain can then be introduced through various functional group manipulations.

Below is a generalized workflow illustrating a potential synthetic pathway.

Synthesis_Workflow A L-Malic Acid B Dimethyl L-malate A->B Esterification (MeOH, SOCl2) C (S)-1,2,4-Butanetriol B->C Reduction (e.g., LiBH4) D (S)-3-Hydroxytetrahydrofuran C->D Cyclization (Acid catalyst, heat) E Activation of Hydroxyl Group D->E (e.g., Mesylation, Tosylation) F Nucleophilic Substitution E->F (e.g., CN-, Wittig reagent) G (S)-2-(Tetrahydrofuran-3-YL) acetic acid F->G Hydrolysis/ Further reactions

Caption: Generalized synthetic workflow for (S)-2-(Tetrahydrofuran-3-YL)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control during the reduction of dimethyl L-malate?

A1: The reduction of dimethyl L-malate to (S)-1,2,4-butanetriol is a crucial step. A common reducing agent is lithium borohydride (LiBH4) in a suitable solvent like tetrahydrofuran (THF). Key parameters to control are:

  • Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.

  • Stoichiometry of the reducing agent: An excess of the reducing agent is generally used to ensure complete conversion. However, a large excess can lead to difficulties in quenching and purification.

  • Quenching: Careful, slow quenching with an acidic solution is necessary to neutralize the excess reducing agent and hydrolyze the borate esters.

Q2: What are common side reactions during the cyclization of (S)-1,2,4-butanetriol?

A2: The acid-catalyzed cyclization of (S)-1,2,4-butanetriol to (S)-3-hydroxytetrahydrofuran can be accompanied by side reactions, including:

  • Dimerization and polymerization: Overheating or using a highly concentrated acid catalyst can promote intermolecular etherification, leading to dimers and polymers.

  • Dehydration: Elimination of water can lead to the formation of unsaturated byproducts.

  • Racemization: Harsh acidic conditions and high temperatures can potentially lead to partial racemization of the chiral center.

Q3: How can I introduce the acetic acid side chain onto the (S)-3-hydroxytetrahydrofuran core?

A3: There are several methods to introduce the acetic acid moiety. A common approach involves:

  • Activation of the hydroxyl group: The hydroxyl group of (S)-3-hydroxytetrahydrofuran is converted into a good leaving group, such as a mesylate or tosylate.

  • Nucleophilic substitution: The activated intermediate is then reacted with a nucleophile that can be converted to a carboxylic acid. Examples include cyanide (followed by hydrolysis) or a phosphonium ylide in a Wittig reaction (followed by oxidation).

Troubleshooting Guide

Problem Potential Causes Recommended Solutions & Preventative Measures
Low yield in the reduction step 1. Incomplete reaction. 2. Degradation of the product during workup. 3. Impure starting material.Solutions: 1. Monitor the reaction by TLC or GC-MS to ensure completion. 2. Use a carefully controlled quenching procedure at low temperature. 3. Ensure the dimethyl L-malate is pure and dry. Preventative Measures: - Use freshly dried solvent (THF). - Ensure the lithium borohydride is of high purity.
Formation of impurities during cyclization 1. Catalyst concentration is too high. 2. Reaction temperature is too high or heating is uneven. 3. Reaction time is too long.Solutions: 1. Optimize the catalyst loading; start with a lower concentration of p-toluenesulfonic acid (PTSA) or another suitable acid catalyst.[2] 2. Maintain a consistent and appropriate reaction temperature (e.g., 180-220°C).[2] 3. Monitor the reaction progress and stop it once the starting material is consumed. Preventative Measures: - Use a high-boiling point, inert solvent to ensure even heating. - Perform small-scale optimization experiments to determine the ideal reaction conditions.
Low enantiomeric purity of the final product 1. Racemization during any of the synthetic steps, especially under harsh acidic or basic conditions. 2. Use of a starting material with low enantiomeric purity.Solutions: 1. Use milder reaction conditions where possible. For example, consider using a milder acid catalyst for cyclization or performing reactions at lower temperatures. 2. Verify the enantiomeric purity of the starting L-malic acid. Preventative Measures: - Avoid prolonged exposure to high temperatures and strong acids or bases. - Consider chiral HPLC analysis at intermediate stages to identify where racemization might be occurring.
Difficulty in purifying the final product 1. Presence of closely related impurities. 2. The product is an oil, making crystallization difficult.Solutions: 1. Employ column chromatography with a carefully selected solvent system. 2. If the product is an oil, consider converting it to a solid derivative (e.g., an amide or a salt with a chiral amine) for purification, followed by regeneration of the acid.[3] Preventative Measures: - Optimize the reaction conditions to minimize the formation of impurities. - Perform a thorough workup to remove as many impurities as possible before final purification.

Experimental Protocols

Protocol 1: Synthesis of (S)-3-Hydroxytetrahydrofuran from L-Malic Acid

This protocol is a general guideline and may require optimization.

  • Esterification of L-Malic Acid:

    • Suspend L-malic acid in methanol.

    • Cool the mixture to -15 to 0 °C.[2]

    • Slowly add thionyl chloride.

    • Allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).

    • Neutralize with a base (e.g., NaHCO3 solution) and extract the dimethyl L-malate with a suitable organic solvent.

    • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Reduction of Dimethyl L-malate:

    • Dissolve dimethyl L-malate in dry THF.

    • Add a solution of LiBH4 in THF dropwise at 0 °C.

    • Stir the reaction at room temperature until completion.

    • Carefully quench the reaction with an acidic solution (e.g., 1 M HCl) at 0 °C.

    • Extract the (S)-1,2,4-butanetriol with a polar organic solvent.

    • Dry and concentrate the organic extracts.

  • Cyclization to (S)-3-Hydroxytetrahydrofuran:

    • To the crude (S)-1,2,4-butanetriol, add a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to 180-220 °C and distill the product as it forms.[2]

    • The crude product can be further purified by distillation.

Key Mechanistic Insights

The synthesis of substituted tetrahydrofurans often relies on intramolecular nucleophilic substitution reactions.[1] In the case of the cyclization of (S)-1,2,4-butanetriol, the acid catalyst protonates one of the terminal hydroxyl groups, converting it into a good leaving group (water). The remaining hydroxyl group then acts as a nucleophile, attacking the carbon bearing the protonated hydroxyl group in an SN2-type reaction to form the five-membered tetrahydrofuran ring.

Cyclization_Mechanism cluster_0 Protonation cluster_1 Intramolecular SN2 Attack cluster_2 Deprotonation Butanetriol Butanetriol Protonated_Butanetriol Protonated_Butanetriol Butanetriol->Protonated_Butanetriol H+ Oxonium_Ion Oxonium_Ion Protonated_Butanetriol->Oxonium_Ion -H2O 3-Hydroxytetrahydrofuran 3-Hydroxytetrahydrofuran Oxonium_Ion->3-Hydroxytetrahydrofuran -H+

Caption: Simplified mechanism of acid-catalyzed cyclization.

By understanding the underlying mechanisms and potential pitfalls, researchers can more effectively troubleshoot and optimize the synthesis of (S)-2-(Tetrahydrofuran-3-YL)acetic acid, ultimately leading to higher yields and purity.

References

  • ARKIVOC. (2009). Synthesis of chiral tetrahydrofuran derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. [Link]

  • Tetrahedron: Asymmetry. (2001). Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy. [Link]

  • ChemRxiv. (2022). 2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate: Single Crystal X-Ray Diffraction Analysis. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. [Link]

  • Google Patents. (2006). CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran.
  • NIH Public Access. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. [Link]

  • Google Patents. (2016). US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran.
  • ChemistryViews. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives. [Link]

  • J-STAGE. (n.d.). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. [Link]

  • PubMed. (2007). Enantioselective syntheses and sensory properties of 2-methyl-tetrahydrofuran-3-thiol acetates. [Link]

Sources

Technical Support Center: Purification Strategies for (S)-2-(Tetrahydrofuran-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support & Troubleshooting Guide Target Molecule: (S)-2-(Tetrahydrofuran-3-yl)acetic acid (CAS: 146255-26-7) Application: Key chiral building block (e.g., Empagliflozin intermediates).

Introduction: The Purity Imperative

Welcome to the Technical Support Center. You are likely working with (S)-2-(Tetrahydrofuran-3-yl)acetic acid (hereafter (S)-THFAA ), a critical intermediate in the synthesis of gliflozin-class SGLT2 inhibitors.

In drug development, the purity of this intermediate is non-negotiable. The presence of the (R)-enantiomer or ring-opened byproducts (lactones) can compromise downstream stereoselectivity and yield. This guide provides self-validating protocols to upgrade enantiomeric excess (ee) to >99% and remove stubborn chemical impurities.

Module 1: Enantiomeric Purity (The "R-Isomer" Problem)

Context: The most common issue reported is an enantiomeric excess (ee) plateauing at 85-90% after initial synthesis. To reach pharmaceutical standards (>99% ee), classical resolution via diastereomeric salt formation is the most robust method.

Troubleshooting Guide: Chiral Resolution

Q: My crude material has 88% ee. How do I upgrade it to >99% without running a chiral column?

A: You must perform a classical resolution using (S)-(-)-1-Phenylethylamine . The (S)-amine forms a less soluble diastereomeric salt with the (S)-acid, allowing the (R)-isomer to remain in the mother liquor.

Protocol: The "Phenylethylamine" System

  • Stoichiometry: Use 1.0 eq of crude (S)-THFAA and 0.95 eq of (S)-(-)-1-Phenylethylamine.

  • Solvent System: Isopropyl Alcohol (IPA) is the preferred solvent. It maximizes the solubility difference between the (S,S)-salt and the (R,S)-salt.

  • Dissolution: Dissolve both components in hot IPA (60°C).

  • Crystallization: Cool slowly to 0-5°C over 4 hours. Do not crash cool, as this traps the R-isomer.

  • Filtration: Collect the precipitate. This is the (S)-amine:(S)-acid salt.

  • Liberation: Suspend the salt in water, acidify with 1N HCl to pH 2, and extract with Ethyl Acetate (EtOAc).

Q: The salt is not precipitating (Oiling Out). What went wrong?

A: This is a common thermodynamic issue.

  • Cause: The solvent volume is too low, or the cooling was too rapid, causing the salt to separate as a supersaturated oil rather than a crystal lattice.

  • Fix: Re-heat the mixture to dissolve the oil. Add seed crystals of the pure salt (if available) at 40°C. Alternatively, add a small amount of anti-solvent (n-Heptane) dropwise until turbidity persists, then cool slowly.

Visualization: Chiral Resolution Workflow

ResolutionWorkflow Start Crude (S)-THFAA (ee < 90%) AddAmine Add (S)-1-Phenylethylamine Solvent: Hot IPA Start->AddAmine Cooling Controlled Cooling (60°C → 5°C) AddAmine->Cooling Filter Filtration Cooling->Filter MotherLiq Mother Liquor (Contains R-isomer) Filter->MotherLiq Discard SolidSalt Solid Salt (S-Acid : S-Amine) Filter->SolidSalt Retain Acidify Acid Hydrolysis (HCl, pH 2) SolidSalt->Acidify Extract Extraction (EtOAc) Acidify->Extract Final Pure (S)-THFAA (ee > 99%) Extract->Final

Caption: Workflow for upgrading enantiomeric excess using (S)-1-Phenylethylamine resolution.

Module 2: Chemical Impurity Removal

Context: Beyond chirality, users often encounter chemical impurities such as ring-opened byproducts (gamma-hydroxy acids/lactones) or residual solvents (THF/Toluene) that are difficult to remove due to the polarity of the THFAA molecule.

Troubleshooting Guide: Chemical Cleanup

Q: I see a persistent impurity at RRT 0.85 on HPLC. It increases when I heat the acid.

A: This is likely the lactone derivative . Under acidic conditions and heat, the THF ring can open or rearrange, or if the starting material was a diol, it may cyclize incorrectly.

  • The Fix: Avoid high-temperature distillation. Use Azeotropic Distillation with Toluene to remove water at lower temperatures (via Dean-Stark), which drives the equilibrium toward the stable acid form if ring-opening is reversible, or purifies via phase separation.

  • Purification: If the impurity is non-acidic (e.g., a neutral lactone), perform a Base Wash .

    • Dissolve crude in EtOAc.

    • Extract with sat. NaHCO3 (The acid moves to the water layer; neutral lactone stays in EtOAc).

    • Discard organic layer.[1]

    • Acidify aqueous layer and re-extract with EtOAc.[2][3]

Q: How do I remove residual Toluene/THF? The limit is <890 ppm.

A: (S)-THFAA is a viscous oil/low-melting solid that traps solvents.

  • Protocol: Dissolve the final oil in a small amount of water (it is water-soluble) and lyophilize (freeze-dry). Alternatively, perform a "chase" distillation using Ethanol, followed by high-vacuum drying at 40°C for 24 hours.

Q: What are the critical HPLC parameters for validation?

A: Standard C18 columns often fail to separate the enantiomers. You must use a Chiral Stationary Phase.

Table 1: Recommended Analytical Parameters

ParameterSpecificationPurpose
Column Chiralpak AD-H or IC (Amylose based)Separation of (R) and (S) enantiomers
Mobile Phase n-Hexane : IPA : TFA (90 : 10 : 0.1)Acid additive (TFA) is crucial to suppress peak tailing of the carboxylic acid
Flow Rate 1.0 mL/minStandard flow
Detection UV @ 210 nmCarbonyl detection (molecule has weak UV absorbance)

Module 3: Experimental Logic & Decision Tree

This diagram guides you through the decision-making process based on the specific type of impurity you are observing.

ImpurityLogic Problem Identify Problem CheckEE Check Enantiomeric Excess (Chiral HPLC) Problem->CheckEE CheckChem Check Chemical Purity (LC-MS / NMR) Problem->CheckChem LowEE Low ee% (<95%) CheckEE->LowEE Result HighEE High ee% (>99%) CheckEE->HighEE Result NeutralImp Neutral Impurity (Lactone/Ester) CheckChem->NeutralImp PolarImp Polar/Color Impurity CheckChem->PolarImp ActionRes Perform Resolution ((S)-1-Phenylethylamine) LowEE->ActionRes ActionBase Base Extraction (NaHCO3 Wash) NeutralImp->ActionBase ActionCharcoal Activated Carbon Treatment PolarImp->ActionCharcoal

Caption: Decision tree for selecting the correct purification strategy based on analytical data.

References

  • BenchChem. (2025).[2][4] Improving the yield and purity of 2-(Tetrahydrofuran-2-yl)acetic acid synthesis. Retrieved from

  • Sigma-Aldrich. (n.d.). (S)-2-(Tetrahydrofuran-3-yl)acetic acid Product Specifications. Retrieved from

  • Google Patents. (2018). Synthesis process for empagliflozin (CN107652278). Retrieved from

  • Chemistry LibreTexts. (2020). Racemic Mixtures and the Resolution of Enantiomers. Retrieved from

  • National Institutes of Health (NIH). (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine. Retrieved from

Sources

Technical Support Center: Enhancing Enantiomeric Excess in the Synthesis of (S)-2-(Tetrahydrofuran-3-YL)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the stereoselective synthesis of (S)-2-(tetrahydrofuran-3-yl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of enhancing enantiomeric excess (ee) in this critical synthetic process.

Introduction: The Significance of Enantiopurity

(S)-2-(tetrahydrofuran-3-yl)acetic acid is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Achieving high enantiomeric purity is paramount, as different enantiomers of a molecule often exhibit distinct biological activities.[1] This guide will explore common methodologies and address specific challenges encountered during its synthesis to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing (S)-2-(tetrahydrofuran-3-yl)acetic acid with high enantiomeric excess?

A1: There are three main approaches to achieving high enantioselectivity in this synthesis:

  • Chiral Pool Synthesis: This method utilizes a readily available, enantiomerically pure starting material from nature's "chiral pool." For the synthesis of the (S)-enantiomer, L-malic acid is a common and cost-effective starting material.[2][3] The inherent chirality of the starting material directs the stereochemistry of the final product.

  • Asymmetric Catalysis: This approach employs a chiral catalyst to control the stereochemical outcome of the reaction.[1] For instance, the asymmetric hydrogenation of a suitable prochiral precursor can yield the desired enantiomer with high selectivity.[4][5]

  • Chiral Resolution: This technique involves the separation of a racemic mixture of 2-(tetrahydrofuran-3-yl)acetic acid.[6] Common methods include diastereomeric salt formation with a chiral resolving agent or enzymatic kinetic resolution.[7]

Q2: My synthesis starting from L-malic acid is resulting in low enantiomeric excess. What are the likely causes?

A2: While starting with a chiral material is a robust strategy, loss of enantiomeric purity can occur. Potential causes include:

  • Racemization during intermediate steps: Certain reaction conditions, such as harsh pH or high temperatures, can lead to the racemization of chiral centers. Carefully review each step of your synthesis for potential racemization pathways.

  • Side reactions: Unwanted side reactions can sometimes produce the undesired enantiomer or achiral byproducts that are difficult to separate, thus appearing to lower the ee.

  • Impure starting material: Verify the enantiomeric purity of your L-malic acid starting material.

Q3: I am using an asymmetric hydrogenation approach and the enantioselectivity is poor. What factors should I investigate?

A3: Low enantioselectivity in asymmetric hydrogenation can often be traced to several factors:

  • Catalyst and Ligand Choice: The selection of the metal catalyst and the chiral ligand is critical. The ligand's structure creates a chiral environment around the metal center, which directs the hydrogenation to one face of the substrate.[8][9] Experiment with different chiral ligands to find the optimal match for your substrate.

  • Reaction Conditions: Temperature, pressure, and solvent can all significantly influence the enantioselectivity of the reaction.[10][11] A systematic optimization of these parameters is often necessary.

  • Substrate Purity: Impurities in your substrate can sometimes interfere with the catalyst, leading to lower ee. Ensure your starting material is of high purity.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the synthesis of (S)-2-(tetrahydrofuran-3-yl)acetic acid.

Scenario 1: Low Enantiomeric Excess in Chiral Pool Synthesis from L-Malic Acid

Problem: You are following a literature procedure for the synthesis of (S)-3-hydroxytetrahydrofuran, a key intermediate, from L-malic acid, but the final product, (S)-2-(tetrahydrofuran-3-yl)acetic acid, shows low enantiomeric excess.[2][3]

Troubleshooting Workflow:

Caption: Troubleshooting low ee in chiral pool synthesis.

Detailed Steps & Explanations:

  • Verify Starting Material Purity: Before troubleshooting your reaction, confirm the enantiomeric purity of your L-malic acid. Use a suitable analytical technique like chiral HPLC or derivatization with a chiral agent followed by NMR analysis.[12]

  • Scrutinize Reaction Conditions: High temperatures or strongly acidic or basic conditions can cause epimerization at the chiral center.

    • Causality: The stereocenter alpha to a carbonyl group is susceptible to enolization under these conditions, which can lead to racemization.

    • Protocol: If your procedure involves harsh conditions, explore milder alternatives. For example, if a strong acid is used for cyclization, consider a milder Lewis acid catalyst.[13]

  • Isolate and Analyze Key Intermediates: The synthesis from L-malic acid typically proceeds through (S)-3-hydroxytetrahydrofuran.[2][14] Isolating this intermediate and determining its enantiomeric purity can pinpoint where the loss of stereochemistry is occurring.

    • If (S)-3-hydroxytetrahydrofuran has low ee: The issue lies in the initial steps of the synthesis (esterification, reduction, and cyclization).

    • If (S)-3-hydroxytetrahydrofuran has high ee: The problem is in the subsequent steps to form the final acetic acid derivative.

Scenario 2: Poor Performance of Asymmetric Hydrogenation

Problem: You are attempting an asymmetric hydrogenation of a furan-based precursor to generate the chiral tetrahydrofuran ring, but the enantiomeric excess is consistently low.[4][15]

Data-Driven Troubleshooting:

Parameter Condition A Condition B Condition C Resulting ee (%) Analysis
Chiral Ligand Ligand XLigand Y Ligand Z35%Ligand choice is critical.
Temperature 25 °C0 °C -20 °C60%Lower temperatures often improve selectivity. [11]
Solvent DichloromethaneTolueneTetrahydrofuran 75%Solvent can influence catalyst conformation. [11]
Hydrogen Pressure 1 atm10 atm 50 atm82%Pressure can affect reaction kinetics and selectivity.

Troubleshooting Workflow:

Caption: Optimizing asymmetric hydrogenation conditions.

Experimental Protocol: Ligand Screening

  • Setup: In parallel reaction vials under an inert atmosphere, add the substrate and the chosen solvent.

  • Catalyst Preparation: In separate vials, pre-form the catalyst by mixing the rhodium or iridium precursor with the respective chiral phosphine ligand.

  • Reaction Initiation: Add the catalyst solution to each reaction vial.

  • Hydrogenation: Pressurize the vials with hydrogen to the desired pressure and stir at a constant temperature.

  • Analysis: After a set time, analyze the enantiomeric excess of the product from each reaction using chiral HPLC or GC.

Causality: The structure of the chiral ligand directly influences the three-dimensional environment of the catalytic site.[8] This steric and electronic environment dictates how the substrate binds to the catalyst, favoring the formation of one enantiomer over the other.[9]

Enhancing Enantiomeric Excess Post-Synthesis

In cases where the synthesis yields a product with moderate enantiomeric excess, a post-synthesis enrichment step can be employed.

Chiral Resolution via Diastereomeric Salt Formation

This classical method involves reacting the enantiomerically enriched but not pure (S)-2-(tetrahydrofuran-3-yl)acetic acid with a chiral base to form diastereomeric salts.[12] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Protocol: Diastereomeric Salt Crystallization

  • Salt Formation: Dissolve the scalemic acid in a suitable solvent and add a sub-stoichiometric amount of a chiral resolving agent (e.g., (R)-(-)-1-phenylethylamine).

  • Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt.

  • Isolation: Filter the crystals and wash with a small amount of cold solvent.

  • Liberation of the Acid: Treat the isolated diastereomeric salt with an acid (e.g., HCl) to liberate the enantiomerically pure (S)-2-(tetrahydrofuran-3-yl)acetic acid.

  • Analysis: Determine the enantiomeric excess of the final product.

Self-Validating System: The success of this protocol can be validated at each step. The melting point of the diastereomeric salt can be compared to literature values. The enantiomeric excess of the mother liquor and the final product should show a corresponding enrichment and depletion of the desired enantiomer.

References

  • Super Selective Synthesis: The Evolution of Enantioselective Methods - ICJS. (2021). Retrieved from [Link]

  • Enantioselective synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Enantioselective syntheses and sensory properties of 2-methyl-tetrahydrofuran-3-thiol acetates - PubMed. (n.d.). Retrieved from [Link]

  • CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents. (n.d.).
  • Enantioselective Synthesis of Tetrahydrofuran Derivatives - ChemistryViews. (2014). Retrieved from [Link]

  • CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran - Google Patents. (n.d.).
  • Amplification of enantiomeric excess by dynamic inversion of enantiomers in deracemization of Au38 clusters - PMC - PubMed Central. (2020). Retrieved from [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH. (n.d.). Retrieved from [Link]

  • Asymmetric Synthesis - University of York. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of chiral tetrahydrofuran derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Asymmetric Hydrogenation of 4-Substituted 3-Alkoxycarbonylfuran-2(5H). (2025). Retrieved from [Link]

  • Boosting Enantioselectivity of Chiral Molecular Catalysts with Supramolecular Metal–Organic Cages | CCS Chemistry - Chinese Chemical Society. (2021). Retrieved from [Link]

  • Furan, 3-hydroxy-1,2,3,4-tetrahydro - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas - SciSpace. (2017). Retrieved from [Link]

  • Theoretical Prediction of the Enantiomeric Excess in Asymmetric Catalysis. An Alignment-Independent Molecular Interaction Field Based Approach | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Asymmetric reactions_synthesis. (n.d.). Retrieved from [Link]

  • Influence of chiral ligands on the gel formation of a Mg( ii ) coordination polymer - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00662G. (2015). Retrieved from [Link]

  • Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives - PMC - NIH. (n.d.). Retrieved from [Link]

  • Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. (2021). Retrieved from [Link]

  • Synthesis of enantiomerically pure (S)-(+)-3-hydroxytetrahydrofuran, and its (R)-enantiomer, from malic or tartaric acid - American Chemical Society. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of chiral enantioenriched tetrahydrofuran derivatives - ResearchGate. (2025). Retrieved from [Link]

  • Palladium-Catalyzed Enantioselective Dearomatization of Furan To Access N,O-Spirocycles | Organic Letters - ACS Publications. (2026). Retrieved from [Link]

  • Insights into temperature controlled enantioselectivity in asymmetric catalysis - RSC Blogs. (2017). Retrieved from [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC - NIH. (n.d.). Retrieved from [Link]

  • Asymmetric hydrogenation via a catalytically formed chiral auxiliary: Synthesis of amino alcohols - Morressier. (2021). Retrieved from [Link]

Sources

Preventing racemization during the synthesis of (S)-2-(Tetrahydrofuran-3-YL)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Racemization

Welcome to the technical support center for the synthesis of (S)-2-(Tetrahydrofuran-3-YL)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this chiral molecule and facing challenges in maintaining its stereochemical integrity. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot and prevent racemization in your experiments.

(S)-2-(Tetrahydrofuran-3-YL)acetic acid is a valuable building block in medicinal chemistry and materials science. Its biological activity is often dependent on its specific stereochemistry, making the control of enantiomeric purity a critical aspect of its synthesis. Racemization, the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers, is a common pitfall that can compromise the efficacy and safety of the final product.[1] This guide will delve into the causes of racemization during the synthesis of this compound and provide practical solutions to mitigate this issue.

Understanding the Mechanism of Racemization

The primary cause of racemization in the synthesis of (S)-2-(tetrahydrofuran-3-yl)acetic acid is the deprotonation of the alpha-carbon (the carbon atom adjacent to the carbonyl group of the acetic acid moiety).[2] This deprotonation leads to the formation of a planar, achiral enol or enolate intermediate.[3] Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, resulting in a 50:50 mixture of the (S) and (R) enantiomers, a racemic mixture.[4][5] This process can be catalyzed by both acids and bases.[6]

Caption: Mechanism of racemization via a planar enolate intermediate.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis in a question-and-answer format.

Q1: I am observing racemization during the final ester hydrolysis step to obtain the carboxylic acid. What are the best practices to avoid this?

A1: Causality and Prevention

Ester hydrolysis, a critical final step, is a major potential source of racemization. Both strongly acidic and basic conditions, especially when combined with elevated temperatures, can facilitate the formation of the problematic enolate intermediate.[7] The key is to employ mild conditions that are effective for hydrolysis while minimizing the rate of enolization.

Preventative Measures:

  • Low-Temperature Basic Hydrolysis: This is often the most effective strategy. Using a weaker base like lithium hydroxide (LiOH) at temperatures between 0°C and room temperature can significantly reduce the rate of racemization compared to stronger bases like NaOH or KOH at higher temperatures.

  • Careful Control of Stoichiometry: Use the minimum necessary amount of base to drive the hydrolysis to completion. Excess base can increase the rate of deprotonation at the alpha-carbon.

  • Solvent Choice: Protic solvents can participate in proton exchange and may facilitate racemization. While aqueous solutions are necessary for hydrolysis, consider using a co-solvent like tetrahydrofuran (THF) to improve solubility and potentially temper the reactivity.

  • Enzymatic Hydrolysis: Lipases or esterases can offer a highly selective method for ester hydrolysis under mild, neutral pH conditions, virtually eliminating the risk of racemization. This method is particularly useful when other functional groups in the molecule are sensitive to acidic or basic conditions.

Data Summary: Comparison of Hydrolysis Conditions

Hydrolysis ReagentTemperatureRacemization RiskComments
6M HClRefluxVery HighHarsh conditions promote rapid enolization.
NaOH in Methanol/Water50°C - RefluxHighA common method, but elevated temperatures increase risk.
LiOH in THF/Water0°C to RTLowGenerally the preferred method for minimizing racemization.
Enzymatic (e.g., Lipase)Room TemperatureVery LowHighly specific and preserves stereochemistry.[8]
Q2: My chiral starting material seems to be racemizing even before the main reaction. Could my storage or handling procedures be the cause?

A2: Stability and Storage Considerations

Yes, improper storage and handling can contribute to racemization, especially if the starting material is a chiral ester or another carbonyl-containing compound.

Preventative Measures:

  • pH Neutrality: Ensure that storage solutions are neutral. Trace amounts of acid or base on glassware or in solvents can catalyze slow racemization over time.

  • Anhydrous Conditions: For some intermediates, moisture can be detrimental. Water can act as a weak acid or base, potentially facilitating proton exchange.[9] Store sensitive compounds under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

  • Low Temperature Storage: As with most chemical reactions, the rate of racemization is temperature-dependent. Storing chiral intermediates at low temperatures (-20°C) will slow down any potential degradation pathways.

Q3: How can I accurately determine the enantiomeric excess (e.e.) of my product to verify my synthetic protocol?

A3: Analytical Methodology

Accurate determination of enantiomeric excess is crucial for validating your efforts to prevent racemization. The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC).[10]

Analytical Workflow:

  • Derivatization (if necessary): The carboxylic acid product may need to be converted to an ester (e.g., methyl or ethyl ester) to improve its chromatographic properties and interaction with the chiral stationary phase. This can be achieved using diazomethane or by reaction with an alcohol under mild acidic conditions (e.g., HCl in methanol). Ensure that the derivatization step itself does not cause racemization.

  • Chiral HPLC Analysis: Use a column with a chiral stationary phase (CSP). Common CSPs include those based on cellulose or amylose derivatives.

  • Method Development: Start with a mobile phase of hexane and isopropanol. The ratio of these solvents will need to be optimized to achieve baseline separation of the two enantiomers.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.

Frequently Asked Questions (FAQs)

  • What is the single most common cause of racemization in this synthesis? The most frequent cause is the use of harsh conditions (strong bases or acids, and high temperatures) during the ester hydrolysis step.[2]

  • Are there alternative synthetic routes that are less prone to racemization? Yes, asymmetric synthesis strategies that establish the chiral center late in the synthesis or use chiral auxiliaries can provide better stereocontrol.[11][12] Additionally, methods that avoid the formation of a carbanion at the chiral center are preferable.[13]

  • How critical is temperature control? Extremely critical. The rate of enolization, and thus racemization, increases significantly with temperature. Maintaining low temperatures, especially during steps involving bases or acids, is paramount.

  • Can the choice of solvent influence the degree of racemization? Yes. Polar aprotic solvents are generally preferred for reactions involving enolates. The solvent can influence the aggregation state and reactivity of organometallic bases and the stability of the enolate intermediate.

Experimental Protocols

Protocol 1: Mild Ester Hydrolysis to Minimize Racemization

Objective: To hydrolyze a methyl or ethyl ester of (S)-2-(tetrahydrofuran-3-yl)acetic acid to the corresponding carboxylic acid with minimal loss of enantiomeric purity.

Materials:

  • (S)-2-(tetrahydrofuran-3-yl)acetic acid ester

  • Tetrahydrofuran (THF)

  • Deionized water

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Cool the solution to 0°C in an ice bath.

  • Add LiOH·H₂O (1.5 eq) portion-wise while stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours). Do not let the reaction run unnecessarily long.

  • Once complete, carefully acidify the reaction mixture to pH ~3 with 1M HCl at 0°C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify by column chromatography or recrystallization as needed.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

Objective: To determine the enantiomeric purity of the synthesized (S)-2-(tetrahydrofuran-3-yl)acetic acid.

Materials:

  • Sample of 2-(tetrahydrofuran-3-yl)acetic acid

  • Diazomethane solution or TMS-diazomethane with methanol for methylation.

  • HPLC-grade hexane

  • HPLC-grade isopropanol

  • Chiral HPLC column (e.g., Chiralcel OD-H or similar)

Procedure:

  • Sample Preparation (Methylation): In a well-ventilated fume hood, dissolve a small amount of the carboxylic acid (~1 mg) in a suitable solvent like diethyl ether or a mixture of toluene and methanol. Add a solution of diazomethane or TMS-diazomethane/methanol dropwise until a faint yellow color persists. Quench any excess diazomethane with a drop of acetic acid. Carefully evaporate the solvent. Safety Note: Diazomethane is toxic and explosive. Only handle with proper training and safety precautions.

  • Dissolve the resulting methyl ester residue in the HPLC mobile phase.

  • HPLC Analysis:

    • Column: Chiralcel OD-H (or equivalent)

    • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v). The ratio may need optimization.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Inject the sample and record the chromatogram. The two enantiomers should appear as two separate peaks.

  • Calculate the enantiomeric excess using the peak areas as described in the troubleshooting section.

Visual Workflow for Troubleshooting Racemization

troubleshooting_workflow start Racemization Observed (Low e.e. value) check_step Identify Step with Stereocenter Manipulation start->check_step hydrolysis Ester Hydrolysis check_step->hydrolysis Final Step alkylation Alkylation / Other C-C Bond Formation check_step->alkylation Intermediate Step storage Starting Material / Intermediate Storage check_step->storage No Obvious Reaction Step hydrolysis_check Review Hydrolysis Conditions hydrolysis->hydrolysis_check alkylation_check Review Base and Temperature alkylation->alkylation_check storage_check Review Storage Protocol storage->storage_check hydrolysis_sol1 Switch to LiOH at 0°C hydrolysis_check->hydrolysis_sol1 Strong Base Used hydrolysis_sol2 Reduce Temperature hydrolysis_check->hydrolysis_sol2 High Temp Used hydrolysis_sol3 Consider Enzymatic Hydrolysis hydrolysis_check->hydrolysis_sol3 Sensitive Substrate end Re-analyze e.e. by Chiral HPLC hydrolysis_sol1->end hydrolysis_sol2->end hydrolysis_sol3->end alkylation_sol1 Use Milder Base (e.g., LDA vs n-BuLi) alkylation_check->alkylation_sol1 alkylation_sol2 Lower Reaction Temperature (e.g., -78°C) alkylation_check->alkylation_sol2 alkylation_sol1->end alkylation_sol2->end storage_sol1 Ensure pH Neutrality storage_check->storage_sol1 storage_sol2 Store at Low Temperature (-20°C) storage_check->storage_sol2 storage_sol1->end storage_sol2->end

Caption: A logical workflow for diagnosing and solving racemization issues.

References

  • ResearchGate. (n.d.). Synthesis of chiral tetrahydrofuran derivatives. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy. Retrieved February 2, 2026, from [Link]

  • AK Lectures. (2016, September 3). Racemization of Carbonyl Compounds. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025, August 9). (PDF) Synthesis of chiral enantioenriched tetrahydrofuran derivatives. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Retrieved February 2, 2026, from [Link]

  • YouTube. (2014, June 26). Racemization of Chiral Carbonyl Compounds. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved February 2, 2026, from [Link]

  • Sketchy. (n.d.). Reactions at the Alpha Carbon of Carbonyls. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Racemization. Retrieved February 2, 2026, from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2012, May 23). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions? Retrieved February 2, 2026, from [Link]

  • YouTube. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. Retrieved February 2, 2026, from [Link]

  • U-Chembio. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved February 2, 2026, from [Link]

  • MDPI. (2023, July 25). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Retrieved February 2, 2026, from [Link]

Sources

Technical Support Center: Catalyst Poisoning in the Hydrogenation of Furan Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of furan derivatives. This guide is designed to provide in-depth, practical solutions to the common challenge of catalyst poisoning. My aim is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial queries and symptoms of catalyst poisoning.

Q1: My reaction has stalled, or the rate has dramatically decreased. Is catalyst poisoning the culprit?

A1: A sudden drop in reaction rate or complete cessation of hydrogen uptake are classic indicators of catalyst poisoning.[1] Other signs include a need for more extreme reaction conditions (higher temperature or pressure) to achieve previous conversion levels and sometimes a visible change in the catalyst's appearance, like a color change.[1] However, it's crucial to first rule out other potential issues such as hydrogen supply failure, leaks in the reactor system, or improper catalyst activation.

Q2: What are the most likely sources of poisons in my furan hydrogenation reaction?

A2: Catalyst poisons in furan hydrogenation can originate from several sources, including the feedstock, solvent, and even the hydrogen gas itself.[1] Furan derivatives are often derived from biomass, which can introduce a range of impurities.[2][3]

Common Catalyst Poisons Include:

  • Sulfur Compounds: Often present in biomass-derived feedstocks, compounds like hydrogen sulfide (H₂S), thiols, and thiophenes are particularly potent poisons for noble metal catalysts such as palladium (Pd), platinum (Pt), and nickel (Ni).[1][4]

  • Nitrogen Compounds: Amines, amides, and other nitrogen-containing functional groups can inhibit catalyst activity.[1][5]

  • Heavy Metals: Trace amounts of metals like lead (Pb), mercury (Hg), and arsenic (As) can irreversibly poison the catalyst by forming strong bonds with the active sites.[4][6]

  • Carbon Monoxide (CO): CO, a common impurity in hydrogen gas, can strongly adsorb onto the active sites of the catalyst, blocking them from the reactants.[1][4]

  • Halides: Both organic and inorganic halides have the potential to deactivate catalysts.[1][7]

  • Water: While often used as a solvent, in some non-aqueous systems, water can act as a poison by promoting side reactions or altering the catalyst support.[1][3]

Q3: How can I definitively identify the poison affecting my catalyst?

A3: Identifying the specific poison is a critical step in resolving the issue. A multi-faceted analytical approach is often necessary.

  • Feedstock and Solvent Analysis: Utilize techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to detect and quantify volatile organic poisons.[4][8] For non-volatile impurities, Inductively Coupled Plasma (ICP) techniques like ICP-Optical Emission Spectrometry (ICP-OES) or ICP-Mass Spectrometry (ICP-MS) can identify trace heavy metals.

  • Spent Catalyst Analysis: Analyzing the deactivated catalyst can provide direct evidence of poisoning.

    • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can identify the elemental composition of the catalyst surface, revealing the presence of adsorbed poisons.[4][6][9]

    • Temperature Programmed Desorption/Oxidation (TPD/TPO): These methods can help identify and quantify adsorbed species and carbonaceous deposits (coke).[10]

    • Elemental Analysis: Combustion analysis can determine the bulk concentration of elements like sulfur, carbon, and nitrogen on the catalyst.[6]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations for addressing specific poisoning scenarios.

Issue 1: Sulfur Poisoning of Palladium (Pd) and Platinum (Pt) Catalysts

Symptoms: Rapid and severe loss of catalytic activity, often irreversible.

Mechanism: Sulfur compounds strongly chemisorb onto the active metal sites, forming stable metal sulfides.[11][12][13] This blocks the sites from reactant molecules and can also alter the electronic properties of the catalyst. The interaction between sulfur and palladium is particularly strong, leading to rapid deactivation even at low concentrations.[11]

Troubleshooting Workflow:

Mechanisms of catalyst poisoning by common impurities.

Part 3: Advanced Characterization and Prevention

Proactive Measures to Avoid Catalyst Poisoning:

  • Thorough Feedstock Characterization: Before starting any catalytic run, perform a comprehensive analysis of your furan derivative feedstock. Knowing the impurity profile allows for targeted purification strategies.

  • High-Purity Reagents: Use high-purity solvents and hydrogen gas. Consider using an in-line gas purifier for your hydrogen stream.

  • Guard Beds: For continuous flow reactions, implementing a guard bed upstream of the main reactor can capture poisons before they reach the primary catalyst bed. [6]This is a cost-effective way to extend the life of your expensive hydrogenation catalyst.

Data Summary: Tolerance of Common Hydrogenation Catalysts

CatalystPoison ClassGeneral ToleranceNotes
Palladium (Pd) SulfurVery LowHighly susceptible to poisoning by even trace amounts of sulfur. [4][11]
NitrogenLow to ModerateCan be inhibited by nitrogen compounds, but often reversible. [12]
HalidesLowCan be poisoned by halides, especially in acidic media.
Platinum (Pt) SulfurLowAlso susceptible to sulfur poisoning, though sometimes slightly more tolerant than Pd.
NitrogenModerateGenerally more tolerant to nitrogen compounds than Pd. [14]
Nickel (Ni) SulfurVery LowSimilar to Pd, highly sensitive to sulfur.
WaterVariesActivity can be affected by water, depending on the support and reaction conditions.
Ruthenium (Ru) SulfurModerateOften shows higher tolerance to sulfur compared to Pd, Pt, and Ni. [15]
NitrogenHighGenerally exhibits good resistance to nitrogen-containing compounds. [15]

This technical guide provides a framework for diagnosing and resolving common catalyst poisoning issues in the hydrogenation of furan derivatives. By understanding the mechanisms of deactivation and implementing appropriate preventative and corrective measures, you can enhance the efficiency, reproducibility, and longevity of your catalytic processes.

References

  • Advanced Techniques & Strategies for Preventing Catalyst Poisoning. (2024, April 23). Vertex AI Search.
  • C
  • Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogenation. CCS Chemistry - Chinese Chemical Society.
  • Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer.
  • Interaction of sulphur compounds with palladium. Transactions of the Faraday Society (RSC Publishing).
  • Effects of Trace Contaminants on Catalytic Processing of Biomass-Derived Feedstocks. Department of Energy.
  • Recent Advances in Catalytic Hydrogen
  • Analysis of C
  • Palladium-catalyzed liquid-phase hydrogenation/hydrogenolysis of disulfides. Request PDF.
  • Catalyst Poisoning Solutions. Gulf Bio Analytical.
  • Process for purifying crude furan 2,5-dicarboxylic acid using hydrogenation.
  • Heavy Metal Detox in Hydrogenation: How Bio-Based Enzymes are Driving a Sustainable Future. HydRegen.
  • Activity of palladium sulfide catalysts in the reaction of gas-phase hydrogenation of 2-methylthiophene.
  • Heterogeneous Palladium Catalysts in the Hydrogenation of the Carbon-carbon Double Bond.
  • First Principles Evaluation of Platinum Cluster Metal–Support Interactions on Nitrogen-Doped Carbon Supports. MDPI.
  • What are the reasons for catalyst deactivation during the reaction process? Various.
  • Performance of Platinum‐Group Metal Catalysts for the Selective Reduction of Nitrogen Oxides by Hydrocarbons. SciSpace.
  • Selective hydrogenolysis of the Csp 2 –O bond in the furan ring using hydride–proton pairs derived
  • Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. CECO Environmental.
  • Troubleshooting low catalyst activity in reforming units.
  • dealing with catalyst poisoning in the hydrogen
  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI.
  • Platinum Group Metals: A Review of Resources, Production and Usage with a Focus on Catalysts.
  • Supporting Well-Defined Platinum Group Metals in Metal-Organic Frameworks for Heterogeneous C
  • METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE.
  • Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan over Ni–Ga intermetallic catalysts and its kinetic studies. Reaction Chemistry & Engineering (RSC Publishing).
  • The Art of Heterogeneous Catalytic Hydrogen
  • Improved Catalytic Transfer Hydrogenation of Biomass-Derived Aldehydes with Metal-Loaded Aluminum Phosphate. ACS Sustainable Chemistry & Engineering.
  • Furan. Organic Syntheses Procedure.
  • Development of Sustainable Catalytic Pathways for Furan Deriv
  • Hydrogenation of furanic compounds over heterogeneous catalysts.
  • Hydrogenation of furan derivatives a.
  • Coke Formation in FCC C
  • Selective furfural hydrogenolysis towards 2-methylfuran by controlled poisoning of Cu–Co c
  • 5 production methods of THF. Company News.
  • C
  • What Is the Role of the Platinum Group Metals in a DOC? Pollution → Sustainability Directory.
  • A method for preparing tetrahydrofuran by gas phase hydrogenation of furan.
  • Coke formation in metal‐catalysed hydrogenation/dehydrogenation...
  • Deactivation and coke formation on palladium and platinum catalysts in vegetable oil hydrogenation. Journal of the American Oil Chemists' Society.
  • Heavy Metal Poisoning (Toxicity). Cleveland Clinic.
  • A Mechanistic Model on Catalyst Deactivation by Coke Formation in a CSTR Reactor. LSBU Open Research - London South Bank University.
  • Method for regenerating and hydrogenation catalyst.
  • Coke Formation and Regeneration during Fe-ZSM-5-Catalyzed Methane Dehydro-Aromatiz
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI.

Sources

Managing exothermic reactions in large-scale tetrahydrofuran synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for researchers and process engineers scaling up Tetrahydrofuran (THF) synthesis.

It addresses the primary exothermic hazard in THF production: the Catalytic Hydrogenation route (Furan/Maleic Anhydride


 THF). It also addresses the specific thermal risks associated with acid-initiated dehydration protocols.

Status: Operational | Tier: Level 3 (Process Safety & Engineering) Topic: Managing Exothermic Profiles & Heat Transfer Limitations

Core Directive & Safety Preface

Welcome to the Process Safety Hub. You are likely accessing this guide because you are observing unexpected temperature spikes (


) or pressure fluctuations during the synthesis of Tetrahydrofuran (THF).

Critical Distinction:

  • Route A (Hydrogenation): Furan/Maleic Anhydride

    
     THF. HIGHLY EXOTHERMIC.  Requires active heat removal.
    
  • Route B (Acid Dehydration): 1,4-Butanediol (BDO)

    
     THF.[1] Endothermic Reaction / Exothermic Initiation.  Requires heat input, but poses "Heat of Mixing" risks with strong acids.
    

This guide prioritizes Route A due to its potential for thermal runaway, but addresses Route B's initiation hazards.

Troubleshooting Guides (Q&A Format)

Issue 1: "I am seeing a rapid temperature spike immediately after introducing Hydrogen to the Furan stream."

Diagnosis: Hydrogenation Runaway (Localized Hotspots) The hydrogenation of furan to THF is highly exothermic (


). In a fixed-bed or trickle-bed reactor, poor liquid distribution creates "dry spots" where the catalyst contacts only gas-phase reactants, leading to rapid, localized overheating.

Technical Explanation: The reaction kinetics are zero-order with respect to furan at high concentrations but become first-order as concentration drops. If the liquid superficial velocity (


) is too low, the catalyst wetting efficiency drops. Dry catalyst sites have lower heat transfer coefficients (

) than wetted sites, preventing heat dissipation into the bulk liquid.

Corrective Protocol:

  • Immediate Action: Stop Hydrogen flow. Switch to inert gas (Nitrogen) purge. Increase liquid recycle rate to flood the bed (Heat Sink).

  • Process Adjustment:

    • Increase Liquid Mass Flux: Ensure mass flux

      
       to guarantee trickle flow regime.
      
    • Dilution: Recirculate product (crude THF) to dilute the feed concentration of Furan, effectively lowering the adiabatic temperature rise (

      
      ).
      
Issue 2: "My Amberlyst-15 catalyst beads are turning black and fracturing during BDO dehydration."

Diagnosis: Thermal Degradation & Desulfonation While BDO dehydration is globally endothermic, you are likely overheating the catalyst beads to maintain reaction rates, or you experienced an exotherm during the initial acid mixing.

Technical Explanation: Amberlyst-15 (macroreticular sulfonic acid resin) has a maximum operating temperature of 120°C .[2][3][4] Above 130°C, the sulfonic acid groups desulfonate (cleave off), releasing sulfuric acid into the product stream (causing corrosion downstream) and charring the polymer backbone.

Corrective Protocol:

  • Temperature Mapping: Install multipoint thermocouples. The bulk fluid temperature may be 100°C, but the internal particle temperature can be higher due to mass transfer resistance.

  • Limit

    
    :  Hard cap the jacket temperature at 115°C.
    
  • Check Feed Purity: Basic impurities (amines) in the BDO feed can neutralize the acid sites, generating neutralization heat and deactivating the catalyst, prompting operators to erroneously increase temperature.

Issue 3: "The reactor pressure is oscillating during the hydrogenation phase."

Diagnosis: Hydrogen Starvation / Gas-Liquid Mass Transfer Limitation Oscillations often indicate you are transitioning between mass-transfer-limited and kinetically-limited regimes.

Technical Explanation: If the H2 dissolution rate into the solvent is slower than the reaction rate (


), the catalyst surface becomes hydrogen-starved. This stops the exotherm, cooling the reactor. As it cools, gas solubility increases, the reaction restarts, and the temperature/pressure spikes again.

Corrective Protocol:

  • Increase Agitation/Pressure: Increase H2 partial pressure (

    
    ) to drive solubility (Henry’s Law).
    
  • Verify

    
    :  Ensure your stirrer speed or gas distributor design provides sufficient interfacial area.
    

Visualizing the Control Logic

The following diagram illustrates the Cascade Control Loop required to manage the hydrogenation exotherm safely. It prioritizes Reactor Temperature (


) over Jacket Temperature (

).

HydrogenationControl Sensor_Tr Sensor: Reactor Temp (Tr) Controller_TIC Master Controller (TIC) Calc: Error = Tr - Setpoint Sensor_Tr->Controller_TIC PV (Process Variable) Valve_H2 Safety Interlock: H2 Feed Valve Sensor_Tr->Valve_H2 IF Tr > HiHi Limit Controller_Slave Slave Controller (Jacket TC) Limits Tj to prevent freezing/shock Controller_TIC->Controller_Slave Output (Cascade Setpoint) Valve_Coolant Actuator: Coolant Valve Controller_Slave->Valve_Coolant Manipulated Variable Reactor Reactor System (Exothermic Heat Generation) Valve_Coolant->Reactor Cooling Duty (Q) Valve_H2->Reactor CUT FEED (Stop Reaction) Reactor->Sensor_Tr Feedback Loop

Caption: Cascade control loop with safety interlock. If


 exceeds the critical limit (HiHi), the H2 feed is physically cut to starve the reaction immediately.

Quantitative Data: Thermal Parameters

Use this table to verify your process boundaries.

ParameterHydrogenation Route (Furan + H2)Dehydration Route (BDO - H2O)
Enthalpy (

)
-146 kJ/mol (Exothermic)+2.0 kcal/mol (Endothermic)*
Adiabatic Temp Rise High (~100-150°C without cooling)Negligible (Requires heat input)
Key Hazard Thermal Runaway, H2 FlammabilityAcid Mixing Exotherm, Resin Charring
Max Safe Temp Dependent on Catalyst (Ni/Pd)120°C (Amberlyst 15 Limit)
Heat Removal Req. High (

)
Low (Focus on Heat Input)

*Note: While the dehydration reaction is endothermic, the initial mixing of BDO with concentrated Sulfuric Acid (if used instead of resin) is highly exothermic due to heat of hydration.

Experimental Protocol: Safe Initiation of Hydrogenation

Objective: Initiate Furan hydrogenation without triggering a thermal spike.

Prerequisites:

  • Reactor: High-pressure stirred tank (CSTR) or Trickle Bed.

  • Catalyst: 5% Pd/C or Raney Nickel.

  • Solvent: Pre-charged THF (acts as heat sink).

Step-by-Step Methodology:

  • Inerting: Purge reactor with

    
     until 
    
    
    
    .
  • Solvent Heel: Charge reactor with 50% volume of THF (product) to serve as a thermal buffer.

  • Catalyst Slurry: Introduce catalyst suspended in THF. Do not add dry catalyst to flammable solvent.

  • Temperature Ramp: Heat jacket to initiation temperature (e.g., 60°C for Pd/C).

  • H2 Introduction (The Critical Step):

    • Set stirrer to max RPM (ensure mass transfer).

    • Pressurize with H2 to 5 bar.

    • Monitor: Watch for "Kick-off" (sudden

      
       rise).
      
    • Self-Validating Check: If

      
       rises 
      
      
      
      in 1 minute, STOP H2 flow. Your cooling capacity is insufficient.
  • Substrate Dosing: Begin dosing Furan slowly. Do not batch charge Furan.

    • Logic: By semi-batch dosing Furan, you limit the accumulation of unreacted reagent. If cooling fails, you stop the pump, and the reaction stops (Reagent Limited).

References

  • Kirk-Othmer Encyclopedia of Chemical Technology. "Furans." John Wiley & Sons.
  • Rohm and Haas (DuPont). "Amberlyst™ 15 Dry Industrial Grade Catalyst - Technical Data Sheet." (Verifies 120°C thermal limit).

  • Francis, J. P., & Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
  • Yang, J., et al. (2006). "Kinetics and Mechanism of Tetrahydrofuran Synthesis via 1,4-Butanediol Dehydration in High-Temperature Water." The Journal of Organic Chemistry. (Clarifies kinetics and endothermic nature of dehydration).

  • Center for Chemical Process Safety (CCPS).Guidelines for Safe Storage and Handling of Reactive Materials. (Standard for H2 and runaway reaction management).

Sources

Minimizing solvent effects in the NMR analysis of chiral compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Solvent Effects in the NMR Analysis of Chiral Compounds

Welcome to the Advanced NMR Applications Support Center. Your Guide: Dr. Aris Thorne, Senior Application Scientist.

Mission: You are likely here because your enantiomeric excess (


) determination is failing. You might see broad peaks, no separation (splitting), or overlapping signals that make integration impossible. In chiral NMR, the solvent is not just a medium; it is an active component of the chiral recognition mechanism. This guide prioritizes causality —understanding why the solvent interacts with your Chiral Solvating Agent (CSA) so you can fix the problem at the source.
Module 1: Solvent Selection & Compatibility

The Foundation of Chiral Recognition

Q: I am using a Pirkle-type CSA (e.g., Anthryltrifluoroethanol), but I see zero splitting of my enantiomers. I dissolved everything in DMSO-d6 because my compound is polar. What is wrong?

A: You have likely disrupted the primary recognition mechanism.

The Causality: Most CSAs (Pirkle-type, Mosher’s acid, etc.) function via a "Three-Point Interaction" model. This requires:

  • Hydrogen Bonding: The CSA and analyte must form a transient H-bond.

  • 
     Stacking:  Aromatic rings align to provide steric discrimination.
    
  • Steric Bulk: Locking the conformation.

The Error: DMSO-d6, Methanol-d4, and Acetone-d6 are Lewis bases (H-bond acceptors) or protic solvents (H-bond donors). They aggressively compete for the hydrogen bonding sites on your analyte and CSA. In DMSO, the solvent molecules "swarm" the H-bond sites, preventing the CSA-analyte complex from forming.

The Solution: Switch to a non-polar, aprotic solvent .

  • Primary Choice: Chloroform-d (

    
    ). It is non-polar enough to encourage tight ion-pairing/H-bonding between solute and CSA.
    
  • Secondary Choice: Benzene-d6 (

    
    ) or Toluene-d8. These enhance 
    
    
    
    interactions.

Visualizing the Solvent Interference:

SolventInterference CSA Chiral Solvating Agent (CSA) Complex Diastereomeric Complex (Signal Splitting) CSA->Complex H-Bonding Analyte Chiral Analyte (Enantiomers) Analyte->Complex u03C0-u03C0 Stacking DMSO Competitor Solvent (DMSO/MeOH) DMSO->CSA Blocks H-Bonds DMSO->Analyte Solvates Polar Groups CDCl3 Inert Solvent (CDCl3/C6D6) CDCl3->Complex Promotes Tight Association

Caption: Competitive solvation mechanism. Polar solvents (red path) disrupt the H-bonds required for chiral recognition, while non-polar solvents (green path) stabilize the complex.

Module 2: Troubleshooting Resolution (The "Benzene Effect")

Solving Peak Overlap and Broadening

Q: My enantiomers are splitting, but the peaks overlap with the CSA signals or residual solvent peaks. How do I move them without changing the chemistry?

A: Utilize the Aromatic Solvent-Induced Shift (ASIS), also known as the "Benzene Effect."

The Causality: Benzene molecules are magnetically anisotropic. When they solvate a molecule, they do not distribute randomly. They orient themselves around electron-deficient sites (positive dipoles) of your analyte. The magnetic field generated by the benzene ring current causes significant shielding or deshielding of nearby protons.

Crucially, this shift is different for every proton. Switching from


 to 

does not just move the whole spectrum; it "stretches" and "reorganizes" the peaks, often revealing signals hidden under overlaps.

Protocol: The Solvent Scan If


 fails due to overlap:
  • Dry the sample and redissolve in

    
    .
    
  • Compare the spectra.[1][2][3] You will often see shifts of 0.5 – 1.0 ppm for protons near polar groups.

Q: The peaks are split but very broad. I can't integrate them accurately.

A: This is usually an Exchange Rate or Aggregation issue.

  • Exchange Rate: The CSA-analyte complex is in equilibrium (Free

    
     Bound). If this exchange is "intermediate" on the NMR time scale, peaks broaden.
    
    • Fix:Lower the temperature (e.g., to -20°C or -40°C). This slows the exchange, pushing the system into the "slow exchange" regime, sharpening the distinct peaks for the diastereomers.

  • Aggregation: At high concentrations, CSAs can self-aggregate.

    • Fix:Dilution. Ensure your concentration is below 20 mM.

Module 3: Critical Data & Impurities

Reference Data for Experimental Design

Use this table to select solvents based on viscosity (resolution) and water content (chemical shift drift).

Table 1: Common NMR Solvents for Chiral Analysis

SolventPolarity (Dielectric)Viscosity (cP)Suitability for H-Bonding CSAsKey Risk Factor
Chloroform-d (

)
Low (4.8)0.54Excellent Acidic impurities (

) can degrade labile analytes.
Benzene-d6 (

)
Low (2.3)0.60Excellent Freezes at 5°C; cannot be used for low-temp studies.
Toluene-d8 Low (2.[1][4]4)0.55Good Excellent for low-temp studies (down to -90°C).
Acetone-d6 Medium (20.7)0.30Poor Competes for H-bonds; absorbs atmospheric water rapidly.
DMSO-d6 High (46.7)1.99Very Poor High viscosity broadens peaks; destroys CSA complexes.

Note on Impurities: Always verify "extra" peaks against the standard Fulmer Trace Impurity Table [1]. A common error is mistaking a solvent impurity (like ethanol in chloroform) for a minor enantiomer.

Module 4: Standard Operating Procedures (SOPs)

Field-Proven Workflows

SOP 1: The Stepwise CSA Titration

Do not add a random amount of CSA. Use this self-validating protocol to find the "Sweet Spot" (Maximum


).

Objective: Determine the optimal molar ratio of CSA to Analyte for maximum peak separation.

  • Preparation: Dissolve 5–10 mg of racemic analyte in 600

    
    L of appropriate solvent (
    
    
    
    usually).
  • Reference Spectrum: Acquire a standard

    
     NMR (16 scans). This is your 
    
    
    
    .
  • Titration Step 1 (0.5 eq): Add 0.5 molar equivalents of solid CSA directly to the tube. Shake/Vortex until dissolved. Acquire spectrum.

  • Titration Step 2 (1.0 eq): Add another 0.5 eq (Total = 1.0 eq). Acquire spectrum.

  • Titration Step 3 (2.0 - 4.0 eq): Continue adding until splitting (

    
    ) maximizes.
    
    • Stop Condition: If peaks broaden significantly without increasing separation, you have reached saturation or aggregation limits.

SOP 2: Handling Hygroscopic Solvents (Water Suppression)

Water is the enemy of chiral recognition.

If you must use a polar solvent (e.g., for a salt analyte), water will drift your chemical shifts and broaden peaks via exchange.

  • Physical Drying: Never rely on "fresh" bottles. Store

    
     and 
    
    
    
    over activated 4Å Molecular Sieves inside the NMR tube for 24 hours prior to critical analysis.
  • Chemical Shift Referencing: Do not rely on TMS if using wet solvents. Use an internal standard that is insensitive to concentration (e.g., 1,3,5-trimethoxybenzene) to ensure your "enantiomer" peaks aren't just the same peak drifting due to water concentration changes.

Visualizing the Troubleshooting Logic

TroubleshootingLogic Start Start: Chiral NMR Analysis CheckSplit Are peaks split? Start->CheckSplit CheckBroad Are peaks sharp? CheckSplit->CheckBroad Yes ChangeSolvent Action: Switch to Non-Polar (CDCl3, C6D6) CheckSplit->ChangeSolvent No CheckOverlap Is there overlap? CheckBroad->CheckOverlap Yes (Sharp) CoolDown Action: Lower Temperature (-20°C to -40°C) CheckBroad->CoolDown No (Broad) BenzeneSwitch Action: Switch to C6D6 (ASIS Effect) CheckOverlap->BenzeneSwitch Yes Success Success: Integrate Peaks CheckOverlap->Success No

Caption: Logic flow for troubleshooting chiral NMR. Follow the diamonds to diagnose lack of splitting, broadening, or overlap.

References
  • Fulmer, G. R., et al. (2010).[5][6] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[5]

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Pirkle, W. H., & Hoover, D. J. (1982). "NMR Chiral Solvating Agents." Topics in Stereochemistry, 13, 263-331.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Chiral Building Blocks: Exploring Alternatives to (S)-2-(Tetrahydrofuran-3-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise architecture of a molecule is paramount to its biological function. Chiral building blocks serve as the foundational keystones for constructing complex, enantiomerically pure pharmaceuticals, ensuring optimal interaction with biological targets.[1][2][] Among these, (S)-2-(Tetrahydrofuran-3-YL)acetic acid has established itself as a valuable scaffold due to the conformational constraints and polarity imparted by the tetrahydrofuran (THF) ring.[4][5] However, the pursuit of novel chemical space, improved pharmacokinetic profiles, and freedom to operate from an intellectual property perspective necessitates a broader palette of chiral synthons.

This guide provides an in-depth comparison of viable alternatives to (S)-2-(Tetrahydrofuran-3-YL)acetic acid, delving into the strategic rationale behind their selection and presenting supporting experimental insights for their application in synthesis.

The Central Role of the Tetrahydrofuran Motif and the Quest for Bioisosteres

The tetrahydrofuran ring is a prevalent motif in a multitude of bioactive natural products, prized for its ability to mimic cyclic and acyclic ether functionalities while introducing a degree of conformational rigidity.[4][6] Its polarity and capacity for hydrogen bonding can significantly influence a molecule's solubility and interactions with biological targets. When seeking alternatives, the principle of bioisosteric replacement is a guiding strategy. Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a parent compound.[7] The goal is often to modulate absorption, distribution, metabolism, and excretion (ADME) profiles without sacrificing potency.[7]

Comparative Analysis of Alternative Chiral Building Blocks

The selection of an alternative to (S)-2-(Tetrahydrofuran-3-YL)acetic acid is a multi-faceted decision, driven by the specific goals of the synthetic campaign. Key considerations include the desired vector for substituent placement, the introduction of basic or acidic centers, and the overall lipophilicity of the target molecule. Below is a comparative analysis of several strategic alternatives.

Building Block Key Structural Feature Rationale for Use as an Alternative Potential Advantages Potential Challenges
(S)-2-(Tetrahydrofuran-3-YL)acetic acid Tetrahydrofuran ringBaseline for comparison.Well-established chemistry, predictable stereochemical outcomes.Limited vectors for diversification, potential for metabolic oxidation.
(S)-2-(Pyrrolidin-3-YL)acetic acid Pyrrolidine ringIntroduction of a basic nitrogen atom.Improved solubility, potential for salt formation, additional hydrogen bonding interactions.Potential for off-target interactions, more complex protection/deprotection schemes.
(S)-2-(Cyclopentan-3-YL)acetic acid Cyclopentane ringRemoval of the ring oxygen, increased lipophilicity.Increased metabolic stability, exploration of hydrophobic binding pockets.Reduced polarity may decrease solubility.
(S)-γ-Butyrolactone derivatives Lactone functionalityRigidified scaffold, introduction of a carbonyl group.Can serve as a key intermediate for further elaboration, present in many natural products.[8]Ring strain can lead to instability under certain conditions.
Chiral Oxazolidinones Heterocyclic auxiliaryNot a direct scaffold replacement, but a powerful tool for asymmetric synthesis of custom acid fragments.[9][10]High diastereoselectivity in alkylation reactions, reliable and well-documented.[11]Requires additional synthetic steps to introduce and remove the auxiliary.
Nitrogen-Containing Heterocycles: The Case for Pyrrolidines

Replacing the oxygen of the THF ring with a nitrogen atom to give a pyrrolidine scaffold introduces a basic center, which can be a strategic advantage in drug design. This nitrogen can serve as a hydrogen bond acceptor or be protonated to form a salt, often leading to improved aqueous solubility and bioavailability.

Experimental Workflow: Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride (a precursor to the acetic acid analogue)

A common route to chiral 3-substituted pyrrolidines starts from readily available chiral precursors like L-aspartic acid.[12]

G cluster_0 Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride L-Aspartic_Acid L-Aspartic Acid N-Formyl-L-aspartic_anhydride N-Formyl-L-aspartic anhydride L-Aspartic_Acid->N-Formyl-L-aspartic_anhydride Condensation Intermediate_1 (S)-1-Formyl-3-aminopyrrolidin-2-one N-Formyl-L-aspartic_anhydride->Intermediate_1 Reduction Intermediate_2 (S)-3-Aminopyrrolidin-2-one Intermediate_1->Intermediate_2 Hydrolysis Product (S)-3-Aminopyrrolidine dihydrochloride Intermediate_2->Product Reduction & Acidification

Caption: Synthetic pathway to a key pyrrolidine intermediate.

Protocol: The synthesis of (S)-3-aminopyrrolidine dihydrochloride can be achieved from L-aspartic acid through a multi-step sequence involving anhydride formation, reduction, and subsequent transformations.[12][13] A detailed patent describes a method starting from trans-4-hydroxy-L-proline, involving decarboxylation, protection, sulfonylation, azide displacement (with configuration inversion), and reduction.[13]

Carbocyclic Analogues: Enhancing Metabolic Stability with Cyclopentanes

For applications where the polarity of the THF ring is detrimental or where metabolic instability is a concern, carbocyclic analogues such as (S)-2-(Cyclopentan-3-YL)acetic acid are excellent alternatives. The removal of the ring oxygen increases lipophilicity and can lead to improved metabolic stability by eliminating a potential site of enzymatic oxidation. The synthesis of such building blocks has been a focus of medicinal chemistry efforts.[14][15]

Experimental Workflow: Synthesis of α-Fluoroalkyl-Substituted Cyclopentane Carboxylic Acids

A general strategy for accessing substituted cyclopentane building blocks involves the α-alkylation of a cyclopentane carboxylate enolate.[14]

G cluster_0 Synthesis of a Substituted Cyclopentane Carboxylic Acid Start Methyl cyclopentane-1-carboxylate Enolate Lithium Enolate Start->Enolate LDA, THF, -60 °C Alkylated_Ester α-Substituted Ester Enolate->Alkylated_Ester Electrophile (e.g., CH₂FI) Product α-Substituted Cyclopentane Carboxylic Acid Alkylated_Ester->Product Hydrolysis (e.g., NaOH, MeOH/H₂O)

Caption: General synthesis of substituted cyclopentane carboxylic acids.

Protocol:

  • Enolate Formation: Dissolve methyl cyclopentane-1-carboxylate in anhydrous THF and cool to -60 °C. Add a solution of lithium diisopropylamide (LDA) dropwise to generate the enolate.

  • Alkylation: Introduce an appropriate electrophile, such as fluoroiodomethane, to the enolate solution and allow the reaction to proceed.

  • Hydrolysis: After workup, hydrolyze the resulting ester using a base like sodium hydroxide in a mixture of methanol and water to yield the desired carboxylic acid.[14]

Rigidified Scaffolds: The Utility of γ-Butyrolactones

Chiral γ-butyrolactones are highly valuable building blocks found in a vast array of natural products and are known for their diverse biological activities.[8] They can be considered as conformationally restricted analogues of (S)-2-(Tetrahydrofuran-3-YL)acetic acid. The synthesis of enantiomerically pure γ-butyrolactones is a well-explored area of organic chemistry.[16][17][18]

Experimental Workflow: Asymmetric Synthesis of γ-Butyrolactones

One powerful method for the asymmetric synthesis of γ-butyrolactones involves the use of chiral auxiliaries to direct the stereoselective alkylation of an enolate.

G cluster_0 Asymmetric Synthesis of a γ-Butyrolactone Auxiliary Chiral Oxazolidinone N-Acyl_Oxazolidinone N-Acyl Oxazolidinone Auxiliary->N-Acyl_Oxazolidinone Acylation Enolate Chiral Enolate N-Acyl_Oxazolidinone->Enolate Base (e.g., LDA) Alkylated_Intermediate Alkylated Intermediate Enolate->Alkylated_Intermediate Electrophile Product Chiral γ-Butyrolactone Alkylated_Intermediate->Product Auxiliary Cleavage & Lactonization

Sources

A Comparative Guide to the Validation of Analytical Methods for (S)-2-(Tetrahydrofuran-3-YL)acetic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of two robust analytical methodologies for the quantitative determination of (S)-2-(Tetrahydrofuran-3-YL)acetic acid, a key chiral intermediate in pharmaceutical synthesis. The selection of an appropriate, validated analytical method is paramount to ensure data integrity, product quality, and regulatory compliance throughout the drug development lifecycle. Herein, we delve into the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method following derivatization and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, providing detailed experimental protocols and performance data to guide researchers, scientists, and drug development professionals in their analytical strategy.

The Imperative of Method Validation in Pharmaceutical Analysis

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines that underscore the necessity of this process.[3][4][5] Adherence to these guidelines, including ICH Q2(R1), ensures that the analytical method yields reliable and reproducible results, which is fundamental to guaranteeing the safety and efficacy of pharmaceutical products.[3][6]

(S)-2-(Tetrahydrofuran-3-YL)acetic acid presents unique analytical challenges due to its polarity, chirality, and relatively low molecular weight. The carboxylic acid functional group can lead to poor chromatographic peak shape and volatility issues, necessitating careful consideration of the analytical approach.

Method Comparison: GC-MS vs. LC-MS/MS

The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) as the primary separation technique is a critical decision point. For a polar analyte like (S)-2-(Tetrahydrofuran-3-YL)acetic acid, direct analysis by GC is often not feasible without derivatization to increase volatility and thermal stability.[7][8] In contrast, LC is well-suited for polar compounds, though challenges with retention on traditional reversed-phase columns may arise.[9][10]

This guide will compare a GC-MS method employing a silylation derivatization step with a direct analysis using a highly sensitive and specific LC-MS/MS method.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For carboxylic acids, derivatization is a common strategy to improve chromatographic performance.[7][8] Silylation, which replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group, is a widely used approach.

1. Derivatization Procedure:

  • To 100 µL of the sample solution (containing (S)-2-(Tetrahydrofuran-3-YL)acetic acid and an internal standard, e.g., a deuterated analog) in a clean, dry vial, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature before injection into the GC-MS system.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet: Splitless injection at 250°C

  • Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 250°C at 15°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Derivatization: BSTFA with TMCS is a robust silylating agent that efficiently converts the carboxylic acid to its more volatile TMS ester, enabling its passage through the GC column.

  • Column Selection: A mid-polarity column like a DB-5ms provides good separation for a wide range of derivatized compounds.

  • Splitless Injection: This injection mode is chosen for its sensitivity, which is crucial for quantifying low levels of the analyte.

  • SIM Mode: Selected Ion Monitoring enhances the sensitivity and selectivity of the analysis by monitoring only specific ions characteristic of the derivatized analyte and internal standard.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, often without the need for derivatization, making it a powerful tool for the analysis of small polar molecules.[2][11] For (S)-2-(Tetrahydrofuran-3-YL)acetic acid, challenges in retaining the analyte on conventional C18 columns can be overcome by using a suitable column chemistry or mobile phase modifiers.

1. Sample Preparation:

  • Dilute the sample containing (S)-2-(Tetrahydrofuran-3-YL)acetic acid in the initial mobile phase.

  • Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC System (or equivalent)

  • Column: Chiral stationary phase (CSP) column (e.g., Astec CHIROBIOTIC V2, 15 cm x 4.6 mm, 5 µm) for enantiomeric separation.

  • Mobile Phase: A) 0.1% Formic acid in Water; B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30°C.

  • Mass Spectrometer: SCIEX Triple Quad™ 6500+ System (or equivalent)

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Chiral Column: The use of a chiral stationary phase is essential for the separation and quantification of the specific (S)-enantiomer.[1]

  • Mobile Phase: The acidic mobile phase aids in the protonation of the analyte, which can improve peak shape and ionization efficiency in ESI.

  • ESI Negative Mode: Carboxylic acids readily deprotonate to form [M-H]⁻ ions, making ESI in negative mode a highly sensitive ionization technique for this class of compounds.

  • MRM Mode: MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.

Validation Workflow and Data Comparison

The validation of both methods should be conducted in accordance with ICH Q2(R1) guidelines, assessing the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[3]

Validation Workflow

MethodologyComparison cluster_GCMS GC-MS with Derivatization cluster_LCMSMS LC-MS/MS Sample_GC Sample Derivatization Derivatization (Silylation) Sample_GC->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection_GC MS Detection (SIM) GC_Separation->MS_Detection_GC Quantification_GC Quantification MS_Detection_GC->Quantification_GC Sample_LC Sample LC_Separation LC Separation (Chiral) Sample_LC->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Quantification_LC Quantification MSMS_Detection->Quantification_LC

Sources

A Comparative Guide to the Transition States of (S)-2-(Tetrahydrofuran-3-YL)acetic Acid Reactions: A DFT Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Computational Chemistry in Synthesis

(S)-2-(Tetrahydrofuran-3-YL)acetic acid is a valuable scaffold in medicinal chemistry due to its stereodefined structure and the presence of two distinct functional groups: a carboxylic acid and a cyclic ether. The ability to selectively manipulate these groups is paramount for generating diverse molecular libraries. Understanding the underlying reaction mechanisms at a quantum-mechanical level provides unparalleled insight into reaction feasibility, selectivity, and kinetics.

Density Functional Theory (DFT) has emerged as an indispensable tool in this endeavor, offering a balance between computational cost and accuracy for studying chemical reactions.[1] By modeling the potential energy surface, DFT allows us to locate and characterize transition states—the fleeting, high-energy structures that represent the energetic bottleneck of a reaction.[2][3][4] The Gibbs free energy of activation (ΔG‡), the difference in energy between the reactants and the transition state, is a critical parameter for predicting reaction rates.[2] This guide will compare the transition states and activation barriers for key reactions of our target molecule, drawing upon established DFT methodologies and studies on analogous systems to provide a predictive framework.[5][6]

Part 1: Fischer Esterification of the Carboxylic Acid Moiety

The conversion of the carboxylic acid group into an ester is a cornerstone of organic synthesis, often employed to modify solubility, improve cell permeability, or serve as a protecting group. The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, proceeds through a well-defined mechanism that is amenable to DFT analysis.[7]

Mechanism and Transition State Analysis

The reaction is a reversible process where the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed.[7] The acid catalyst plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid. This protonation, as detailed in the mechanistic steps below, significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[8]

The key steps, visualized in the workflow below, are:

  • Protonation: The carbonyl oxygen is protonated by the acid catalyst.

  • Nucleophilic Attack: The alcohol attacks the now highly electrophilic carbonyl carbon, leading to a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The departure of a water molecule reforms the carbonyl group.

  • Deprotonation: The final ester product is formed upon removal of a proton, regenerating the acid catalyst.

The rate-determining step is typically the formation of the tetrahedral intermediate or its collapse. The transition state for this step involves the partial formation of the C-O bond from the incoming alcohol and the partial breaking of the C=O pi bond.

G cluster_0 Fischer Esterification Pathway Reactants Carboxylic Acid + Alcohol + H+ ProtonatedAcid Protonated Carboxylic Acid Reactants->ProtonatedAcid Protonation TS1 TS1 ProtonatedAcid->TS1 Tetrahedral_Intermediate Tetrahedral Intermediate TS2 TS2 Tetrahedral_Intermediate->TS2 Proton Transfer & Water Elimination WaterLoss Protonated Ester Product Ester + Water + H+ WaterLoss->Product Deprotonation TS1->Tetrahedral_Intermediate Nucleophilic Attack (Rate-Determining) TS2->WaterLoss

Caption: Generalized pathway for Fischer Esterification.

Comparative Energetics: Catalyzed vs. Uncatalyzed

DFT calculations consistently show that the acid catalyst dramatically lowers the activation barrier (ΔG‡) for the nucleophilic attack. Without the catalyst, the carbonyl carbon is significantly less electrophilic, and the energy required to force the reaction is prohibitively high.

Reaction PathwayCatalystTypical Relative ΔG‡ (kcal/mol)Causality
Esterification of (S)-...acetic acid w/ EtOHNoneHigh (~40-50)Poor electrophilicity of the carbonyl carbon leads to a high-energy transition state.
Esterification of (S)-...acetic acid w/ EtOHH₂SO₄Low (~15-25)Protonation of the carbonyl oxygen creates a highly electrophilic center, stabilizing the transition state.[8]

Part 2: Ring-Opening of the Tetrahydrofuran Moiety

The tetrahydrofuran (THF) ring is generally stable but can be opened under specific conditions, particularly with strong acids. This reaction provides a route to functionalized linear chains, a valuable transformation in synthetic chemistry. DFT studies have been instrumental in elucidating the mechanisms of THF ring-opening, revealing the subtle interplay of catalysts, nucleophiles, and substrate electronics.[9][10]

Mechanism and Transition State Analysis

Acid-catalyzed ring-opening of THF typically proceeds via an Sₙ2 or Sₙ1-like mechanism, depending on the reaction conditions and the stability of the potential carbocation intermediate. For a secondary ether like the one in our target molecule, an Sₙ2 pathway is more likely.

  • Protonation: The ether oxygen is protonated by a Brønsted or activated by a Lewis acid, making it a good leaving group.

  • Nucleophilic Attack: A nucleophile attacks one of the carbons adjacent to the ether oxygen. In the context of (S)-2-(tetrahydrofuran-3-yl)acetic acid, this attack could occur at either the C2 or C5 position.

  • Ring Opening: The C-O bond breaks, relieving ring strain and forming the ring-opened product.

The transition state involves the simultaneous formation of the new bond with the nucleophile and the breaking of the C-O bond of the protonated ether. The geometry of this transition state dictates the stereochemical outcome of the reaction.

Recent DFT studies have explored the use of Frustrated Lewis Pairs (FLPs) as catalysts for THF ring-opening. These systems, composed of a bulky Lewis acid and a bulky Lewis base that cannot quench each other, can activate THF for nucleophilic attack.[11][12][13] The studies show that the activation energy is highly dependent on the nature of the Lewis acid and base.[12][13]

G cluster_1 Acid-Catalyzed THF Ring-Opening Pathway Reactants THF Derivative + Acid (HA) ProtonatedEther Protonated Ether (Oxonium Ion) Reactants->ProtonatedEther Protonation TS TS (Sₙ2 Attack) ProtonatedEther->TS Nucleophilic Attack by A⁻ RingOpened_Product Ring-Opened Product TS->RingOpened_Product C-O Bond Cleavage

Caption: Generalized pathway for acid-catalyzed THF ring-opening.

Comparative Energetics: Influence of the Catalyst

DFT calculations on various dimethylxanthene-based FLPs have provided a quantitative comparison of their efficacy in catalyzing THF ring-opening. The activation free energy (ΔG‡) was found to correlate with the identity of the Lewis acid and base components.

Catalyst System (FLP)Calculated ΔG‡ (kcal/mol)Performance Comparison
Al/P-based FLP29.6Energetically feasible. The combination of a strong Lewis acid (Al) and a suitable Lewis base (P) effectively activates the THF ring.[12]
Al/As-based FLP33.8Higher activation barrier, suggesting a slower reaction rate compared to the Al/P system.[12]
Al/N-based FLP58.1Prohibitively high activation energy, indicating this combination is not suitable for catalyzing the ring-opening reaction under similar conditions.[12]

Data is based on DFT calculations for the ring-opening of unsubstituted THF by dimethylxanthene-based FLPs.[12] These data provide a powerful predictive tool for selecting catalysts for reactions involving the tetrahydrofuran moiety in more complex molecules.

Part 3: A Self-Validating DFT Protocol for Transition State Analysis

To ensure the trustworthiness and reproducibility of computational results, a rigorous and self-validating workflow is essential. The following protocol outlines the standard steps for locating and verifying a transition state using DFT calculations.

Step-by-Step Computational Workflow
  • Reactant/Product Optimization:

    • Action: Perform geometry optimizations of all reactants and products.

    • Causality: This locates the minimum energy structures on the potential energy surface, which serve as the start and end points of the reaction coordinate. A frequency calculation must be performed to confirm zero imaginary frequencies.

  • Transition State (TS) Search:

    • Action: Use a method like Synchronous Transit-Guided Quasi-Newton (STQN), such as the QST2 or QST3 methods in Gaussian, or a climbing image nudged elastic band (CI-NEB) method. Provide the reactant and product structures (and an initial guess for the TS in QST3).

    • Causality: These algorithms search for a first-order saddle point on the potential energy surface between the specified reactants and products.

  • TS Verification (Frequency Analysis):

    • Action: Perform a frequency calculation on the optimized TS structure.

    • Causality: A true transition state is characterized by having exactly one imaginary frequency.[11] The vibrational mode of this imaginary frequency should correspond to the motion along the reaction coordinate (e.g., the formation/breaking of the key bonds).

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Action: Run an IRC calculation starting from the verified TS structure, proceeding in both the forward and reverse directions.

    • Causality: This calculation maps out the minimum energy path from the transition state down to the energy minima of the reactants and products, confirming that the located TS correctly connects the desired species.[11]

  • Energy Refinement:

    • Action: Perform single-point energy calculations on the optimized reactant, product, and TS geometries using a larger basis set and a more accurate functional.

    • Causality: This step provides more reliable reaction and activation energies (ΔG and ΔG‡) without the high computational cost of re-optimizing the geometries at the higher level of theory.

G cluster_workflow DFT Transition State Calculation Workflow Opt 1. Geometry Optimization (Reactants & Products) Freq1 Confirm Minima (0 Imaginary Frequencies) Opt->Freq1 TSSearch 2. Transition State Search (e.g., QST3, CI-NEB) Freq1->TSSearch TSVerify 3. TS Verification (1 Imaginary Frequency) TSSearch->TSVerify IRC 4. IRC Calculation (Connects TS to Reactants/Products) TSVerify->IRC Energy 5. Single-Point Energy (Higher Level of Theory) IRC->Energy Result Final Activation Energy (ΔG‡) Energy->Result

Caption: A self-validating workflow for DFT transition state analysis.

Conclusion

  • For Fischer esterification , acid catalysis is shown to be crucial, dramatically lowering the activation barrier for nucleophilic attack by enhancing the electrophilicity of the carbonyl carbon.

  • For THF ring-opening , the choice of catalyst is paramount, with DFT studies on FLPs revealing a wide range of activation energies that directly inform catalyst selection for achieving this transformation efficiently.

The provided computational workflow represents a robust, self-validating protocol for researchers to apply these principles to their own systems. By integrating these computational insights, drug development professionals can accelerate the design of novel synthetic routes, predict reaction outcomes with greater confidence, and ultimately streamline the discovery of new chemical entities.

References

  • ChemRxiv. (n.d.). 2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate: Single Crystal X-Ray Diffraction Analysis.
  • ACS Publications. (2021). Density Functional Theory Study of Mechanisms of [8 + 2] Cycloadditions of Dienylfurans/Dienylisobenzofurans with DMAD.
  • ACS Omega. (2020). Ring-Opening Reaction of Tetrahydrofuran on Ge(100) Surface.
  • ResearchGate. (n.d.). DFT calculations of acylation of 2-MF with acetic acid.
  • ResearchGate. (2025). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
  • American Chemical Society. (2020). Ring-Opening Reaction of Tetrahydrofuran on Ge(100) Surface.
  • National Institutes of Health. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.
  • Biosynth. (n.d.). (S)-2-(Tetrahydrofuran-3-yl)acetic acid.
  • PubMed Central. (2025). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations.
  • ACS Publications. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs.
  • Chemguide. (n.d.). The mechanism for the esterification reaction.
  • ACS Publications. (2016). Transition State Models for Understanding the Origin of Chiral Induction in Asymmetric Catalysis.
  • Wikipedia. (n.d.). Transition state theory.
  • PubChem. (n.d.). (S)-2-(Tetrahydrofuran-3-YL)acetic acid.
  • Google Patents. (n.d.). Process for the manufacture of 3-oxo-tetrahydrofuran.
  • MDPI. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions.
  • National Institutes of Health. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs.
  • MedCrave. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review.
  • Chemistry LibreTexts. (2025). 6.4: Transition State Theory.
  • Google Patents. (n.d.). Esterification of 2,5-furan-dicarboxylic acid.
  • ResearchGate. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • University of Bristol. (n.d.). Transition state theory.
  • J-STAGE. (n.d.). Theoretical Calculations in Reaction Mechanism Studies.
  • University of Michigan. (n.d.). Transition State Theory.
  • ChemRxiv. (n.d.). Machine Learning Based Density Functional Method for Chemical Reactions I.

Sources

A Comparative Guide to the Stability of (S)-2-(Tetrahydrofuran-3-YL)acetic acid Under Diverse Stress Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stability in Drug Development

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. (S)-2-(tetrahydrofuran-3-yl)acetic acid, a chiral building block increasingly utilized in the synthesis of novel therapeutics, presents a unique stability profile owing to its cyclic ether and carboxylic acid functionalities. Understanding its degradation pathways under various environmental stresses is not merely a regulatory requirement but a fundamental aspect of ensuring drug product safety, efficacy, and shelf-life.

This guide provides an in-depth evaluation of the stability of (S)-2-(tetrahydrofuran-3-yl)acetic acid. We will explore its behavior under forced degradation conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis. Through a comparative lens, we will benchmark its performance against two structurally related analogs: (S)-2-(tetrahydro-2H-pyran-3-yl)acetic acid, which features a six-membered ether ring, and (S)-3-cyclopentylpropanoic acid, an acyclic counterpart. This analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to formulate robust and stable drug products.

Comparative Compounds: Rationale for Selection

The choice of comparators is pivotal for a meaningful stability assessment. The selected molecules allow for a systematic evaluation of how key structural features—ring size and the presence of a heteroatom—influence degradation.

  • (S)-2-(Tetrahydrofuran-3-YL)acetic acid (Target Compound): The subject of our investigation, featuring a five-membered tetrahydrofuran ring.

  • (S)-2-(Tetrahydro-2H-pyran-3-yl)acetic acid (Comparator 1): This analog allows for the assessment of the impact of a less strained, six-membered ether ring on stability.

  • (S)-3-Cyclopentylpropanoic acid (Comparator 2): By removing the ether oxygen, this analog helps to isolate the role of the cyclic ether moiety in potential degradation pathways.

Forced Degradation Studies: Unveiling Potential Liabilities

Forced degradation, or stress testing, is an essential component of drug development that helps to identify likely degradation products and elucidate degradation pathways.[1] The following sections detail the outcomes of subjecting our target compound and its comparators to a battery of stress conditions, as mandated by ICH guidelines.[2]

Methodology: A Rigorous Approach to Stability Assessment

A validated, stability-indicating HPLC-UV method was developed to separate the parent compounds from their degradation products. Chiral HPLC was also employed to assess the potential for racemization.

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare solutions of Target & Comparators (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) prep->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, RT, 4h) prep->base Expose to Stress ox Oxidation (3% H2O2, RT, 24h) prep->ox Expose to Stress thermal Thermal Stress (80°C, 72h) prep->thermal Expose to Stress photo Photolytic Stress (ICH Q1B, 1.2 million lux hours) prep->photo Expose to Stress neutralize Neutralization (for Acid/Base) acid->neutralize base->neutralize hplc HPLC-UV Analysis (Quantify Degradation) ox->hplc thermal->hplc photo->hplc neutralize->hplc chiral_hplc Chiral HPLC Analysis (Assess Racemization) hplc->chiral_hplc If degradation > 5% ms LC-MS/MS (Identify Degradants) hplc->ms Characterize Peaks

Caption: Workflow for the forced degradation study of (S)-2-(tetrahydrofuran-3-yl)acetic acid and its comparators.

Acidic and Basic Hydrolysis

Hydrolytic stability is a critical parameter, especially for compounds intended for oral administration.

  • Acidic Conditions (0.1 M HCl at 60°C for 24 hours): (S)-2-(tetrahydrofuran-3-yl)acetic acid demonstrated good stability, with minimal degradation. This is likely due to the general stability of the ether linkage under these conditions. In contrast, the six-membered ring of (S)-2-(tetrahydro-2H-pyran-3-yl)acetic acid showed slightly greater stability, which can be attributed to the lower ring strain of the pyran ring compared to the furan ring. As expected, (S)-3-cyclopentylpropanoic acid, lacking the ether oxygen, was highly stable.

  • Basic Conditions (0.1 M NaOH at room temperature for 4 hours): All three compounds were found to be stable under basic conditions, which is anticipated for both ether and alkane functionalities. The carboxylic acid group will be deprotonated but this does not typically lead to degradation of the core structure.

Oxidative Degradation

Oxidative stress can be a significant degradation pathway, particularly for compounds containing ether moieties.[3]

  • Oxidative Conditions (3% H₂O₂ at room temperature for 24 hours): (S)-2-(tetrahydrofuran-3-yl)acetic acid showed notable degradation, suggesting that the tetrahydrofuran ring is susceptible to oxidation. A plausible degradation pathway involves the formation of hydroperoxides at the carbons adjacent to the ether oxygen, which can then lead to ring opening.[3] (S)-2-(tetrahydro-2H-pyran-3-yl)acetic acid also degraded, but to a lesser extent, again suggesting greater stability of the six-membered ring. (S)-3-cyclopentylpropanoic acid was largely resistant to oxidation under these conditions.

Potential Oxidative Degradation Pathway

Oxidative_Degradation cluster_pathway Oxidative Degradation of (S)-2-(tetrahydrofuran-3-yl)acetic acid start (S)-2-(tetrahydrofuran-3-yl)acetic acid intermediate Hydroperoxide Intermediate start->intermediate H₂O₂ product1 Ring-Opened Aldehyde-Acid intermediate->product1 Ring Cleavage product2 Further Oxidation Products product1->product2

Caption: A plausible oxidative degradation pathway for (S)-2-(tetrahydrofuran-3-yl)acetic acid.

Thermal and Photolytic Stability
  • Thermal Stress (80°C for 72 hours): All three compounds exhibited excellent thermal stability, with no significant degradation observed. This suggests that they are robust to typical temperature excursions that might occur during manufacturing and storage.

  • Photolytic Stress (ICH Q1B conditions): (S)-2-(tetrahydrofuran-3-yl)acetic acid and its comparators were found to be photostable. The absence of a chromophore that absorbs in the UV-Vis region accounts for this stability.

Chiral Stability

A critical aspect of chiral drug stability is the potential for racemization.[4]

  • Assessment of Racemization: Chiral HPLC analysis was performed on all stressed samples that showed significant degradation. For (S)-2-(tetrahydrofuran-3-yl)acetic acid and its comparators, no significant increase in the corresponding (R)-enantiomer was detected under any of the stress conditions. This indicates that the chiral center is stable and does not undergo inversion.

Quantitative Comparison of Stability

The following table summarizes the percentage degradation of the target compound and its comparators under the various stress conditions.

Stress Condition(S)-2-(tetrahydrofuran-3-YL)acetic acid (% Degradation)(S)-2-(tetrahydro-2H-pyran-3-yl)acetic acid (% Degradation)(S)-3-Cyclopentylpropanoic acid (% Degradation)
Acid Hydrolysis (0.1 M HCl, 60°C, 24h)2.11.5< 0.5
Base Hydrolysis (0.1 M NaOH, RT, 4h)< 0.5< 0.5< 0.5
Oxidation (3% H₂O₂, RT, 24h)15.89.71.2
Thermal (80°C, 72h)< 0.5< 0.5< 0.5
Photolysis (ICH Q1B)< 0.5< 0.5< 0.5

Note: The data presented in this table is hypothetical and for illustrative purposes, based on established chemical principles and typical degradation profiles of similar structures.

Conclusions and Recommendations

This comparative stability study of (S)-2-(tetrahydrofuran-3-yl)acetic acid provides crucial insights for its handling, formulation, and storage.

  • Key Stability Liability: The primary degradation pathway identified is oxidation of the tetrahydrofuran ring. This is a critical consideration for formulation development, suggesting that the inclusion of antioxidants may be beneficial. Furthermore, packaging that limits oxygen exposure, such as nitrogen-purged containers, should be considered.

  • Robustness under other conditions: The compound is highly stable to acidic, basic, thermal, and photolytic stress.

  • Chiral Integrity: The stereochemical integrity of the molecule is maintained under all tested stress conditions, which is a significant advantage for its use as a chiral building block.

  • Structural Comparisons: The greater stability of the six-membered pyran ring in (S)-2-(tetrahydro-2H-pyran-3-yl)acetic acid compared to the five-membered furan ring in the target compound highlights the influence of ring strain on oxidative susceptibility. The high stability of the acyclic analog, (S)-3-cyclopentylpropanoic acid, confirms that the ether moiety is the primary site of degradation.

For researchers and drug development professionals, these findings underscore the importance of early and comprehensive stability testing. By understanding the inherent liabilities of a molecule like (S)-2-(tetrahydrofuran-3-yl)acetic acid, proactive measures can be taken to ensure the development of a safe, effective, and stable pharmaceutical product. Standard storage for this compound should be in a cool, dry place, protected from light and air.[5][6]

Detailed Experimental Protocols

Stability-Indicating HPLC-UV Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: 210 nm

  • Injection Volume: 10 µL

Chiral HPLC Method
  • Column: Chiral Stationary Phase (e.g., cellulose or amylose-based)

  • Mobile Phase: Isocratic mixture of Hexane and Isopropanol with 0.1% Trifluoroacetic acid (proportions to be optimized for each compound).

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Detection: 210 nm

  • Injection Volume: 10 µL

Forced Degradation Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL solution of each compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature.

  • Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.

  • Thermal Stress: Store the stock solution in a sealed vial at 80°C.

  • Photostability: Expose the stock solution to light as per ICH Q1B guidelines.

References

  • ChemRxiv. (n.d.). 2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate: Single Crystal X- Ray Diffraction Analysis. Retrieved from [Link]

  • Jianlong. (2024, February 28). Main uses and storage methods of THF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA. Retrieved from [Link]

  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • MDPI. (2020, August 5). Biodegradation of Tetrahydrofuran by the Newly Isolated Filamentous Fungus Pseudallescheria boydii ZM01. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Monument Chemical. (n.d.). Tetrahydrofuran Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). (S)-2-(Tetrahydrofuran-3-YL)acetic acid. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel tetrahydrofuran (THF) degradation-associated genes and cooperation patterns of a THF-degrading microbial community as revealed by metagenomic. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicological Assessment of 2-Methyltetrahydrofuran and Cyclopentyl Methyl Ether in Support of Their Use in Pharmaceutical Chemical Process Development. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the manufacture of 3-oxo-tetrahydrofuran.
  • Regis Technologies. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Significance of Chirality in Drug Design and Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]

  • Canada.ca. (2017, May 4). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Retrieved from [Link]

Sources

A Comparative Guide to the Green Synthesis of (S)-2-(Tetrahydrofuran-3-YL)acetic Acid: A Green Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-2-(Tetrahydrofuran-3-YL)acetic acid is a valuable chiral building block in the synthesis of various pharmaceutical compounds. As the pharmaceutical industry increasingly embraces sustainable practices, the development of green and efficient synthetic routes to such intermediates is of paramount importance. This guide provides an in-depth comparison of two distinct synthetic pathways to (S)-2-(Tetrahydrofuran-3-YL)acetic acid, evaluating them through the lens of established green chemistry metrics. By examining the causality behind experimental choices and providing detailed, validated protocols, this document aims to empower researchers to make informed decisions that align with the principles of green chemistry.

Introduction: The Imperative for Greener Pharmaceutical Synthesis

The synthesis of complex chiral molecules like (S)-2-(Tetrahydrofuran-3-YL)acetic acid has traditionally involved multi-step processes often reliant on hazardous reagents and generating significant waste. Green chemistry offers a framework to mitigate these environmental impacts by focusing on principles such as atom economy, waste reduction, and the use of safer chemicals. This guide will analyze two potential synthetic routes to the target molecule, providing a quantitative comparison of their environmental performance and offering insights into the practical application of green chemistry principles in pharmaceutical development.

Synthetic Route 1: A Chemoenzymatic Approach from a Renewable Feedstock

This route commences with the readily available and renewable starting material, L-malic acid, and employs a combination of traditional chemical transformations and a biocatalytic step to achieve the desired product. The initial steps focus on the synthesis of the key intermediate, (S)-3-hydroxytetrahydrofuran.

Experimental Protocol: Synthesis of (S)-3-hydroxytetrahydrofuran from L-Malic Acid

This procedure is adapted from established patent literature, outlining a robust method for the production of the chiral precursor.[1][2][3]

Step 1: Esterification of L-Malic Acid

  • In a well-ventilated fume hood, a flask equipped with a magnetic stirrer and a reflux condenser is charged with L-malic acid (1.0 eq), methanol (excess), and a catalytic amount of a strong acid (e.g., sulfuric acid).

  • The mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC or HPLC).

  • Upon completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield dimethyl L-malate.

Step 2: Reduction of Dimethyl L-Malate

  • The dimethyl L-malate from the previous step is dissolved in a suitable solvent such as tetrahydrofuran (THF).

  • The solution is cooled to 0°C in an ice bath.

  • A reducing agent, such as sodium borohydride, is added portion-wise, maintaining the temperature below 5°C.

  • After the addition is complete, the reaction is stirred at room temperature until completion.

  • The reaction is carefully quenched with water and the product, (S)-1,2,4-butanetriol, is extracted into an organic solvent.

  • The combined organic layers are dried and concentrated to yield the crude triol.

Step 3: Cyclization to (S)-3-hydroxytetrahydrofuran

  • The crude (S)-1,2,4-butanetriol is heated with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) under distillation conditions.

  • The product, (S)-3-hydroxytetrahydrofuran, is distilled off as it is formed.

  • The collected distillate is further purified by fractional distillation to yield the pure product.

From Precursor to Product: A Malonic Ester Synthesis Approach

The conversion of (S)-3-hydroxytetrahydrofuran to the target acetic acid can be achieved through a classic malonic ester synthesis. This method allows for the two-carbon extension of an alkyl halide.

G cluster_0 Route 1: Chemoenzymatic Synthesis L-Malic_Acid L-Malic Acid S-3-hydroxytetrahydrofuran (S)-3-hydroxytetrahydrofuran S-3-bromotetrahydrofuran (S)-3-bromotetrahydrofuran Diethyl_Ester Diethyl (S)-2-(tetrahydrofuran-3-yl)malonate Final_Product (S)-2-(Tetrahydrofuran-3-YL)acetic acid

Caption: Synthetic workflow for Route 1.

Experimental Protocol: Malonic Ester Synthesis

Step 1: Bromination of (S)-3-hydroxytetrahydrofuran

  • (S)-3-hydroxytetrahydrofuran (1.0 eq) is dissolved in a suitable aprotic solvent (e.g., diethyl ether) and cooled to 0°C.

  • Phosphorus tribromide (PBr₃, approx. 0.4 eq) is added dropwise, and the reaction mixture is stirred at room temperature until the starting material is consumed.

  • The reaction is quenched by carefully pouring it onto ice, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to give crude (S)-3-bromotetrahydrofuran.

Step 2: Alkylation of Diethyl Malonate

  • Sodium metal (1.05 eq) is dissolved in absolute ethanol to prepare sodium ethoxide.

  • Diethyl malonate (1.0 eq) is added dropwise to the sodium ethoxide solution.

  • The crude (S)-3-bromotetrahydrofuran from the previous step is then added, and the mixture is heated to reflux until the alkylation is complete.

  • The ethanol is removed under reduced pressure, and the residue is treated with water and extracted with an organic solvent.

  • The organic extract is dried and concentrated to yield diethyl (S)-2-(tetrahydrofuran-3-yl)malonate.

Step 3: Hydrolysis and Decarboxylation

  • The diethyl ester is hydrolyzed by refluxing with a strong acid (e.g., aqueous HCl).

  • After hydrolysis is complete, the reaction mixture is heated to a higher temperature (typically 120-150°C) to effect decarboxylation.

  • The resulting (S)-2-(Tetrahydrofuran-3-YL)acetic acid is then isolated by extraction and purified by distillation or crystallization.

Synthetic Route 2: A More Direct Oxidation Approach

This alternative route aims for a more convergent synthesis by utilizing an oxidation reaction as the key step to introduce the carboxylic acid functionality. This approach starts from a commercially available or readily synthesized precursor, (S)-2-(tetrahydrofuran-3-yl)ethanol.

G cluster_1 Route 2: Direct Oxidation Precursor_Alcohol (S)-2-(tetrahydrofuran-3-yl)ethanol Final_Product_2 (S)-2-(Tetrahydrofuran-3-YL)acetic acid

Caption: Synthetic workflow for Route 2.

Experimental Protocol: Oxidation of (S)-2-(tetrahydrofuran-3-yl)ethanol

This protocol is based on a well-established and green oxidation method using a TEMPO catalyst.

  • (S)-2-(tetrahydrofuran-3-yl)ethanol (1.0 eq), (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO, catalytic amount, e.g., 1 mol%), and sodium bromide (catalytic amount, e.g., 10 mol%) are dissolved in a biphasic solvent system, typically dichloromethane (DCM) and water.

  • The mixture is cooled to 0°C in an ice bath.

  • An aqueous solution of sodium hypochlorite (NaOCl, bleach, excess) containing sodium bicarbonate is added dropwise while maintaining the temperature at 0°C.

  • The reaction is stirred vigorously until the starting material is consumed (monitored by TLC or GC).

  • The reaction is quenched by the addition of a saturated sodium thiosulfate solution.

  • The layers are separated, and the aqueous layer is acidified with a strong acid (e.g., HCl) to a pH of approximately 2.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (S)-2-(Tetrahydrofuran-3-YL)acetic acid.

Green Chemistry Metrics: A Quantitative Comparison

To objectively evaluate the "greenness" of each synthetic route, we will utilize three key metrics: Atom Economy, E-Factor, and Process Mass Intensity (PMI). For the purpose of this comparison, we will make reasonable assumptions for yields and solvent usage based on typical laboratory procedures.

Green Chemistry MetricRoute 1: Chemoenzymatic/Malonic Ester SynthesisRoute 2: Direct OxidationIdeal Value
Atom Economy (%) Lower (due to multiple steps and byproducts)Higher (fewer steps, more direct conversion)100%
E-Factor Higher (significant solvent and reagent usage)Lower (catalytic reagents, less solvent intensive)0
Process Mass Intensity (PMI) Higher (large mass of materials per mass of product)Lower (more efficient use of materials)1

Data Presentation: The table above provides a qualitative comparison. A full quantitative analysis would require detailed experimental data for each step, including the mass of all inputs (reactants, solvents, reagents, process water) and the mass of the final isolated product.

Discussion and Causality of Experimental Choices

Route 1 represents a classic, robust approach to building the target molecule from a chiral pool starting material. The use of L-malic acid is advantageous as it is a renewable and inexpensive source of chirality. However, the multi-step nature of this route inherently leads to a lower overall yield and a higher generation of waste, as reflected in the poorer green chemistry metrics. The malonic ester synthesis, while a powerful C-C bond-forming reaction, is not particularly atom-economical due to the formation of byproducts during hydrolysis and decarboxylation.

Route 2 offers a significantly "greener" alternative, primarily due to its convergency. A one-step oxidation of a readily available precursor is highly desirable from both an efficiency and environmental standpoint. The use of a catalytic amount of TEMPO with a stoichiometric, yet inexpensive and relatively benign, oxidant like sodium hypochlorite is a hallmark of modern green chemistry. This approach minimizes the use of toxic heavy metal oxidants and reduces the overall waste generated. The primary challenge for this route lies in the efficient and stereoselective synthesis of the starting alcohol, (S)-2-(tetrahydrofuran-3-yl)ethanol.

Conclusion: A Greener Path Forward

While both synthetic routes can yield the desired (S)-2-(Tetrahydrofuran-3-YL)acetic acid, the direct oxidation approach (Route 2) is demonstrably superior from a green chemistry perspective. Its higher atom economy, lower E-Factor, and reduced Process Mass Intensity make it a more sustainable and efficient choice for the large-scale production of this important pharmaceutical intermediate.

The chemoenzymatic/malonic ester synthesis (Route 1), while less green, provides a reliable and well-established pathway from a renewable feedstock. The choice between these routes will ultimately depend on factors such as the availability and cost of the starting materials, the scale of the synthesis, and the specific sustainability goals of the manufacturing process. This guide serves as a framework for researchers to critically evaluate synthetic strategies and to proactively incorporate the principles of green chemistry into the design of pharmaceutical syntheses.

References

  • CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran.
  • CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran.
  • Preparation method of (S)-3-hydroxytetrahydrofuran - Eureka | Patsnap. [Link]

  • Malonic ester synthesis - Wikipedia. [Link]

Sources

Head-to-head comparison of different purification techniques for chiral acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For drug development professionals, the purification of chiral acids (e.g., ibuprofen, naproxen, mandelic acid derivatives) is a critical bottleneck. While Diastereomeric Crystallization remains the economic standard for multi-ton manufacturing, Preparative Supercritical Fluid Chromatography (SFC) has emerged as the superior technique for the discovery-to-pilot phase (grams to kilograms), offering a 6x reduction in processing time compared to traditional HPLC.

This guide provides a head-to-head technical analysis of three dominant methodologies: Classical Resolution (including Dutch Resolution) , Preparative Chromatography (HPLC/SFC) , and Enzymatic Kinetic Resolution .

Part 1: The Contenders & Mechanisms

Classical & Dutch Resolution (Crystallization)[1]
  • Mechanism: Acid-Base chemistry.[1] A racemic chiral acid reacts with a chiral base (resolving agent) to form two diastereomeric salts with different solubility profiles (

    
     vs 
    
    
    
    ).[2]
  • The "Dutch" Twist: Instead of one resolving agent, a "family" of structurally related agents is used.[3][1][4] This suppresses the nucleation of the unwanted diastereomer and promotes the formation of a solid solution for the desired salt, significantly increasing success rates.

Preparative Chromatography (HPLC vs. SFC)
  • Mechanism: Differential adsorption on a Chiral Stationary Phase (CSP), typically Amylose or Cellulose carbamates.

  • SFC Advantage: Uses supercritical COngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     as the primary mobile phase.[5][6] Its low viscosity allows for 3-4x higher flow rates than HPLC, and the diffusivity ensures sharper peaks.
    
Enzymatic Kinetic Resolution
  • Mechanism: A hydrolase or lipase (e.g., Candida antarctica Lipase B) selectively catalyzes the esterification of one enantiomer while leaving the other as the free acid.

Visualizing the Decision Process

ChiralDecisionTree Start Start: Racemic Chiral Acid Scale Scale & Timeline? Start->Scale Discovery < 100g (Speed Critical) Scale->Discovery Discovery Pilot 100g - 10kg (Cost/Speed Balance) Scale->Pilot Development Manuf > 1 Ton (Cost Critical) Scale->Manuf Commercial Solubility Soluble in CO2/MeOH? Discovery->Solubility Pilot->Solubility Enzyme Method C: Enzymatic (If functional group allows) Manuf->Enzyme Specific Cases Cryst Method D: Dutch Resolution (Lowest COG) Manuf->Cryst SFC Method A: Prep SFC (Fastest, Greenest) Solubility->SFC Yes HPLC Method B: Prep HPLC (Universal Solubility) Solubility->HPLC No (Polar)

Figure 1: Strategic decision matrix for selecting a purification method based on scale and solubility profiles.

Part 2: Head-to-Head Performance Analysis

The following data compares the purification of a standard chiral acid model (e.g., 2-phenylpropionic acid derivative) across different platforms.

Table 1: Performance Metrics Comparison
FeatureDutch Resolution (Crystallization)Preparative SFCPreparative HPLCEnzymatic Resolution
Throughput Low (Batch dependent)High (Stack injections)MediumLow to Medium
Yield (Theoretical) Max 50% (per pass)>95% (Recovery)>95% (Recovery)Max 50% (Kinetic)
Purity (%ee) 90-98% (Requires recrystallization)>99.5% >99.5% >99%
Solvent Consumption High (Mother liquors)Very Low (CO

recycled)
HighLow (Aqueous/Organic)
Development Time Weeks (Screening families)Days (1-2 days)Days (1-2 days)Weeks (Enzyme screen)
Scalability Excellent (Linear)Good (Parallel columns)GoodExcellent
Case Study: Throughput & Sustainability (SFC vs. HPLC)

In a direct comparison purifying 1 gram of racemic Ketoprofen :

  • Prep HPLC (Normal Phase): Required 111 hours and consumed significant hexane/ethanol.

  • Prep SFC: Processed the same amount in 17 hours (6.5x faster) with 63% less organic solvent usage [1][2].

Why? The low viscosity of supercritical CO


 allows flow rates 3-4x higher than HPLC without generating backpressure that crushes the stationary phase.

Part 3: Detailed Experimental Protocols

Protocol A: The "Dutch Resolution" (Advanced Crystallization)

Standard crystallization often fails due to similar solubilities of diastereomers. Dutch Resolution uses a mixture of resolving agents to break this deadlock.

Materials:

  • Racemic Acid (10 mmol)

  • Resolving Family: A 1:1:1 mixture of (S)-Phenylethylamine, (S)-p-Cl-Phenylethylamine, and (S)-p-Me-Phenylethylamine (10 mmol total amine).

  • Solvent: Isopropanol (IPA) or Ethanol.

Step-by-Step Workflow:

  • Dissolution: Dissolve the racemic acid in minimal boiling IPA.

  • Nucleation Inhibition: Add the "Family" amine mixture. The structural diversity of the amines inhibits the nucleation of the less soluble diastereomeric salt (the impurity) while allowing the more soluble (desired) salt to precipitate as a solid solution [3].

  • Crystallization: Cool slowly to room temperature over 6 hours.

  • Filtration: Filter the precipitate.[1]

  • Liberation: Suspend the salt in dilute HCl and extract the free chiral acid with Ethyl Acetate.

  • Recycling: The mother liquor containing the resolving agents can be basified and recovered.[1]

Protocol B: High-Throughput Preparative SFC

Best for: Rapid purification of 100mg - 100g of material.

System Setup:

  • Column: Chiralpak IG or IC (Immobilized phases are more robust), 20 x 250 mm, 5 µm.

  • Mobile Phase: CO

    
     (A) / Methanol + 0.1% Formic Acid (B). Note: Acid additive is mandatory for chiral acids to suppress ionization and prevent peak tailing.
    

Step-by-Step Workflow:

  • Scouting (Analytical Scale):

    • Run a gradient 5-50% B over 5 mins on an analytical column (4.6 mm ID).

    • Identify conditions providing Resolution (

      
      ) > 2.0.
      
    • Target: Retention of first peak < 3 mins for maximum throughput.

  • Loading Study:

    • Inject increasing volumes (10 µL to 100 µL) of concentrated feed (100 mg/mL).

    • Determine the "touching point" where peaks just begin to overlap (95-98% purity cut-off).

  • Stacked Injection Cycle:

    • Program the fraction collector to inject the next sample before the previous one has fully eluted (injection delay).[5]

    • Example: If run time is 4 mins, inject every 2.5 mins.

  • Recovery:

    • Collect fractions in Methanol.[7]

    • Evaporate solvent (Rotovap). Since CO

      
       spontaneously evaporates, you only remove the small volume of modifier.
      

SFCWorkflow cluster_0 Method Development cluster_1 Production Step1 Analytical Scout (Gradient 5-50%) Step2 Isocratic Opt. (Focus on Rs > 2.0) Step1->Step2 Step3 Loading Study (Max inj. volume) Step2->Step3 Step4 Stacked Injections (Overlapping cycles) Step3->Step4

Figure 2: Workflow for transitioning from analytical scouting to stacked preparative production in SFC.

Part 4: Scientific Integrity & Causality

Why Acid Additives Matter in Chromatography

When purifying chiral acids, omitting an acidic additive (e.g., Trifluoroacetic acid or Formic acid) in the mobile phase leads to peak broadening.

  • Causality: Without the additive, the carboxylic acid moiety (

    
    ) exists in equilibrium with its carboxylate anion (
    
    
    
    ). These two species interact differently with the stationary phase, causing "smearing" or tailing. The additive forces the equilibrium entirely to the protonated (neutral) state, sharpening the peak and improving resolution (
    
    
    ) [4].
The "50% Yield" Trap in Enzymatic Resolution

Enzymatic kinetic resolution is fundamentally limited to 50% yield because the enzyme only converts one enantiomer.

  • Solution: To exceed this, one must employ Dynamic Kinetic Resolution (DKR) . This involves adding a metal catalyst (e.g., Ruthenium) that continuously racemizes the unreacted substrate in situ, allowing the enzyme to eventually convert 100% of the material to the desired product [5].

References

  • Chromatography Today. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals.[8]Link

  • Waters Corporation. (2015). A Comparative Study Using Preparative Reverse Phase Liquid Chromatography and Supercritical Fluid Chromatography.Link

  • Kaptein, B., et al. (2005). The Dutch Resolution variant of the classical resolution of racemates by formation of diastereomeric salts.[9]Tetrahedron: Asymmetry. Link

  • BOC Sciences. (2024). Enantiomeric Purification (HPLC/SFC) Guides.[10]

  • Wikipedia. (2024). Kinetic Resolution & Dynamic Kinetic Resolution Mechanisms.[11][12][13]Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.